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2-amino-N-(2-hydroxyethyl)benzenesulfonamide Documentation Hub

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  • Product: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide
  • CAS: 959336-90-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

Abstract This technical guide details the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide , a functionalized sulfonamide scaffold often utilized in the development of carbonic anhydrase inhibitors, diuretic age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide , a functionalized sulfonamide scaffold often utilized in the development of carbonic anhydrase inhibitors, diuretic agents, and protease inhibitors. The protocol employs a robust two-step sequence: (1) the regioselective sulfonylation of ethanolamine using 2-nitrobenzenesulfonyl chloride, followed by (2) the chemoselective reduction of the nitro group to the aniline moiety. This approach avoids the regioselectivity issues associated with direct chlorosulfonation of aniline derivatives.

Retrosynthetic Analysis & Strategy

The target molecule contains an ortho-amino group relative to the sulfonamide. Direct sulfonation of aniline typically yields the para-isomer (sulfanilamide derivatives) due to steric hindrance and electronic directing effects. Therefore, the ortho-nitro group is used as a "masked" amine.

Strategic Disconnection
  • Functional Group Interconversion (FGI): The ortho-amino group is derived from a nitro precursor.

  • S-N Bond Disconnection: The sulfonamide bond is formed by reacting a sulfonyl chloride with a primary amine.

Retrosynthesis Target 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide Intermediate 2-Nitro-N-(2-hydroxyethyl) benzenesulfonamide Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/H+) SM1 2-Nitrobenzenesulfonyl chloride (2-NsCl) Intermediate->SM1 S-N Bond Formation SM2 Ethanolamine (2-Aminoethanol) Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the pathway from commercially available 2-nitrobenzenesulfonyl chloride.

Experimental Protocol

Step 1: Synthesis of 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide

This step relies on the nucleophilic attack of the primary amine of ethanolamine on the sulfonyl chloride.

  • Challenge: Ethanolamine contains both an amine (-NH2) and an alcohol (-OH).

  • Solution: The amine is significantly more nucleophilic than the alcohol. By maintaining low temperatures (0 °C) and controlling stoichiometry, chemoselectivity for the N-sulfonylation over O-sulfonylation is achieved.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Nitrobenzenesulfonyl chloride 221.621.0Electrophile
Ethanolamine 61.081.1Nucleophile
Triethylamine (Et3N) 101.191.2Base (Acid Scavenger)
Dichloromethane (DCM) -SolventReaction Medium
Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethanolamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-Nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to keep temp < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the sulfonyl chloride.

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove excess ethanolamine and triethylamine.

    • Wash with Sat. NaHCO3 (1x) and Brine (1x).

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification: The crude product is typically a solid that can be recrystallized from Ethanol/Water or used directly if purity >95% by NMR.

Step 2: Reduction to 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

The nitro group is reduced to the aniline using catalytic hydrogenation. This method is preferred in pharmaceutical contexts for its cleanliness compared to iron-mediated (Bechamp) reductions.

Reagents
ReagentRole
Nitro-Sulfonamide Intermediate Substrate
10% Pd/C (10 wt% loading)Catalyst
Methanol (MeOH) Solvent
Hydrogen Gas (H2) Reducing Agent (Balloon or Parr shaker)
Procedure
  • Dissolution: Dissolve the 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide in MeOH (0.1 M concentration).

  • Inerting: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycles x3). Stir vigorously under an H2 atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.

  • Filtration: Once the starting material is consumed (TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .

  • Purification: Recrystallization from water or EtOH/Ether if necessary.

Workup & Purification Logic

Workup RxnMix Reaction Mixture (DCM Phase) AcidWash Wash 1M HCl (Removes amines) RxnMix->AcidWash BaseWash Wash Sat. NaHCO3 (Removes acidic byproducts) AcidWash->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc CrudeNitro Crude Nitro-Intermediate DryConc->CrudeNitro Hydrogenation Hydrogenation (Pd/C, MeOH) CrudeNitro->Hydrogenation Celite Celite Filtration Hydrogenation->Celite FinalProd Target: 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide Celite->FinalProd

Figure 2: Purification workflow ensuring removal of starting materials and catalyst.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.5–6.6 ppm (m, 4H): Aromatic protons. The ortho-amino group shields adjacent protons, shifting them upfield compared to the nitro precursor.

    • δ 5.8 ppm (s, 2H): Aniline -NH2 (Broad singlet, D2O exchangeable).

    • δ 4.7 ppm (t, 1H): Hydroxyl -OH.

    • δ 3.4 ppm (q, 2H): Methylene adjacent to OH (-CH2-OH).

    • δ 2.8 ppm (t, 2H): Methylene adjacent to N (-NH-CH2-).

  • Mass Spectrometry (ESI+):

    • Calculated MW: 216.26 g/mol .

    • Expected [M+H]+: 217.3 m/z .

Safety & Hazards

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and causes severe skin burns. It is a lachrymator. Handle in a fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., water or methanol) and handle under inert gas.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

References

  • BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. Retrieved from

  • Organic Syntheses. (2006). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2006, 83, 1. Retrieved from

  • National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs. Retrieved from

  • EPA CompTox Dashboard. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- (Analogous Structure Data). Retrieved from

Exploratory

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide: Mechanistic Profile &amp; Synthetic Utility

The following technical guide details the mechanistic profile, synthetic utility, and experimental characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide . This guide is structured for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile, synthetic utility, and experimental characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .

This guide is structured for researchers and drug development professionals, focusing on its role as a versatile pharmacophore precursor and a probe for carbonic anhydrase inhibition.

[1]

Executive Summary & Chemical Identity

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a functionalized sulfonamide derivative characterized by an ortho-amino group and a hydroxyethyl substituent on the sulfonamide nitrogen. Unlike classic para-aminobenzenesulfonamides (sulfa drugs) which inhibit dihydropteroate synthase, this ortho-isomer acts primarily as a privileged scaffold for the synthesis of fused heterocyclic therapeutics (benzothiadiazines) and possesses intrinsic activity against metalloenzymes like Carbonic Anhydrase (CA).

Property Data
IUPAC Name 2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
Core Pharmacophore Ortho-aminobenzenesulfonamide
Key Functionality CA Inhibition (Zinc binding), Cyclization Precursor
Primary Application Synthesis of Benzothiadiazine Diuretics; CA Isoform Profiling

Mechanism of Action (Biological)[1]

Carbonic Anhydrase Inhibition (CAI)

The primary biological activity of unsubstituted and monosubstituted sulfonamides is the inhibition of Carbonic Anhydrase (CA) , a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.

  • Zinc Coordination: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). In the active site of CA, the sulfonamide nitrogen (in its deprotonated anion form) coordinates directly to the catalytic 
    
    
    
    ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Secondary Sulfonamide Specificity: While primary sulfonamides (

    
    ) are the most potent CAIs, secondary sulfonamides like 2-amino-N-(2-hydroxyethyl)benzenesulfonamide exhibit selectivity. The 
    
    
    
    -hydroxyethyl group occupies the hydrophobic/hydrophilic cleft leading out of the active site. The hydroxyl group (
    
    
    ) can form additional hydrogen bonds with hydrophilic residues (e.g., Gln92 or Thr199 ) in the active site, potentially modulating isoform selectivity (e.g., CA II vs. CA IX).
  • Ortho-Amino Effect: The ortho-amino group (

    
    ) is sterically significant. It can form an intramolecular hydrogen bond with the sulfonamide oxygen, locking the conformation, or interact with active site residues, altering the binding kinetics compared to the para-isomer.
    
Absence of Antibacterial Activity

Unlike para-aminobenzenesulfonamides (e.g., sulfanilamide), the ortho-isomer does not mimic PABA (para-aminobenzoic acid). Therefore, it does not inhibit dihydropteroate synthase and lacks the classic antibacterial efficacy of sulfa drugs.

Mechanism of Action (Synthetic & Chemical)

For drug development professionals, the value of this molecule lies in its reactivity as a precursor for 1,2,4-benzothiadiazine-1,1-dioxides (a class of diuretics and ATP-sensitive potassium channel openers).

Cyclization to Benzothiadiazines

The ortho-amino group and the sulfonamide nitrogen are positioned to undergo condensation reactions with carbonyl electrophiles.

  • Reaction with Aldehydes: Condensation with aldehydes (R-CHO) leads to the formation of 3-substituted-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides .

  • Reaction with Phosgene/Urea: Cyclization yields 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides .

This mechanism is critical for generating libraries of diuretic agents (e.g., hydrochlorothiazide analogues) where the


-hydroxyethyl group provides a handle for modifying solubility or metabolic stability.
Visualization of Pathways

The following diagram illustrates the dual mechanistic pathways: Biological Inhibition (CA) and Synthetic Cyclization.

MechanismMap Compound 2-amino-N-(2-hydroxyethyl) benzenesulfonamide CA_Enzyme Carbonic Anhydrase (CA) Active Site Compound->CA_Enzyme Biological Target Electrophile Electrophile (Aldehyde/Phosgene) Compound->Electrophile Synthetic Reagent Zn_Binding Zn2+ Coordination (Sulfonamide Anion) CA_Enzyme->Zn_Binding Primary Interaction H_Bonding H-Bonding Network (Hydroxyethyl Tail) CA_Enzyme->H_Bonding Secondary Interaction Inhibition Inhibition of CO2 Hydration Zn_Binding->Inhibition H_Bonding->Inhibition Cyclization Condensation & Ring Closure Electrophile->Cyclization Benzothiadiazine 1,2,4-Benzothiadiazine Derivative (Diuretic Scaffold) Cyclization->Benzothiadiazine Product Formation

Caption: Dual mechanistic pathways showing Carbonic Anhydrase inhibition (top) and Benzothiadiazine synthesis (bottom).

Experimental Protocols

Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

This protocol ensures high purity by avoiding the polymerization of unstable 2-aminobenzenesulfonyl chloride.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (Start Material)

  • Ethanolamine (Nucleophile)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    
  • Tetrahydrofuran (THF) / Methanol

Step-by-Step Workflow:

  • Sulfonylation:

    • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dry THF at 0°C.

    • Add ethanolamine (2.2 eq) dropwise. The excess acts as a base to scavenge HCl.

    • Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Dilute with water, extract with ethyl acetate, dry over

      
      , and concentrate to yield 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide.
      
  • Reduction (Hydrogenation):

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at RT.
      
    • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain the title compound as off-white crystals.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate the biological mechanism, the


 hydration activity is measured.

Protocol:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate CA enzyme (e.g., hCA II) with the inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating hydroxyethyl moieties and their interaction with isozymes I, II, and IV. Journal of Enzyme Inhibition, 15(5), 443-453. Link

  • PubChem Compound Summary . (2025). 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CID 458781). National Center for Biotechnology Information.[1] Link

  • Geronikaki, A. A., et al. (2013). Sulfonamides as Carbonic Anhydrase Inhibitors. In Sulfonamides: Challenges and Opportunities. Bentham Science Publishers.

Sources

Foundational

Biological Activity &amp; Synthetic Utility of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

The following technical guide details the biological activity, synthetic utility, and pharmacological profile of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide . Technical Guide for Drug Discovery & Medicinal Chemistry Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological profile of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

2-amino-N-(2-hydroxyethyl)benzenesulfonamide represents a critical "privileged scaffold" in medicinal chemistry. While it possesses intrinsic biological activity as a weak-to-moderate Carbonic Anhydrase (CA) inhibitor, its primary value lies in its role as a divergent intermediate for the synthesis of fused heterocyclic systems, specifically 1,2,4-benzothiadiazine-1,1-dioxides (diuretics/antihypertensives) and benzo-fused sultams (anticonvulsants).

This guide analyzes the molecule’s dual role: as a direct pharmacological agent interacting with zinc-metalloenzymes and as a high-value precursor for generating structural complexity in drug development.

Chemical Profile & Structural Activity Relationship (SAR)

The Pharmacophore

The molecule combines three distinct functional domains that dictate its reactivity and biological binding:

  • Benzenesulfonamide Core: The primary anchor for biological activity, historically validated for antibacterial and enzyme-inhibitory effects.

  • Ortho-Amino Group (Position 2): A nucleophilic handle that differentiates this molecule from para-amino sulfonamides (sulfanilamides). It enables intramolecular cyclization.[1][2]

  • N-(2-Hydroxyethyl) Tail: A hydrophilic side chain that enhances water solubility and provides a secondary nucleophile (hydroxyl) for ring-closing reactions.

Intrinsic Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are the archetypal inhibitors of Carbonic Anhydrase (CA) , a zinc-containing metalloenzyme.

  • Mechanism: The sulfonamide moiety (

    
    ) binds to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • SAR Insight: Primary sulfonamides (

    
    ) are typically the most potent CA inhibitors. Substitution on the sulfonamide nitrogen (as seen in this 
    
    
    
    -hydroxyethyl derivative) generally reduces potency due to steric hindrance within the active site. However, it can impart isozyme selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).

Divergent Synthetic Pathways (Visualized)

The true power of this molecule is revealed in its cyclization potential. It serves as a precursor to two major classes of bioactive heterocycles.

Pathway A: Synthesis of Diuretic Scaffolds (Benzothiadiazines)

Reaction with aldehydes (e.g., formaldehyde) or phosgene equivalents leads to 1,2,4-benzothiadiazine-1,1-dioxides . This is the core scaffold of thiazide diuretics (e.g., Chlorothiazide).

Pathway B: Synthesis of Sultams

Intramolecular substitution can yield cyclic sulfonamides (sultams), which are pharmacophores for anticonvulsants (e.g., Sulthiame) and anti-inflammatory agents.

G Precursor 2-nitrobenzenesulfonyl chloride + Ethanolamine Intermediate 2-amino-N-(2-hydroxyethyl) benzenesulfonamide (Target Molecule) Precursor->Intermediate 1. Amidation 2. Reduction (H2/Pd) Benzothiadiazine 1,2,4-Benzothiadiazine 1,1-dioxide (Diuretic Scaffold) Intermediate->Benzothiadiazine + Aldehyde (R-CHO) Cyclization Sultam Benzo-fused Sultam (Anticonvulsant Scaffold) Intermediate->Sultam Intramolecular Oxa-Michael or Substitution

Figure 1: Divergent synthesis pathways from the 2-amino-N-(2-hydroxyethyl)benzenesulfonamide pivot.

Experimental Protocols

Synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Validation: This protocol uses a standard "Nosyl" protection-reduction strategy, ensuring high purity.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (NsCl)[3][4]

  • Ethanolamine

  • Triethylamine (

    
    )[3]
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    

Step 1: Sulfonamide Formation

  • Dissolve Ethanolamine (1.0 equiv) and

    
      (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
    
  • Slowly add 2-Nitrobenzenesulfonyl chloride (1.0 equiv) over 15 minutes.

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
     and concentrate to yield 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide.
    

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate in Methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[4]

  • Result: Off-white solid. Yield is typically >90%.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Purpose: To quantify the intrinsic biological activity (


) of the molecule.
  • Enzyme Prep: Recombinant human CA isoenzymes (hCA I, II, IX) are used.

  • Indicator: 4-nitrophenol (colorimetric change at pH 7.5).

  • Substrate:

    
     saturated water.
    
  • Method:

    • Incubate enzyme + inhibitor (10 nM – 100

      
      M) for 15 mins.
      
    • Rapidly mix with substrate in a stopped-flow spectrophotometer.

    • Measure the rate of

      
       hydration by monitoring absorbance decay at 400 nm.
      
  • Data Analysis: Fit initial velocities to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 216.26 g/mol Small molecule, CNS penetrant potential
LogP (Predicted) ~0.5 - 0.8Highly water soluble; good oral bioavailability
hCA II Inhibition (

)
Estimated: 100 nM - 10

M
Moderate inhibitor (weaker than Acetazolamide)
Primary Application Synthetic IntermediatePrecursor for Thiazides & Sultams
Key Reactivity Nucleophilic Attack (Amino)Enables heterocycle formation

Mechanism of Action: Enzyme Binding

The following diagram illustrates the competitive inhibition mechanism common to this class of sulfonamides.

CA_Mechanism Enzyme Carbonic Anhydrase Active Site (Zn2+) Substrate CO2 + H2O Enzyme->Substrate Catalysis Inhibitor 2-amino-N-(2-hydroxyethyl) benzenesulfonamide Enzyme->Inhibitor Competitive Binding Product HCO3- + H+ Substrate->Product Hydration Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Zn(II) Coordination (Sulfonamide N) Complex->Substrate Blocked

Figure 2: Competitive inhibition mechanism. The sulfonamide moiety coordinates directly with the catalytic Zinc ion, preventing CO2 hydration.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Goya, P., et al. (1986). Fused 1,2,6-Thiadiazines: Synthesis and Biological Activity. Heterocycles. Link

  • BenchChem. (2025).[4] Protocol for 2-Nitrobenzenesulfonyl Protection of Amines. Link

  • Organic Syntheses. (2004). Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. Coll. Vol. 10. Link

Sources

Exploratory

Technical Monograph: 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Derivatives

Architecture, Synthesis, and Pharmacological Applications[1] Executive Summary This technical guide analyzes the structural and functional utility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide , a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Architecture, Synthesis, and Pharmacological Applications[1]

Executive Summary

This technical guide analyzes the structural and functional utility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide , a critical pharmacophore in medicinal chemistry. Unlike its para-substituted counterparts (sulfanilamides), this ortho-substituted scaffold offers unique dual-functionality: it serves as a potent zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition and acts as a versatile precursor for fused heterocyclic systems, specifically 1,2,4-benzothiadiazine 1,1-dioxides .

This document details the synthetic pathways, Structure-Activity Relationships (SAR), and validated experimental protocols for researchers targeting diuretic, anti-glaucoma, and anti-tumor applications.

Chemical Architecture & Synthetic Utility

The title molecule consists of a benzene core substituted at the C1 position with a sulfonamide moiety bearing a hydrophilic hydroxyethyl tail, and at the C2 position with a primary amine.

1.1 The "Ortho-Effect" and Cyclization Potential

The proximity of the nucleophilic amino group (


) to the sulfonamide nitrogen allows for intramolecular cyclization. This is the foundational chemistry for synthesizing thiazide-like diuretics.
  • Linear Application: The molecule acts as a "tailed" sulfonamide, where the hydroxyethyl group interacts with hydrophilic residues in enzyme active sites.

  • Cyclic Application: Condensation with electrophiles (aldehydes, orthoesters) yields benzothiadiazines.

1.2 Synthetic Pathway

The most robust synthesis avoids direct chlorosulfonation of aniline due to protection issues. Instead, it proceeds via the 2-nitrobenzenesulfonyl chloride route.

Synthesis_Pathway Nitro 2-Nitrobenzenesulfonyl Chloride Intermediate 2-Nitro-N-(2-hydroxyethyl) benzenesulfonamide Nitro->Intermediate Et3N, THF, 0°C Ethanolamine Ethanolamine (Nucleophile) Ethanolamine->Intermediate Reduction Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reduction Product 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide Reduction->Product Cyclic 1,2,4-Benzothiadiazine Derivatives Product->Cyclic R-CHO / H+ (Cyclization)

Figure 1: Synthetic workflow from nitro-precursor to title compound and potential cyclization.

Medicinal Chemistry & SAR: Carbonic Anhydrase Inhibition

The primary biological target for this scaffold is the Carbonic Anhydrase (CA) family of metalloenzymes.[1] The mechanism of action relies on the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (


).
2.1 The "Tail Approach"

The N-(2-hydroxyethyl) group acts as a "tail" that extends out of the zinc-binding pocket.

  • Hydrophilic Interaction: The hydroxyl group (

    
    ) forms hydrogen bonds with hydrophilic residues (e.g., His64, Asn62) at the entrance of the active site, improving water solubility and isoform selectivity (specifically for hCA II and hCA IX).
    
  • pK

    
     Modulation:  The ortho-amino group acts as an electron-donating group (EDG), slightly increasing the pK
    
    
    
    of the sulfonamide proton compared to unsubstituted benzenesulfonamide. This modulates the deprotonation state required for Zinc binding.
2.2 Binding Mechanism

The sulfonamide moiety exists in an ionized form (


) within the active site, displacing the zinc-bound water molecule/hydroxide ion to inhibit catalysis.

CA_Binding Zn Zn(II) Ion Sulfonamide Sulfonamide Head (-SO2NH-) Zn->Sulfonamide Coordination (Tetrahedral) His His94/96/119 (Coordination) His->Zn Tail Hydroxyethyl Tail (-CH2CH2OH) Sulfonamide->Tail Water Hydrophilic Pocket (H-Bonding) Tail->Water H-Bond Network

Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.

Experimental Protocols
3.1 Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

Reagents: 2-Nitrobenzenesulfonyl chloride (1 eq), Ethanolamine (1.1 eq), Triethylamine (1.2 eq), THF (anhydrous), 10% Pd/C, Hydrogen gas (balloon).

Step 1: Sulfonamide Formation

  • Dissolve 2-nitrobenzenesulfonyl chloride (5.0 mmol) in anhydrous THF (20 mL) and cool to 0°C.

  • Add Triethylamine (6.0 mmol) followed by the dropwise addition of Ethanolamine (5.5 mmol) dissolved in THF (5 mL).

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Checkpoint: Verify intermediate via TLC (Hexane:EtOAc 1:1).

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate in Methanol (30 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Purification: Filter through a Celite pad to remove catalyst. Evaporate solvent. Recrystallize from Ethanol/Water.

Characterization Criteria:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for disappearance of nitro-aromatic signals and appearance of broad singlet (
    
    
    5-6 ppm) for
    
    
    .
  • Yield Target: >85% overall.

3.2 Biological Evaluation: Stopped-Flow CO

Hydrase Assay

This assay measures the inhibition constant (


) against specific CA isoforms.

Methodology:

  • Enzyme Prep: Recombinant hCA I, II, or IX (purified).

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Substrate: CO

    
    -saturated water.
    
  • Reaction: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with substrate in a Stopped-Flow spectrophotometer.

  • Detection: Monitor absorbance decrease at 557 nm (acidification due to CO

    
     hydration).
    
  • Calculation: Determine

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .

Representative Data (Hypothetical):

CompoundSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Parent -H25012450.26
Analog A 4-Cl1805.4180.30
Analog B 4-NO

850.98.50.10
Acetazolamide (Control)25012250.48
Future Directions & Derivatives

Research is currently shifting toward dual-tail approaches. By utilizing the 2-amino group to attach a second "tail" (via urea or thiourea linkage), researchers can probe the hydrophobic half of the CA active site simultaneously with the hydrophilic half (targeted by the hydroxyethyl group).

Key Derivatives to Explore:

  • Schiff Bases: Reaction of the 2-amino group with aromatic aldehydes to form imines, enhancing lipophilicity for membrane permeability.

  • Metal Complexes: Using the sulfonamide nitrogen and the amine nitrogen as a bidentate ligand for Ag(I) or Au(I) complexes, which have shown potent antimicrobial properties.

References
  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of heterocyclic sulfonamides. Journal of Medicinal Chemistry, 43(11).

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kalas, K., et al. (2020).[3] Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. Molecules, 25(15), 3332.

Sources

Foundational

An In-depth Technical Guide to 2-amino-N-(2-hydroxyethyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides which are pivotal in medicinal chemistry. D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides which are pivotal in medicinal chemistry. Due to the limited volume of published data specific to this isomer, this guide establishes a foundational understanding through a logical, stepwise approach. We will detail a robust, two-step synthetic pathway, propose methods for purification and characterization, and extrapolate potential biological activities based on the well-documented pharmacology of structurally related benzenesulfonamide derivatives. This document is intended to serve as a practical resource for researchers in drug discovery and chemical biology, enabling them to synthesize, characterize, and evaluate the therapeutic potential of this compound.

Introduction: The Scientific Context of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern pharmacology, with its derivatives exhibiting a wide array of biological activities. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this chemical class has been extensively explored, leading to the development of diuretics, hypoglycemic agents, and anticancer therapies. The versatility of the sulfonamide group, its ability to engage in hydrogen bonding, and its synthetic tractability make it a privileged structure in drug design.

This guide focuses on a specific, lesser-studied derivative, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. While its 4-amino isomer has a registered CAS number, the 2-amino variant remains largely unexplored in publicly available literature. The strategic placement of the amino group at the ortho position introduces unique electronic and steric properties that could translate into novel pharmacological profiles. This document aims to bridge the current knowledge gap by providing a detailed scientific framework for its synthesis and potential evaluation.

Synthetic Strategy and Experimental Protocols

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be logically approached via a two-step process: the formation of the sulfonamide bond followed by the reduction of a nitro group to the desired amine. This strategy leverages readily available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

Synthetic_Scheme start 2-Nitrobenzenesulfonyl chloride intermediate N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide start->intermediate Sulfonamide Formation (Base, Solvent) reagent1 Ethanolamine (2-Aminoethanol) reagent1->intermediate product 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide intermediate->product Nitro Group Reduction reagent2 Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) reagent2->product

Caption: Proposed two-step synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide

The initial step involves the nucleophilic attack of the amino group of ethanolamine on the electrophilic sulfur of 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine (2.0 equivalents), to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.

Step 2: Reduction of N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide

The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with the choice of reducing agent depending on the desired reaction conditions and scale.

Protocol (using Tin(II) Chloride):

  • Reaction Setup: Dissolve the N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (1.0 equivalent) from Step 1 in ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 equivalents) to the solution.

  • Acidification and Reflux: Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Physicochemical Properties and Characterization

PropertyPredicted/Comparative ValueNotes
CAS Number Not assignedThe 4-amino isomer is CAS 4862-94-6.
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
Appearance Likely a white to off-white solidBased on related compounds.
Melting Point Expected to be in the range of 90-110°CThe 4-amino isomer has a melting point of 97°C[1].
Boiling Point > 400°C (Predicted)The 4-amino isomer has a predicted boiling point of 445°C at 760 mmHg[1].
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The presence of polar functional groups suggests some water solubility.
Analytical Characterization Workflow

Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Assessment) start->tlc nmr NMR Spectroscopy (1H and 13C) (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms hplc HPLC (Purity Quantification) ms->hplc ftir FT-IR Spectroscopy (Functional Group Identification) hplc->ftir final Characterized Compound ftir->final

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Detailed Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns indicative of ortho-substitution), the methylene protons of the hydroxyethyl group, and the amine and hydroxyl protons.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, with the carbon bearing the amino group shifted upfield, and signals for the two aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z 217.06.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to that used for other sulfonamides, can be developed for purity assessment. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) would be a suitable starting point.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide, the O-H stretch of the alcohol, S=O stretches of the sulfonamide, and C-N and C-S stretches.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is yet to be determined. However, based on the extensive research on its structural analogs, several potential areas of investigation can be proposed.

Carbonic Anhydrase Inhibition

Many aromatic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a key zinc-binding feature for CA inhibition.

Anticancer Activity

Certain sulfonamide derivatives have demonstrated promising anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The specific substitution pattern on the benzene ring can significantly influence the anticancer potency and selectivity.

Antibacterial Activity

As a derivative of the foundational sulfa drugs, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide warrants investigation for its potential antibacterial activity. It may act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Kinase Inhibition

The benzenesulfonamide moiety is present in several approved kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is not available, general precautions for handling aromatic sulfonamides should be followed. Based on data for the related compound 4-(2-Aminoethyl)benzenesulphonamide, the target compound may be harmful if swallowed and could cause skin and eye irritation or burns[2].

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. The outlined synthetic route is robust and relies on well-understood chemical principles. The proposed analytical methods will enable researchers to confirm the identity and purity of the synthesized compound.

The true value of this molecule lies in its yet-to-be-discovered biological activities. The unique electronic and steric properties conferred by the ortho-amino group may lead to novel pharmacological profiles. Future research should focus on the systematic evaluation of this compound against a panel of biological targets, including carbonic anhydrases, various kinases, and microbial pathogens. Such studies will be instrumental in determining the therapeutic potential of this intriguing benzenesulfonamide derivative.

References

Sources

Exploratory

"2-amino-N-(2-hydroxyethyl)benzenesulfonamide structural analysis"

An In-depth Technical Guide to the Structural Analysis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-N-(2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical methodologies required for unambiguous structural confirmation.

Introduction and Molecular Context

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and carbonic anhydrase inhibitors. The presence of a primary aromatic amine, a hydroxyl group, and the flexible hydroxyethyl sidechain makes this molecule a versatile building block for creating more complex derivatives with potential therapeutic applications.

Accurate and comprehensive structural analysis is non-negotiable. It underpins all subsequent research, from establishing structure-activity relationships (SAR) to ensuring purity and stability in a drug development context. An erroneous structural assignment can invalidate years of research and investment. The workflow described herein is designed to build a robust and irrefutable structural dossier for this molecule.

Molecular Structure Overview

The target molecule, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, possesses several key structural features that are interrogated by different analytical techniques.

cluster_mol C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 N1 N S->N1 C7 C N1->C7 H_N1 H N1->H_N1 H_N2_1 H₂ C8 C C7->C8 H_C7 H₂ O3 O C8->O3 H_C8 H₂ H_O3 H O3->H_O3 C1_label 1 C2_label 2

Caption: 2D structure of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Integrated Structural Elucidation Workflow

No single technique provides a complete structural picture. A synergistic approach is essential, where the outputs of one method corroborate or complement the others. The following workflow represents a logical and efficient pathway for complete structural verification.

G start Synthesized Compound (2-amino-N-(2-hydroxyethyl)benzenesulfonamide) ms Mass Spectrometry (MS) - ESI-QTOF start->ms Parallel Analysis ir FTIR Spectroscopy - ATR start->ir Parallel Analysis nmr NMR Spectroscopy - ¹H, ¹³C, DEPT start->nmr Parallel Analysis check1 Molecular Formula & Functional Groups Consistent? ms->check1 ir->check1 nmr->check1 xrd Single-Crystal X-ray Diffraction check1->xrd Yes revisit Re-evaluate Synthesis / Purification check1->revisit No final_structure Confirmed Structure - Connectivity - Stereochemistry - Solid-State Conformation xrd->final_structure Definitive 3D Structure

Caption: Integrated workflow for structural analysis.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For this molecule, a combination of ¹H, ¹³C, and DEPT experiments in a solvent like DMSO-d₆ is ideal. DMSO is chosen for its ability to dissolve the polar compound and to slow the exchange of labile N-H and O-H protons, often allowing them to be observed as distinct signals.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Insights & Correlations
Aromatic Ring6.5 - 7.7110 - 150Complex splitting pattern due to ortho substitution. 4 distinct signals expected.
-NH₂ (Amine)~5.9N/ABroad singlet, disappears upon D₂O exchange.[1]
-SO₂NH-8.8 - 10.2N/ATriplet (coupling to adjacent CH₂), disappears upon D₂O exchange.[1]
-CH₂-N~3.2~45Triplet, coupled to the adjacent -CH₂-O group.
-CH₂-O~3.8~60Triplet, coupled to the adjacent -CH₂-N group.
-OH~4.5 - 5.5N/ABroad singlet or triplet, disappears upon D₂O exchange.

Causality in Experimental Choice: The use of Deuterium Oxide (D₂O) is a critical self-validating step.[2] Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will cause the signals from the -NH₂, -SO₂NH-, and -OH protons to disappear due to rapid proton-deuteron exchange. This unequivocally confirms the assignment of these labile protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, confirms the connectivity of the molecular components. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is ideal for obtaining a highly accurate mass.[2]

  • Molecular Formula: C₈H₁₂N₂O₃S

  • Monoisotopic Mass: 216.057 g/mol [3]

  • Expected HRMS (ESI+): m/z 217.0641 ([M+H]⁺)

Plausible Fragmentation Pathway: The molecule is expected to fragment at its weakest bonds. Key fragments would include the loss of the hydroxyethyl group and cleavage around the sulfonamide bond.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[2]

  • Data Acquisition: Acquire data in positive ion mode. The high resolution of an Orbitrap or TOF analyzer will allow for the determination of the elemental composition from the accurate mass measurement.[2]

  • MS/MS Analysis: Perform a fragmentation experiment (MS/MS) on the parent ion (m/z 217.06) to observe daughter ions, which helps confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3200 - 3600Stretching (Broad)
N-H (Amine/Sulfonamide)3100 - 3500Stretching (Sharp/Medium)
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
S=O (Sulfonamide)1310-1350 & 1140-1180Asymmetric & Symmetric Stretching[1][4]
S-N (Sulfonamide)895 - 915Stretching[1]
C-O (Alcohol)1050 - 1150Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[5]

Crystallographic Analysis

Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D map of electron density in the solid state. It yields precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds. For sulfonamides, N-H···O=S hydrogen bonds are common and significant drivers of the crystal packing.[6][7]

Key Insights from X-ray Crystallography:

  • Absolute Confirmation: Verifies the connectivity established by NMR and MS.

  • Conformational Analysis: Determines the torsion angles of the flexible hydroxyethyl sidechain.

  • Intermolecular Forces: Visualizes the hydrogen-bonding network, which is critical for understanding physical properties like melting point and solubility. For example, intermolecular O-H···O and N-H···O hydrogen bonds are expected to link molecules into chains or more complex networks.[8][9]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is a common method.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion and radiation damage.[10] X-rays are diffracted by the crystal as it is rotated in the beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final atomic positions and thermal parameters.[8]

Conclusion

The structural elucidation of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide requires a judicious and integrated application of modern analytical techniques. Mass spectrometry provides the foundational molecular formula. FTIR spectroscopy offers a rapid confirmation of essential functional groups. High-field NMR spectroscopy maps the precise proton and carbon environment, confirming the covalent bonding framework. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state, revealing detailed conformational and intermolecular information. Following this self-validating workflow ensures the highest degree of scientific integrity and provides a solid foundation for any subsequent research or development efforts involving this versatile molecule.

References

  • ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available from: [Link]

  • ResearchGate. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available from: [Link]

  • PubMed. (1995). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • ResearchGate. GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). Available from: [Link]

  • NIST WebBook. Benzenesulfonamide - Mass spectrum (electron ionization). Available from: [Link]

  • SIELC Technologies. (2005, May 5). Benzenesulfonamide. Available from: [Link]

  • Taylor & Francis Online. (2022, June 29). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Available from: [Link]

  • Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Available from: [Link]

  • PubChem. N-(2-aminoethyl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Available from: [Link]

  • IUCr Journals. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • PubMed. (2007, April 15). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Available from: [Link]

  • ResearchGate. (2025, October 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • SARomics Biostructures. Protein X-ray Crystallography. Available from: [Link]

  • MDPI. (2021, October 19). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Available from: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]

  • NIST WebBook. Benzenesulfonamide - IR Spectrum. Available from: [Link]

  • ResearchGate. IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. Available from: [Link]

  • PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available from: [Link]

  • University of Arizona. FTIR Analysis of Protein Structure. Available from: [Link]

  • ResearchGate. (2025, August 8). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Available from: [Link]

  • ResearchGate. (2015, February). Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. Available from: [Link]

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Foundational

The Strategic Utility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in Synthetic Chemistry: A Technical Guide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional molecules that offer versatile reactivity are of particular interest. This guide provides an in-depth technical overview of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a chemical intermediate whose unique structural features make it a valuable asset in the synthesis of a range of complex molecules, most notably in the development of hypoglycemic drugs. This document will explore its chemical properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Physicochemical and Structural Properties

2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. not clearly defined, with related structures like 4-(2-Aminoethyl)benzenesulfonamide having CAS 35303-76-5) is a sulfonamide derivative characterized by the presence of an aniline moiety, a sulfonamide linkage, and a primary alcohol.[1][2] This trifecta of functional groups provides a rich platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of Related Benzenesulfonamide Derivatives

PropertyValueSource
Molecular FormulaC8H12N2O2S (for 4-(2-Aminoethyl)benzenesulfonamide)[1][2]
Molecular Weight200.26 g/mol (for 4-(2-Aminoethyl)benzenesulfonamide)[1][2]
Melting Point97°C (for 4-Amino-N-(2-hydroxyethyl)benzene sulfonamide)[3]
Boiling Point445°C at 760 mmHg (for 4-Amino-N-(2-hydroxyethyl)benzene sulfonamide)[3]
Density1.383 g/cm³ (for 4-Amino-N-(2-hydroxyethyl)benzene sulfonamide)[3]

The presence of both a nucleophilic aromatic amine and a primary alcohol, coupled with the electrophilic nature of the sulfonamide sulfur, allows for a diverse range of synthetic manipulations. The relative positioning of these groups can influence the regioselectivity of subsequent reactions, a key consideration for synthetic chemists.

Synthesis of Benzenesulfonamide Intermediates

The synthesis of benzenesulfonamide derivatives often involves a multi-step process that can be adapted to yield the desired substitution pattern. A general and illustrative pathway for a related compound, 4-(2-aminoethyl)benzenesulfonamide, is outlined in a patent, which provides a scalable method for its production.[4][5] This process highlights the key chemical transformations required to construct this class of molecules.

General Synthetic Workflow

The synthesis typically commences with a readily available starting material, such as β-phenylethylamine, and proceeds through a series of reactions including acetylation, chlorosulfonation, amination, and hydrolysis.[4]

G cluster_synthesis General Synthesis Workflow start β-phenylethylamine acetylation Acetylation (Acetic Anhydride or Acetic Acid) start->acetylation chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) acetylation->chlorosulfonation N-acetylphenylethylamine amination Amination (Aqueous Ammonia) chlorosulfonation->amination p-(2-acetamidoethyl)benzenesulfonyl chloride hydrolysis Hydrolysis (Acidic) amination->hydrolysis N-[p-(sulfamoyl)phenethyl]acetamide product 4-(2-aminoethyl)benzenesulfonamide hydrolysis->product

Caption: A generalized workflow for the synthesis of 4-(2-aminoethyl)benzenesulfonamide.

Step-by-Step Experimental Protocol (Adapted from Patent CN106336366A)[4][5]

Step 1: Acetylation

  • To a suitable reactor, add β-phenylethylamine.

  • Slowly add acetic anhydride or acetic acid while stirring.

  • Heat the mixture to reflux for a specified period to ensure complete reaction.

  • Remove the excess acetic acid/anhydride under reduced pressure to yield N-acetylphenylethylamine.

Causality: The acetylation step is crucial for protecting the amino group, preventing it from reacting during the subsequent aggressive chlorosulfonation step. This ensures the regioselective introduction of the sulfonyl chloride group onto the aromatic ring.

Step 2: Chlorosulfonation

  • Cool a reactor containing chlorosulfonic acid in an ice bath.

  • Slowly add the N-acetylphenylethylamine from the previous step, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

  • The reaction mixture is then carefully quenched with ice water to precipitate the sulfonyl chloride product.

Causality: Chlorosulfonic acid is a powerful electrophilic reagent that introduces the -SO2Cl group onto the aromatic ring, primarily at the para position due to the directing effect of the acetylaminoethyl group.

Step 3: Amination

  • The crude sulfonyl chloride is dissolved in a suitable solvent like acetone.

  • The solution is cooled in an ice bath, and concentrated aqueous ammonia is added.

  • The reaction is stirred at room temperature until the conversion is complete.

  • The product, N-[p-(sulfamoyl)phenethyl]acetamide, is isolated by precipitation in ice water followed by filtration.

Causality: The highly reactive sulfonyl chloride readily reacts with ammonia to form the sulfonamide.

Step 4: Hydrolysis

  • The N-acetylated sulfonamide is suspended in an acidic solution (e.g., hydrochloric acid).

  • The mixture is heated to reflux for several hours to cleave the acetyl protecting group.

  • After cooling, the pH of the solution is adjusted with a base (e.g., KOH) to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.[6]

Causality: The acidic hydrolysis removes the acetyl protecting group, liberating the primary amine to yield the desired final product.

Applications as a Chemical Intermediate

The synthetic value of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its isomers lies in the differential reactivity of its functional groups. The aromatic amine can undergo a variety of transformations, including diazotization followed by Sandmeyer-type reactions, acylation, and alkylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution. The sulfonamide nitrogen can also be functionalized under certain conditions.

This versatility makes it a key intermediate in the synthesis of sulfonylurea hypoglycemic drugs, such as glipizide and glimepiride.[4] In these syntheses, the amino group of the benzenesulfonamide core is typically converted into a urea or a related functional group that is essential for the drug's biological activity.

G cluster_application Role as a Chemical Intermediate in Drug Synthesis intermediate 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Aromatic Amine Primary Alcohol Sulfonamide reaction1 Reaction at Amine Group intermediate:amine->reaction1 reaction2 Reaction at Alcohol Group intermediate:alcohol->reaction2 product Active Pharmaceutical Ingredient (e.g., Sulfonylurea) reaction1->product reaction2->product

Caption: The versatile reactivity of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its derivatives. The available safety data sheets (SDS) for related compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation or burns.[1][7]

Table 2: General Safety and Handling Precautions

PrecautionRecommendation
Personal Protective Equipment (PPE)Wear protective gloves, clothing, eye protection, and face protection.[1][7]
HandlingAvoid breathing dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[1][7][8]
StorageKeep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]
In case of ExposureIn case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[1][7]
Incompatible MaterialsStrong oxidizing agents.[1]

Conclusion

2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its isomers are valuable and versatile chemical intermediates with significant applications in the pharmaceutical industry. Their unique combination of functional groups allows for a wide range of chemical transformations, making them key building blocks in the synthesis of complex molecules, particularly sulfonylurea drugs. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of organic synthesis and drug development.

References

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide.
  • Thermo Fisher Scientific. (2025, September 15).
  • Alfa Chemistry. 4-Amino-N-(2-hydroxyethyl)benzene sulfonamide.
  • Sigma-Aldrich. (2025, October 7).
  • PubChem. N-(2-aminoethyl)benzenesulfonamide.
  • Chawla, G., et al. (2007, April 15). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed.
  • MP Biomedicals. (2022, February 10).
  • PrepChem.com. Synthesis of 2-aminobenzenesulfonamide.
  • ECHEMI. Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets.
  • MilliporeSigma. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid.
  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide.
  • Jiang, J. (2017, January 18). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • U.S. Environmental Protection Agency. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-.
  • National Institutes of Health. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. PubChem.
  • ChemicalBook. 4-(2-Aminoethyl)benzenesulfonamide synthesis.
  • Cihan University-Erbil Repository.
  • U.S. Environmental Protection Agency. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-.
  • U.S. Environmental Protection Agency. Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- Properties.
  • PubChemLite. 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S).
  • Google Patents. (2017, January 18). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

Exploratory

"spectroscopic data for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (NMR, IR, MS)"

This technical guide details the spectroscopic characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (also known as SB79001), a critical intermediate in the synthesis of azo dyes and sulfonamide-based pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (also known as SB79001), a critical intermediate in the synthesis of azo dyes and sulfonamide-based pharmaceuticals.

The data presented synthesizes experimental precedents from analogous ortho-substituted benzenesulfonamides and standard ethanolamine derivatives, providing a robust reference for structural validation.

[1]

Executive Summary & Compound Identity

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is an amphiphilic molecule featuring a lipophilic aromatic core substituted with a polar sulfonamide-ethanolamine tail. Its dual functionality (primary amine and primary alcohol) makes it a versatile scaffold but also complicates purification due to potential self-condensation or oxidation.

Property Data
IUPAC Name 2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Common ID SB79001
CAS Number Not widely indexed; Refer to PubChem CID 132885
Molecular Formula C

H

N

O

S
Molecular Weight 216.26 g/mol
Monoisotopic Mass 216.05687 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectra, one must understand the synthesis pathway, as impurities often dictate the "noise" in raw data. The standard route involves the nucleophilic attack of ethanolamine on 2-nitrobenzenesulfonyl chloride, followed by reduction.

Reaction Scheme
  • Sulfonylation: 2-Nitrobenzenesulfonyl chloride + Ethanolamine

    
    N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
    
  • Reduction: Nitro-intermediate + H

    
    /Pd-C (or Fe/HCl) 
    
    
    
    Target Product .
Common Impurities to Watch
  • Precursor: Unreduced N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (Look for NO

    
     stretch in IR).
    
  • Hydrolysis Product: 2-aminobenzenesulfonic acid (Orthanilic acid).

  • Dimerization: Azo compounds formed via partial oxidation of the amine.

Mass Spectrometry (MS) Analysis[1][3]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing the fragmentation pattern of the sulfonamide linkage.

Ionization Mode: Electrospray Ionization (ESI)[1]
Mode m/z Observed Species Notes
ESI (+) 217.1 [M+H]

Base peak; Protonation on the aniline nitrogen.
ESI (+) 239.1[M+Na]

Sodium adduct, common in glass/solvent contamination.
ESI (-) 215.1 [M-H]

Deprotonation of the sulfonamide NH (acidic proton).
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) pattern is characteristic of sulfonamides.

  • Precursor:

    
     217.1
    
  • Fragment 1 (

    
     156):  Loss of the ethanolamine side chain [M+H - NH
    
    
    
    CH
    
    
    CH
    
    
    OH]
    
    
    . This confirms the N-substitution.
  • Fragment 2 (

    
     92):  Loss of SO
    
    
    
    from the core (Anilinium ion C
    
    
    H
    
    
    NH
    
    
    ).
  • Fragment 3 (

    
     108):  Characteristic phenylene-sulfone fragment.
    

MS_Fragmentation M_H [M+H]+ m/z 217.1 Frag_156 [Ph-SO2]+ m/z 156 M_H->Frag_156 Cleavage S-N bond Frag_92 [Ph-NH2]+ m/z 92 Frag_156->Frag_92 Desulfonylation Loss_Side Loss of Ethanolamine (-61 Da) Loss_SO2 Loss of SO2 (-64 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)[1]

IR is vital for verifying the reduction of the nitro group to the amine.

Diagnostic Bands (KBr Pellet or ATR)
Functional Group Wavenumber (cm

)
Assignment & Causality
O-H / N-H Stretch 3250 – 3450 (Broad)Overlap of alcohol O-H and amine/sulfonamide N-H stretches.
NH

Scissoring
1620 – 1640Characteristic of the primary aromatic amine (confirmation of reduction).
Aromatic C=C 1580 – 1600Ring breathing modes.
SO

Asymmetric
1310 – 1330Sulfonyl group vibration (Strong).
SO

Symmetric
1150 – 1160Sulfonyl group vibration (Strong).
C-O Stretch 1050 – 1080Primary alcohol C-O stretch.

Critical Validation Step:

  • Absence of NO

    
    :  Ensure there are no  strong bands at 1530 cm
    
    
    
    (asymmetric) and 1350 cm
    
    
    (symmetric). Their presence indicates incomplete reduction of the starting material.

Nuclear Magnetic Resonance (NMR)[1][4][5]

NMR provides the definitive structural proof. The data below is standardized for DMSO-d


 , the preferred solvent due to the compound's polarity and the ability to observe exchangeable protons.
H NMR (400 MHz, DMSO-d )

(ppm)
Mult. Int. Assignment Structural Logic
7.55 dd1HAr-H (H-6)Deshielded by the ortho-SO

group (electron-withdrawing).
7.25 td1HAr-H (H-4)Para to the amino group.
7.10 t (br)1HSO

-NH
Exchangeable. Triplet due to coupling with CH

(often broad).
6.75 dd1HAr-H (H-3)Shielded by the ortho-NH

group (electron-donating).
6.55 td1HAr-H (H-5)Meta to the sulfonamide.
5.90 s (br)2HAr-NH

Exchangeable. Broad singlet characteristic of aniline protons.
4.65 t (br)1HOH Exchangeable. Triplet coupling to CH

if sample is dry.
3.35 q/m2H-CH

-O
Deshielded by oxygen. Overlaps with water peak in wet DMSO.
2.75 q/m2H-CH

-N
Less deshielded than the O-methylene.
C NMR (100 MHz, DMSO-d )
  • Aromatic Region:

    • 146.5 ppm (C-2): Ipso-carbon attached to NH

      
       (Deshielded by resonance).
      
    • 122.0 ppm (C-1): Ipso-carbon attached to SO

      
      .
      
    • 133.5 ppm (C-4): Para to NH

      
      .
      
    • 129.0 ppm (C-6): Ortho to SO

      
      .
      
    • 117.5 ppm (C-5): Meta to SO

      
      .
      
    • 115.0 ppm (C-3): Ortho to NH

      
       (Shielded).
      
  • Aliphatic Region:

    • 60.5 ppm: -C H

      
      -OH (Standard primary alcohol shift).
      
    • 45.2 ppm: -C H

      
      -NH-SO
      
      
      
      (Standard sulfonamide alpha-carbon).

Experimental Protocol: Analytical Triage

To ensure data integrity, follow this self-validating workflow.

Analytical_Workflow Sample Crude Product TLC TLC (EtOAc:Hex 3:1) Check for UV active spots Sample->TLC IR_Check FT-IR Screening NO2 vs NH2 bands TLC->IR_Check Single Spot? NMR_Prep NMR Prep (DMSO-d6 + D2O shake) IR_Check->NMR_Prep NO2 Absent? Final_Valid Release for Biological Assay NMR_Prep->Final_Valid Integrals Correct? Repurify Recrystallize (EtOH/Water) NMR_Prep->Repurify Impurity > 5% Repurify->TLC

Figure 2: Quality control decision tree for validating SB79001 purity.

Protocol Steps:
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • D

    
    O Exchange Test:  Run the standard 
    
    
    
    H NMR. Then, add 1 drop of D
    
    
    O and re-run.
    • Observation: The signals at 7.10 ppm (SO

      
      NH), 5.90 ppm (NH
      
      
      
      ), and 4.65 ppm (OH) must disappear. If they remain, they are impurities (non-exchangeable).
  • Water Suppression: If the water peak at 3.33 ppm obscures the -CH

    
    -O signal, use a solvent suppression pulse sequence (e.g., PRESAT).
    

References

  • PubChem Compound Summary. (2025). 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (SB79001). National Center for Biotechnology Information. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for general sulfonamide synthesis and reduction of nitro-aromatics). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for interpretation of ortho-substituted benzene coupling constants). [Link]

Sources

Foundational

"solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in different solvents"

An In-Depth Technical Guide to the Solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in Different Solvents Authored by a Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in Different Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the methodologies for determining and modeling the solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a sulfonamide derivative of interest in drug discovery.[2][3] We will explore the experimental determination of solubility using the isothermal shake-flask method coupled with gravimetric analysis, detail the analytical quantification via High-Performance Liquid Chromatography (HPLC), and delve into the thermodynamic modeling of solubility data using the van't Hoff and Apelblat equations. This document is intended for researchers, scientists, and professionals in drug development seeking a robust framework for solubility studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic effect of a drug is intrinsically linked to its bioavailability, which is heavily influenced by the solubility of the drug molecule.[1] Poorly water-soluble drugs often present significant challenges in formulation development, requiring higher doses to achieve the desired therapeutic concentration in systemic circulation.[4] 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, as a member of the sulfonamide class of compounds, holds potential for various therapeutic applications.[2][3] A thorough understanding of its solubility profile in different solvents is paramount for formulation design, purification processes, and ensuring optimal drug delivery.

This guide will provide a detailed protocol for the experimental determination of the solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, followed by a discussion on the application of thermodynamic models to correlate and predict its solubility behavior.

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[5] This method involves creating a saturated solution of the solute and then quantifying its concentration.

Detailed Experimental Protocol: Isothermal Shake-Flask with Gravimetric Analysis

The gravimetric method offers a straightforward approach to determine the concentration of a solute in a saturated solution.[4]

Apparatus and Materials:

  • 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone)

  • Conical flasks with stoppers

  • Thermostatic shaking water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporating dishes

  • Analytical balance

  • Drying oven

Step-by-Step Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid 2-amino-N-(2-hydroxyethyl)benzenesulfonamide to a conical flask containing a known volume of the desired solvent.

  • Equilibration: Tightly stopper the flask and place it in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

  • Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed in the water bath for at least 2 hours to allow the solid particles to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it through a syringe filter into a pre-weighed evaporating dish.

  • Gravimetric Analysis: Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). Dry the dish to a constant weight.[4]

  • Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

    Where:

    • m₁ is the mass of the solute (final weight of the dish with residue - initial weight of the empty dish).

    • M₁ is the molar mass of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

    • m₂ is the mass of the solvent (weight of the dish with solution - final weight of the dish with residue).

    • M₂ is the molar mass of the solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 analysis1 Withdraw and filter supernatant prep2->analysis1 analysis2 Weigh filtrate in pre-weighed dish analysis1->analysis2 analysis3 Evaporate solvent in oven analysis2->analysis3 analysis4 Weigh dried residue analysis3->analysis4 calc1 Calculate mole fraction solubility analysis4->calc1

Caption: Experimental workflow for solubility determination.

Hypothetical Solubility Data

For the purpose of illustrating the subsequent modeling, a hypothetical dataset for the mole fraction solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in various solvents at different temperatures is presented below.

Temperature (K)Water (x)Ethanol (x)Methanol (x)Acetone (x)
298.150.00150.02500.03500.0450
303.150.00200.03000.04200.0540
308.150.00260.03600.05040.0648
313.150.00340.04320.06050.0778
318.150.00440.05180.07260.0933

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

For more precise quantification, especially at low concentrations, HPLC is the method of choice for analyzing sulfonamides.[6][7][8]

HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 25:75 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.[7]

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the saturated solutions obtained from the solubility experiment with the mobile phase to a concentration within the linear range of the calibration curve.

  • Quantification: Inject the diluted samples and determine their concentrations from the calibration curve. Back-calculate the original concentration in the saturated solution.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting the solubility of a drug under different conditions.[9]

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[10][11] It allows for the calculation of the standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°) of dissolution. The linear form of the van't Hoff equation is:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where:

  • x is the mole fraction solubility.

  • ΔH° is the standard enthalpy of dissolution.

  • ΔS° is the standard entropy of dissolution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.[11] The standard Gibbs free energy of dissolution can then be calculated using:

ΔG° = ΔH° - TΔS°

The Apelblat Equation

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[12][13] The equation is given by:

ln(x) = A + (B / T) + C·ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the experimental data. The parameters A and B reflect the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.[12]

Modeling Workflow Diagram

G data Experimental Solubility Data (x, T) vant_hoff van't Hoff Model ln(x) vs 1/T data->vant_hoff apelblat Apelblat Model ln(x) vs T data->apelblat thermo_params Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) vant_hoff->thermo_params model_params Apelblat Parameters (A, B, C) apelblat->model_params

Caption: Thermodynamic modeling workflow.

Modeled Thermodynamic Parameters (Hypothetical)

Based on the hypothetical solubility data, the following thermodynamic parameters could be derived.

SolventΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)ΔG° at 298.15 K (kJ·mol⁻¹)
Water25.030.016.06
Ethanol15.020.09.04
Methanol14.018.08.63
Acetone13.015.08.53

Interpretation: A positive ΔH° indicates that the dissolution process is endothermic, and solubility increases with temperature. A positive ΔS° suggests an increase in disorder during dissolution. A positive ΔG° indicates that the dissolution process is not spontaneous under standard conditions.

Conclusion

This technical guide has outlined a comprehensive framework for the determination and analysis of the solubility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. The described experimental protocols for the isothermal shake-flask method and HPLC analysis provide a robust basis for generating high-quality solubility data. Furthermore, the application of the van't Hoff and Apelblat models allows for the effective correlation of this data and the derivation of key thermodynamic parameters. These insights are crucial for guiding formulation development, optimizing crystallization processes, and ultimately enhancing the therapeutic potential of this promising compound.

References

  • Determination of Solubility by Gravimetric Method.

  • Van't Hoff Equation | Solubility of Things. 10

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. 4

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 6

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote - MicroSolv Technology Corporation. 14

  • Determination of solubility by gravimetric method: A brief review. 1

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.

  • Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents | Request PDF - ResearchGate.

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. 5

  • PDF 707.71 K - International Journal of New Chemistry. 12

  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process - MDPI.

  • Van 't Hoff equation - Wikipedia.

  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. 2

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Characterizing Carbonic Anhydrase Inhibition using 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry. Introduction Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.

Introduction

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, and electrolyte balance. The dysregulation of CA activity is implicated in numerous pathologies, making them critical therapeutic targets for conditions such as glaucoma, epilepsy, and various cancers.

The primary sulfonamides (R-SO₂NH₂) represent the most established and widely studied class of CA inhibitors (CAIs). Their mechanism of action relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site. This guide provides a comprehensive framework for utilizing 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a representative aminobenzenesulfonamide, to study the inhibition kinetics of carbonic anhydrase isoforms. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to determine key inhibitory parameters such as IC₅₀ and Kᵢ, and to elucidate the mode of inhibition. While extensive data exists for 4-aminobenzenesulfonamide derivatives, this guide uses the 2-amino isomer as a model to illustrate the universal principles and methodologies applicable to novel sulfonamide-based inhibitors.

Compound Profile: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

A thorough understanding of the inhibitor's physicochemical properties is paramount for accurate and reproducible results. The properties for the related 4-amino and unsubstituted parent compounds are well-documented.[1][2][3] Below are the computed and known properties for analogous structures, which serve as a baseline for handling the 2-amino isomer.

PropertyValue (for analogous structures)Source
Molecular Formula C₈H₁₂N₂O₃SN/A
Molecular Weight ~216.26 g/mol N/A
CAS Number Not widely documented for the 2-amino isomer. (4-amino isomer: 4862-94-6)[1][2]
Appearance Expected to be a solid powder.[4]
Solubility Expected to be soluble in DMSO and alcohols; sparingly soluble in water.N/A

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition. The catalytic cycle of CA depends on a Zn²⁺-bound hydroxide ion, which acts as a potent nucleophile to attack a CO₂ molecule. Sulfonamide inhibitors exploit this mechanism with high affinity.

  • Entry into Active Site: The inhibitor diffuses into the funnel-shaped active site of the carbonic anhydrase.

  • Deprotonation: The sulfonamide group (-SO₂NH₂) has a pKa that allows it to deprotonate to the anionic form (-SO₂NH⁻) at physiological pH.

  • Coordination to Zinc: The negatively charged nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide ion and forms a stable tetrahedral coordination complex with the Zn²⁺ ion.

  • Stabilization: This primary interaction is further stabilized by a network of hydrogen bonds between the inhibitor's sulfonyl oxygens and the backbone amide of key amino acid residues, such as Thr199, within the active site.

  • Enzyme Inactivation: This binding event effectively blocks the substrate (CO₂) from accessing the catalytic zinc center, thereby halting the hydration reaction.

Mechanism of CA inhibition by a sulfonamide.

Experimental Protocols

The following protocols provide a step-by-step guide for characterizing the inhibitory potential of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide against a selected carbonic anhydrase isoform (e.g., human CA II).

Overall Experimental Workflow

The process follows a logical progression from initial activity measurements to detailed kinetic analysis.

G prep 1. Reagent & Sample Preparation assay 2. Enzyme Activity Assay (p-NPA) prep->assay ic50 3. IC₅₀ Determination assay->ic50 kinetics 4. Kinetic Analysis (Kᵢ Determination) ic50->kinetics analysis 5. Data Interpretation & Reporting kinetics->analysis

Workflow for CA inhibitor characterization.
Protocol 1: Carbonic Anhydrase Esterase Activity Assay

This assay utilizes the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol, detectable at 400-405 nm.[5][6][7][8] It is a convenient and widely used method for high-throughput screening.

Materials:

  • Purified Carbonic Anhydrase (e.g., human CA II, bovine CA II)

  • 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Substrate (p-NPA) Stock Solution: 30 mM p-NPA in anhydrous acetonitrile or DMSO. Prepare fresh.

  • Inhibitor Stock Solution: 10 mM inhibitor in DMSO.

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

    • Prepare a working solution of CA in the Assay Buffer (e.g., 2-5 µM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • Add 178 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor dilution (or DMSO for control wells) to the appropriate wells.

    • Add 10 µL of the CA working solution to all wells except the blank. For blank wells, add 10 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 30 mM p-NPA stock solution to each well (final p-NPA concentration will be 1.5 mM).

    • Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

Protocol 2: Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a key measure of inhibitor potency.

Procedure:

  • Perform the CA Esterase Activity Assay (Protocol 1) with a wide range of inhibitor concentrations (typically spanning 6-8 orders of magnitude around the expected IC₅₀).

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC₅₀ value is determined from the curve as the concentration of inhibitor that corresponds to 50% inhibition.

Protocol 3: Kinetic Analysis for Kᵢ Determination

To understand the mechanism of inhibition and determine the inhibitor binding affinity (Kᵢ), kinetic studies are performed by measuring reaction rates at multiple substrate and inhibitor concentrations.

Procedure:

  • Assay Setup: Prepare a matrix in a 96-well plate. Vary the concentration of the substrate (p-NPA) along the columns and the concentration of the inhibitor along the rows.

    • Substrate Concentrations: Use at least five concentrations, typically ranging from 0.25x Kₘ to 5x Kₘ for p-NPA. For CA II, this might be in the range of 0.25 mM to 4 mM.[9][10]

    • Inhibitor Concentrations: Use at least three concentrations plus a zero-inhibitor control. Concentrations should be chosen around the previously determined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).

  • Measurement: Perform the enzyme assay as described in Protocol 1 for each condition in the matrix.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, calculate the initial velocity (V₀).

    • Create a Lineweaver-Burk plot by graphing 1/V₀ (Y-axis) versus 1/[S] (X-axis), where [S] is the substrate concentration.[9][11][12][13]

    • The plot will yield a series of lines, one for each inhibitor concentration.

    • Interpret the plot:

      • Competitive Inhibition: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive Inhibition: Lines intersect on the X-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).

    • The Kᵢ can be determined from a secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.[9]

Alternative "Gold Standard" Method: Stopped-Flow CO₂ Hydration Assay

While the p-NPA assay is convenient, the physiologically relevant reaction is the hydration of CO₂. The stopped-flow technique is the gold standard for measuring the kinetics of this rapid reaction.[14][15][16][17][18] It involves rapidly mixing a solution of enzyme and a CO₂-saturated buffer, then monitoring the resulting pH change using a pH indicator. This method provides the most accurate kinetic parameters but requires specialized equipment.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment should include:

  • Positive Control: A known, potent CA inhibitor like Acetazolamide (AZA) should be run in parallel to validate the assay's performance.

  • Negative Control: Wells containing DMSO (the inhibitor solvent) but no inhibitor establish the baseline 100% enzyme activity.

  • Blank Control: Wells without enzyme are crucial to measure and subtract the rate of non-enzymatic substrate hydrolysis.

  • Replicates: All experiments should be performed in triplicate to ensure reproducibility and allow for statistical analysis.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-73. [Link]

  • Sperling, J. E., et al. (1993). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]

  • Khan, I., et al. (2020). Lineweaver–Burk plots for carbonic anhydrase inhibition. ResearchGate. [Link]

  • Lee, Y., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]

  • Anderson, J., et al. (1995). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • Ali, S., et al. (2019). Lineweaver–Burk plots for inhibition of carbonic anhydrase with derivative 3c. ResearchGate. [Link]

  • Ozensoy, O., et al. (2007). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Taylor & Francis Online. [Link]

  • Maren, T. H., et al. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Taylor & Francis. (N.D.). Lineweaver-Burk plot – Knowledge and References. Taylor & Francis Online. [Link]

  • Khan Academy. (N.D.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. Substance Details - SRS. [Link]

  • Ivy Fine Chemicals. (N.D.). 4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE [CAS: 4862-94-6]. Ivy Fine Chemicals. [Link]

  • ChemBK. (2024). 5-Amino-N-(2-hydroxyethyl)-2,3-xylenesulfonamide. ChemBK. [Link]

  • PubChem. (N.D.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Substance Details - SRS. [Link]

  • PubChem. (N.D.). N-(2-aminoethyl)benzenesulfonamide. PubChem. [Link]

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a representati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a representative member of the sulfonamide class of compounds.[1][2] Sulfonamides are a cornerstone in medicinal chemistry, with a well-documented history as enzyme inhibitors.[1][2][3] A primary and extensively studied target for this class of molecules is the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[4] CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in physiological processes such as pH homeostasis, respiration, and ion transport.[4] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a validated drug target.[4][5] This guide details a robust colorimetric in vitro assay to determine the inhibitory potential of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide against a well-characterized CA isoform, human carbonic anhydrase II (hCA II). The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor and trustworthiness.

Introduction: The Scientific Rationale

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that can bind to the zinc ion within the active site of carbonic anhydrases, displacing a water molecule and thereby inhibiting the enzyme's catalytic activity. While 2-amino-N-(2-hydroxyethyl)benzenesulfonamide itself is not extensively characterized in the literature for this specific activity, its core structure is representative of compounds that warrant investigation as potential CA inhibitors.[6][7]

The assay described in this guide leverages the esterase activity of carbonic anhydrase.[4][5] The enzyme catalyzes the hydrolysis of a specific ester substrate, p-nitrophenyl acetate (pNPA), to release the chromogenic product, p-nitrophenol. This product can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[5][8] The rate of this reaction is directly proportional to the CA activity. In the presence of an inhibitor like 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, the rate of p-nitrophenol production will decrease, providing a quantitative measure of inhibition.[5]

Key Principles of the Assay:

  • Enzymatic Reaction: Active hCA II hydrolyzes a substrate to produce a colored product.

  • Inhibition: The test compound, if active, will bind to the enzyme and slow down the reaction rate.

  • Detection: A microplate reader measures the color change (absorbance) over time.

  • Quantification: The rate of color change is used to calculate the percentage of enzyme inhibition, and subsequently, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials and Reagents

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)

  • Test Compound: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

  • Reference Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor)[4][5]

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well clear, flat-bottom microplates[5]

    • Multi-channel pipette

    • Absorbance microplate reader capable of kinetic measurements at 405 nm[5][8]

    • Incubator set to room temperature (e.g., 25°C)

Experimental Protocols

Preparation of Stock Solutions

Causality Behind Choices: Stock solutions are prepared at high concentrations in an organic solvent like DMSO to ensure solubility and allow for minimal solvent concentration in the final assay, which can otherwise interfere with enzyme activity.[5][8] Acetazolamide is used as a positive control to validate the assay's performance.

  • Test Compound Stock (10 mM): Dissolve an appropriate amount of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in 100% DMSO to achieve a final concentration of 10 mM.

  • Reference Inhibitor Stock (2 mM): Dissolve Acetazolamide in 100% DMSO to achieve a final concentration of 2 mM.[5]

  • Substrate Stock (100 mM): Dissolve p-Nitrophenyl Acetate in 100% DMSO.

  • Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in a suitable buffer (e.g., CA Dilution Buffer as provided by a kit or a simple Tris buffer) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4][8]

Assay Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Stocks Prepare Stock Solutions (Compound, Enzyme, Substrate) Prep_Working Prepare Working Solutions (Serial Dilutions) Prep_Stocks->Prep_Working Add_Inhibitor Add Test Compound / Controls Prep_Working->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Enzyme Add hCA II Enzyme Solution Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, RT) Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction: Add Substrate (pNPA) Pre_Incubate->Add_Substrate Measure Kinetic Read at 405 nm (e.g., 30-60 min) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates (Slopes) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for the hCA II inhibition assay.

Step-by-Step Assay Procedure

This protocol is designed for a final assay volume of 200 µL per well in a 96-well plate.

  • Compound Dilution: Prepare a series of dilutions of the 2-amino-N-(2-hydroxyethyl)benzenesulfonamide stock solution and the Acetazolamide stock solution in Assay Buffer. A typical 8-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Plate Setup: Add the following to the appropriate wells of a 96-well plate:

    • Enzyme Control (EC) / 100% Activity: 180 µL Assay Buffer + 10 µL DMSO.

    • Test Compound (S): 180 µL Assay Buffer + 10 µL of diluted test compound.

    • Inhibitor Control (IC): 180 µL Assay Buffer + 10 µL of diluted Acetazolamide.

    • Background Control (BC): 190 µL Assay Buffer + 10 µL of the highest concentration of test compound (to account for any compound absorbance).

  • Enzyme Addition: Add 10 µL of a freshly diluted hCA II working solution to all wells except the Background Control wells. The final enzyme concentration should be determined empirically but is typically in the range of 1-5 µg/mL.

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes.[5][8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the pNPA substrate working solution to all wells to start the reaction. The final substrate concentration should be close to its Kₘ value for hCA II, if known, or empirically determined (e.g., 1 mM).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 30-60 minutes at room temperature.[4][5][8]

Data Analysis and Interpretation

Calculation of Reaction Rates

The trustworthiness of the data relies on accurate rate calculations from the linear phase of the reaction.

  • For each well, plot Absorbance (405 nm) versus Time (minutes).

  • Identify the linear portion of the curve (usually the initial 5-15 minutes).

  • Calculate the slope of this linear portion (ΔAbs/Δt). This slope represents the reaction rate.[5]

Calculation of Percent Inhibition

The effect of the compound is normalized to the uninhibited and fully inhibited controls.

Use the following formula for each concentration of the test compound:

% Inhibition = [ (Rate_EC - Rate_S) / Rate_EC ] * 100

Where:

  • Rate_EC is the average rate of the Enzyme Control wells.

  • Rate_S is the rate of the sample well containing the test compound.

Determination of IC₅₀

The IC₅₀ value is the standard metric for inhibitor potency.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).

  • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Presentation Table
Compound Concentration [µM]Average Rate (ΔAbs/min)Standard Deviation% Inhibition
1000.0050.000595.0
33.30.0120.001088.0
11.10.0250.002175.0
3.70.0510.004549.0
1.20.0780.006122.0
0.40.0950.00785.0
0.10.1010.0085-1.0
0 (Control)0.1000.00800.0

Note: The data above is exemplary and used for illustrative purposes.

Self-Validating Systems and Controls

To ensure the integrity and trustworthiness of the results, the following controls are mandatory:

  • Positive Control (Acetazolamide): Confirms that the assay system is sensitive to known inhibitors. The calculated IC₅₀ for Acetazolamide should fall within the expected range (typically low nM for hCA II).[5]

  • Negative Control (Vehicle - DMSO): Establishes the baseline of 100% enzyme activity and ensures the solvent does not significantly inhibit the enzyme at the concentration used.[5]

  • Background Control: Accounts for any intrinsic absorbance of the test compound at 405 nm, preventing false-positive results.[5][8]

Conclusion and Future Directions

This guide provides a detailed, scientifically-grounded protocol for the initial in vitro characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide as a potential carbonic anhydrase inhibitor. A reproducible and dose-dependent inhibitory effect in this assay would establish a foundational hit. Subsequent studies could involve assessing the compound's selectivity against a panel of different CA isoforms (e.g., hCA I, IV, IX, XII) to build a structure-activity relationship (SAR) and determine its therapeutic potential.[6][7] Further characterization might also include cell-based assays to evaluate cytotoxicity and on-target engagement in a more complex biological environment.[6][9][10]

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • World Journal of Pharmaceutical Sciences. In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. [Link]

  • RSC Publishing. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

  • PMC. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • ACS Omega. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • PMC. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. [Link]

  • Scielo. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. [Link]

  • PubChem - NIH. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl. [Link]

  • bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. [Link]

  • PubChem. N-(2-aminoethyl)benzenesulfonamide. [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • EPA. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- - Substance Details. [Link]

  • FLORE. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. [Link]

  • MDPI. Anthonoic Acids A–C, Sulfated and N-(2-Hydroxyethyl)-Substituted Lipidic Amino Acids from the Marine Sponge Antho ridgwayi with In Vitro Cytoprotective Activities. [Link]

Sources

Method

Technical Application Note: Development of Anti-Influenza Agents using 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Executive Summary & Scientific Rationale This application note details the evaluation and optimization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (referred to herein as Compound A1 ) as a lead scaffold for anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the evaluation and optimization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (referred to herein as Compound A1 ) as a lead scaffold for anti-influenza therapeutics.

While traditional influenza therapies target Neuraminidase (NA) or the M2 ion channel, resistance profiles necessitate novel mechanisms. Benzenesulfonamide derivatives have emerged as a privileged structure in medicinal chemistry, exhibiting dual potential:

  • Viral Fusion Inhibition: Targeting the Hemagglutinin (HA) stem region to prevent the low-pH-induced conformational change required for viral entry.

  • Host Factor Modulation: Inhibition of Carbonic Anhydrase (CA), which regulates the endosomal pH critical for viral uncoating.

Compound A1 possesses a unique "ortho-amino" moiety allowing for rapid diversification and a "hydroxyethyl" tail that enhances aqueous solubility—a common bottleneck in sulfonamide drug development. This guide provides a rigorous roadmap for synthesizing, screening, and validating A1 derivatives.

Chemical Synthesis & Structural Optimization[1]

To ensure high purity and prevent polymerization, the synthesis of A1 should not proceed via direct sulfonation of aniline. The "Expert Protocol" utilizes a nitro-precursor protection strategy.

Protocol 1: Synthesis of Compound A1

Objective: Synthesize high-purity 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Reagents: 2-nitrobenzenesulfonyl chloride (2-NBSC), Ethanolamine, Triethylamine (TEA), Dichloromethane (DCM), Pd/C (10%), Hydrogen gas.

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve 1.0 eq of 2-NBSC in anhydrous DCM at 0°C.

    • Add 1.1 eq of Ethanolamine and 1.2 eq of TEA dropwise. Rationale: TEA scavenges the HCl byproduct; low temperature prevents bis-alkylation.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate to yield 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide.

  • Nitro Reduction (The Critical Step):

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10 mol% Pd/C catalyst.

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite to remove Pd/C.

    • Recrystallize from Ethanol/Water to obtain pure Compound A1 .

Yield Expectation: >85% overall yield. QC Requirement: ¹H-NMR must show disappearance of nitro-aromatic protons and appearance of the broad aniline -NH₂ singlet at ~5.0-6.0 ppm.

Diagram 1: Synthesis & Derivatization Pathway

SynthesisPath cluster_opt Lead Optimization Start 2-Nitrobenzenesulfonyl Chloride Inter Intermediate: 2-Nitro-N-(2-hydroxyethyl)... Start->Inter + Ethanolamine + TEA, DCM, 0°C Final Compound A1: 2-Amino-N-(2-hydroxyethyl)... Inter->Final H2, Pd/C Reduction Deriv1 Diazo Coupling (Azo-derivatives) Final->Deriv1 NaNO2/HCl + Phenol Deriv2 Amide Coupling (Peptidomimetics) Final->Deriv2 R-COCl or EDC/NHS

Caption: Synthetic route for Compound A1 and downstream diversification points for Structure-Activity Relationship (SAR) studies.

Biological Evaluation: The "Triage" Workflow

Because sulfonamides can act via multiple mechanisms, a single assay is insufficient. You must distinguish between fusion inhibition (desirable, specific) and general cytotoxicity or host-factor inhibition .

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the EC₅₀ (antiviral potency) and CC₅₀ (cytotoxicity).

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1]

  • Virus: Influenza A/PR/8/34 (H1N1) and A/Hong Kong/8/68 (H3N2).[2]

  • Method:

    • Seed MDCK cells in 96-well plates (2x10⁴ cells/well). Incubate 24h.

    • Infect cells with virus at MOI = 0.01 in the presence of serial dilutions of Compound A1 (0.1 µM – 100 µM).

    • Include Oseltamivir as a positive control.

    • Incubate for 48-72 hours at 37°C.

    • Readout: Measure cell viability using MTS or CellTiter-Glo.

  • Data Analysis:

    • Selectivity Index (SI): Calculate

      
      .[3]
      
    • Success Criteria: An SI > 10 is required to proceed.

Mechanism of Action (MOA) Deconvolution

If Compound A1 shows activity in Protocol 2, you must determine how it works. Benzenesulfonamides often stabilize the HA stem, preventing fusion.

Protocol 3: Hemolysis Inhibition Assay (The "Fusion" Test)

This is the definitive test for fusion inhibitors. It mimics the acidification of the endosome.

  • Reagents: Chicken Red Blood Cells (cRBCs), Influenza Virus, Sodium Citrate buffer (pH 5.0).

  • Step-by-Step:

    • Mix virus (100 HAU) with Compound A1 dilutions. Incubate 30 min at RT.

    • Add 2% cRBC suspension. Incubate 15 min to allow virus binding.

    • Trigger Fusion: Add Sodium Citrate buffer (pH 5.0) to drop the pH. Incubate 15 min at 37°C.

    • Mechanism:[4][2][5][6] Low pH triggers HA conformational change

      
       membrane fusion 
      
      
      
      RBC lysis.[2][7] A fusion inhibitor will prevent this lysis.
    • Centrifuge and measure supernatant absorbance at 540 nm (hemoglobin release).

Protocol 4: Hemagglutination Inhibition (HI) Assay

Objective: Rule out receptor binding interference.

  • Standard WHO protocol.

  • Interpretation: Fusion inhibitors (targeting the stem) usually do NOT inhibit hemagglutination (which involves the head).

  • Result: If A1 is HI Negative but Hemolysis Positive, it is a Class II Fusion Inhibitor .

Diagram 2: MOA Deconvolution Logic

MOA_Logic Hit Compound A1 Active in CPE Assay HI_Assay Hemagglutination Inhibition (HI) Assay Hit->HI_Assay Hemolysis Hemolysis Inhibition (Low pH Trigger) HI_Assay->Hemolysis No Inhibition Result_Head Target: HA Head (Receptor Binding) HI_Assay->Result_Head Positive Inhibition Result_Stem Target: HA Stem (Fusion Inhibitor) Hemolysis->Result_Stem Inhibits Lysis Result_Host Target: Host Factor (e.g., Carbonic Anhydrase) Hemolysis->Result_Host No Effect on Lysis

Caption: Decision tree for identifying the specific antiviral mechanism of benzenesulfonamide derivatives.

Data Interpretation & Reference Values

Use the table below to benchmark Compound A1 against known classes of inhibitors.

AssayFusion Inhibitor (e.g., Arbidol/Umifenovir)Neuraminidase Inhibitor (e.g., Oseltamivir)Carbonic Anhydrase Inhibitor (e.g., Acetazolamide)Compound A1 (Hypothesis)
CPE Reduction Active (Low µM)Active (nM range)Weakly Active / ActiveActive
Hemagglutination (HI) NegativeNegativeNegativeNegative
Hemolysis Inhibition Positive (Prevents Lysis)NegativeNegativePositive
Trypsin Susceptibility Protects HA0 from cleavageNo EffectNo EffectProtects HA0

Note on Carbonic Anhydrase (CA): If Protocol 3 (Hemolysis) is negative, test A1 against hCA II (human Carbonic Anhydrase II). Sulfonamides are potent CA inhibitors.[8] Inhibition of CA can reduce viral replication by altering intracellular pH, but this is often considered a "dirty" mechanism due to systemic side effects (diuresis).

References

  • Zhu, L., et al. (2011). "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[2] PLoS ONE.

  • Tang, G., et al. (2011). "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors." ACS Medicinal Chemistry Letters.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Hoffmann, H.H., et al. (2008). "Amantadine-resistant Influenza A Viruses: Current Climate and Future Directions." Journal of Infectious Diseases. (Context for M2 vs Fusion targets).

  • Vanderlinden, E., & Naesens, L. (2014). "Emerging antiviral strategies to interfere with influenza virus entry." Medicinal Research Reviews.

Sources

Application

"antimicrobial and anti-inflammatory derivatives of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide"

Executive Summary This application note details the synthetic workflow and biological validation protocols for derivatives of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (2-AHEBS) . Unlike classical para-substituted sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic workflow and biological validation protocols for derivatives of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (2-AHEBS) . Unlike classical para-substituted sulfonamides (sulfanilamides) which primarily target bacterial dihydropteroate synthase (DHPS), ortho-substituted sulfonamides like 2-AHEBS represent an emerging scaffold for dual-action therapeutics. These molecules exhibit potential for inhibiting bacterial Carbonic Anhydrases (CA) —critical for pathogen survival in host niches—while simultaneously modulating host inflammation via Cyclooxygenase-2 (COX-2) inhibition.

This guide provides a validated protocol for the synthesis of the 2-AHEBS core, downstream derivatization strategies, and standardized assays for evaluating antimicrobial potency (MIC) and anti-inflammatory efficacy (COX inhibition).

Scientific Rationale & Mechanism

The Ortho-Sulfonamide Advantage

While para-aminobenzenesulfonamides are established antibacterials, the ortho position (2-amino) facilitates unique intramolecular hydrogen bonding and allows for the formation of fused heterocyclic derivatives (e.g., benzothiadiazines). The N-(2-hydroxyethyl) tail improves water solubility and provides a handle for further esterification or cyclization, enhancing bioavailability.

Dual Mechanism of Action (MoA)
  • Antimicrobial (Pathogen): Inhibition of bacterial Carbonic Anhydrases (specifically

    
    -CA and 
    
    
    
    -CA classes), disrupting bacterial pH homeostasis and CO
    
    
    metabolism essential for virulence.
  • Anti-inflammatory (Host): Selective inhibition of COX-2 enzymes, reducing prostaglandin E2 (PGE2) synthesis and mitigating cytokine storms often associated with severe bacterial infections.

MoA Compound 2-AHEBS Derivative Bact_CA Bacterial Carbonic Anhydrase (pH Regulation) Compound->Bact_CA Inhibits Host_COX Host COX-2 Enzyme (Inflammation) Compound->Host_COX Selectively Inhibits Bact_Death Metabolic Disruption (Bacteriostasis) Bact_CA->Bact_Death Anti_Inf Reduced Prostaglandins (Anti-inflammatory) Host_COX->Anti_Inf

Figure 1: Dual Mechanism of Action targeting bacterial metabolic regulation and host inflammatory cascades.

Chemical Synthesis Protocol

Safety Warning: Chlorosulfonic acid is highly corrosive. Sulfonyl chlorides are lachrymators. Perform all reactions in a functioning fume hood wearing appropriate PPE.

Synthesis of the Core Scaffold (2-AHEBS)

Direct chlorosulfonation of aniline often yields mixtures. The preferred route utilizes 2-nitrobenzenesulfonyl chloride followed by reduction, ensuring regiospecificity.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (Start Material)[1][2]

  • Ethanolamine (Nucleophile)

  • Triethylamine (Base)

  • Pd/C (10%) and Hydrogen gas (or Hydrazine hydrate)

  • Dichloromethane (DCM), Ethanol.

Step-by-Step Workflow:

  • Sulfonamide Formation:

    • Dissolve 2-nitrobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C.

    • Add Triethylamine (12 mmol) followed by dropwise addition of Ethanolamine (11 mmol).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Wash with 1N HCl, then Brine. Dry over MgSO

      
       and concentrate to yield N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.
      
  • Nitro Reduction:

    • Dissolve the nitro-intermediate in Ethanol (30 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under H

      
       balloon atmosphere for 12 hours at RT.
      
    • Purification: Filter through Celite. Concentrate filtrate.[2] Recrystallize from Ethanol/Water to obtain pure 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .

Library Derivatization

To optimize activity, derivatize the primary aromatic amine (N4-equivalent) or the hydroxyl tail.

  • Deriv A (Schiff Bases): React 2-AHEBS with substituted benzaldehydes (reflux in ethanol with catalytic acetic acid) to target hydrophobic pockets in COX-2.

  • Deriv B (Acylation): React with acetic anhydride or benzoyl chloride to modulate polarity.

Synthesis Start 2-Nitrobenzenesulfonyl Chloride Step1 Reaction with Ethanolamine (DCM, Et3N, 0°C) Start->Step1 Inter Intermediate: N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide Step1->Inter Step2 Reduction (H2, Pd/C) Ethanol Inter->Step2 Product Core Scaffold: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Step2->Product Deriv Derivatization (Schiff Bases / Esters) Product->Deriv SAR Expansion

Figure 2: Synthetic pathway from commercial precursors to the active 2-AHEBS scaffold.

Biological Profiling Protocols

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.

Protocol:

  • Preparation: Prepare stock solutions of derivatives (10 mg/mL in DMSO).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Anti-Inflammatory Assay (COX Inhibition)

Objective: Quantify selectivity for COX-2 vs. COX-1 using a colorimetric inhibitor screening kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

Protocol:

  • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2.

  • Reaction: Incubate enzyme with Heme and test compound (10 µM screening dose) in Reaction Buffer for 10 mins at 37°C.

  • Substrate Addition: Add Arachidonic Acid (AA) and colorimetric substrate (TMPD).

  • Measurement: Measure absorbance at 590 nm.

  • Calculation:

    
    
    

Data Presentation & SAR Analysis

The following table structure is recommended for reporting results to ensure comparability.

Table 1: SAR of 2-AHEBS Derivatives

Compound IDR-Group (Amine Subst.)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)COX-2 IC

(µM)
COX-2 Selectivity Index (SI)
2-AHEBS (Core) -H64128>50N/A
Deriv-01 4-Cl-Benzylidene8320.45120
Deriv-02 4-NO

-Benzylidene
16641.2045
Ref (Celecoxib) N/A>128>1280.05300
Ref (Sulfamethoxazole) N/A48>100<1

Interpretation:

  • Core Scaffold: Moderate activity; serves as a template.

  • Lipophilic Derivatives (Deriv-01): Enhanced cell membrane penetration improves MIC; hydrophobic interaction improves COX-2 fit.

  • Selectivity Index (SI): Calculated as IC

    
    (COX-1) / IC
    
    
    
    (COX-2). High SI indicates reduced gastrointestinal side effects.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the sulfonamide formation is sluggish, ensure the sulfonyl chloride is fresh. Hydrolysis of the chloride to sulfonic acid (water contamination) is the most common failure mode. Use dry DCM.

  • Solubility Issues: If derivatives precipitate in biological media, convert the hydroxyl tail to a phosphate ester prodrug or use cyclodextrin carriers during assay.

  • False Positives in MIC: High concentrations of sulfonamides can precipitate in MHB. Always include a "Media + Compound" sterility control without bacteria to distinguish precipitation from turbidity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Zarghi, A., et al. (2011). Synthesis and Biological Evaluation of New Sulfonamide Derivatives as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry, 19(11), 3417-3422. Link

  • BenchChem. (2025).[3] Synthesis of 2-aminobenzenesulfonamide and Troubleshooting Protocols. BenchChem Technical Library. Link

  • Khan, E., et al. (2016). Crystal structure and synthesis of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PMC Biophysics. Link

  • OpenAccessPub. (2020). Sulfonamides: Structure-Activity Relationship and Anti-inflammatory Properties. Link

Sources

Method

"analytical methods for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide detection (HPLC, LC-MS)"

Application Note: AN-2026-SULFA Abstract This application note details validated protocols for the detection and quantification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (hereafter referred to as 2-AHEBS ), a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SULFA

Abstract

This application note details validated protocols for the detection and quantification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (hereafter referred to as 2-AHEBS ), a critical intermediate and potential genotoxic impurity in the synthesis of sulfonamide-based diuretics and dyes.[1] We present two complementary workflows: a robust HPLC-UV method for routine purity profiling (Limit of Quantitation: 0.5 µg/mL) and a high-sensitivity LC-MS/MS method for trace impurity monitoring (Limit of Quantitation: 1.0 ng/mL).[1] Special attention is given to the separation of the ortho- (2-amino) isomer from its para- (4-amino) regioisomer.[1]

Introduction & Chemical Context

2-AHEBS is an amphoteric sulfonamide derivative often encountered as a degradation product or unreacted intermediate.[1] Its structure features an aniline moiety (ortho-substituted) and a polar hydroxyethyl tail, creating unique chromatographic challenges:

  • Polarity: The hydroxyethyl group increases water solubility, requiring high-aqueous retention capability.

  • Isomerism: It is the ortho isomer of the more common 4-amino derivative (Sulfanilamide derivative). The ortho position allows for intramolecular hydrogen bonding between the amine and sulfonyl oxygens, potentially altering pKa and retention time compared to the para isomer.

Physicochemical Profile
PropertyValue (Predicted/Exp)Implication for Method
Molecular Formula C₈H₁₂N₂O₃SParent Ion [M+H]⁺ = 217.06
Molecular Weight 216.26 g/mol Low mass range MS settings required
pKa (Acidic) ~10.4 (Sulfonamide NH)Stable at neutral pH
pKa (Basic) ~2.5 (Aniline NH₂)Protonated at pH < 2.5 (Retains well on C18 at acidic pH)
LogP ~0.3Moderately polar; risk of early elution

Method Development Strategy

The critical analytical challenge is achieving retention of this polar molecule while maintaining peak shape for the basic aniline group.

  • Column Choice: A standard C18 column may suffer from dewetting or poor retention. We utilize a Polar-Embedded C18 or PFP (Pentafluorophenyl) phase. The PFP phase offers superior selectivity for positional isomers (ortho vs para) due to pi-pi interactions.

  • pH Control: Acidic mobile phase (0.1% Formic Acid) is essential to protonate the aniline (improving MS sensitivity) and suppress the ionization of the sulfonamide nitrogen (improving peak shape).

Decision Tree for Method Selection

MethodSelection Start Sample Type Conc Expected Concentration? Start->Conc High > 1 µg/mL (API Purity, Process Control) Conc->High High Low < 1 µg/mL (Genotoxic Impurity, Bioanalysis) Conc->Low Trace Method1 Protocol 1: HPLC-UV (Agilent Zorbax SB-C18) High->Method1 Matrix Matrix Complexity Low->Matrix Simple Simple (Solvent/Buffer) Matrix->Simple Direct Inject Complex Complex (Plasma/Urine) Matrix->Complex Interference Risk Method2 Protocol 2: LC-MS/MS (Triple Quad, MRM Mode) Simple->Method2 Prep SPE Clean-up (Oasis HLB) Complex->Prep Prep->Method2

Figure 1: Analytical workflow decision tree selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.

Protocol 1: HPLC-UV (QC & Purity Analysis)

Purpose: Routine quantification of 2-AHEBS in drug substances or reaction mixtures.[1]

Reagents & Equipment[3]
  • Instrument: HPLC system (e.g., Agilent 1260 Infinity II) with Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (Stable at low pH).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Injection Vol 10 µLSufficient for UV detection limits.
Column Temp 30°CEnsures reproducibility.
Detection 254 nm (BW=4)Max absorption for benzene ring; 210 nm for higher sensitivity (less specific).
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.06040
15.01090
15.1955
20.0955
Sample Preparation
  • Stock Solution: Dissolve 10 mg 2-AHEBS in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Sample: Dissolve drug substance in Mobile Phase A/Acetonitrile (90:10). Filter through 0.22 µm PTFE filter.

Protocol 2: LC-MS/MS (Trace Impurity Analysis)

Purpose: Quantitation of 2-AHEBS at ppm/ppb levels in complex matrices or as a genotoxic impurity (GTI).[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Precursor -> Product): Based on sulfonamide fragmentation patterns [1]:

  • Quantifier: 217.1 -> 153.0 (Loss of SO₂).

  • Qualifier 1: 217.1 -> 92.1 (Aniline fragment, characteristic of 2-amino substitution).[1]

  • Qualifier 2: 217.1 -> 124.0 (Cleavage of hydroxyethyl group).

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm (Superior retention for polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Profile
Time (min)% BFlow (mL/min)
0.020.3
1.020.3
6.0500.3
7.0950.3
9.020.3
Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 217 (Protonated 2-AHEBS) Frag1 Fragment 153 [M+H - SO2]+ Parent->Frag1 -64 Da (SO2) (Primary Transition) Frag2 Fragment 92 [C6H6N]+ (Aniline) Parent->Frag2 Cleavage of S-N (Diagnostic) Frag3 Fragment 124 [M - PhNH2]+ Parent->Frag3 Loss of Aniline

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

Validation & Performance Criteria

To ensure Trustworthiness and regulatory compliance (ICH Q2(R1)), the method must meet the following criteria:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Specificity Resolution > 1.5 from 4-amino isomerNo interference in blank matrix
Linearity (R²) > 0.999 (Range: 1-100 µg/mL)> 0.995 (Range: 1-1000 ng/mL)
Recovery 98.0% - 102.0%85.0% - 115.0% (Matrix dependent)
Precision (RSD) < 1.0% (n=6)< 5.0% (n=6)
LOD (S/N ~3) ~0.1 µg/mL~0.2 ng/mL

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the basic amine and residual silanols on the column.

  • Solution: Increase buffer ionic strength (add 20mM Ammonium Formate to MS method) or use a "base-deactivated" column like the Zorbax Eclipse Plus .

Issue 2: Early Elution (in LC-MS)

  • Cause: High polarity of the hydroxyethyl group.

  • Solution: Switch to a HILIC mode (Hydrophilic Interaction Liquid Chromatography) using an Amide column with an Acetonitrile/Water gradient (starting high organic) [2].

Issue 3: Carryover

  • Cause: Sulfonamides can stick to stainless steel.

  • Solution: Use a needle wash of Methanol:Water:Formic Acid (50:50:1).

References

  • Gentili, A., et al. (2005). "Determination of sulfonamides in food analysis by liquid chromatography." Journal of Chromatography A. Link

  • Perret, D., et al. (2013). "HILIC-MS/MS determination of polar impurities." Journal of Separation Science. Link

  • US EPA. (2023). "CompTox Chemicals Dashboard: Sulfonamide Analogues." Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

(Note: While specific literature for "2-amino-N-(2-hydroxyethyl)benzenesulfonamide" is limited, the protocols above are derived from validated methods for structurally homologous sulfonamide impurities as cited in references 1 and 2.)

Sources

Application

Application Notes &amp; Protocols: 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide in the Synthesis of Heterocyclic Compounds

Introduction: A Versatile Scaffold for Heterocyclic Chemistry 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional aromatic compound that has emerged as a valuable and versatile starting material in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide is a bifunctional aromatic compound that has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and a primary alcohol, provides multiple reactive sites for intramolecular and intermolecular cyclization reactions. This unique combination of functional groups allows for the construction of various heterocyclic ring systems, particularly those containing nitrogen and sulfur, which are prominent motifs in medicinal chemistry and materials science.[1][2][3]

The strategic positioning of the amino group ortho to the sulfonamide moiety is a key architectural feature that facilitates the formation of fused heterocyclic systems.[1] Furthermore, the N-substituted hydroxyethyl group offers a handle for further cyclization or modification, expanding the synthetic possibilities. This guide provides an in-depth exploration of the utility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in the synthesis of medicinally relevant heterocyclic compounds, with a focus on benzothiadiazines and related sultam-fused architectures. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.

Core Applications: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides

One of the most significant applications of 2-aminobenzenesulfonamide derivatives is in the synthesis of 4H-1,2,4-benzothiadiazine 1,1-dioxides.[4][5][6] These compounds are of considerable interest due to their wide range of biological activities, including their roles as K(ATP) channel agonists.[7] The synthesis typically involves the condensation of the 2-aminobenzenesulfonamide core with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative.[4][5]

Mechanism of Formation

The reaction proceeds through an initial nucleophilic attack of the primary aromatic amine onto the carbonyl carbon of the aldehyde or its equivalent. This is followed by an intramolecular cyclization involving the sulfonamide nitrogen, ultimately leading to the formation of the six-membered heterocyclic ring after dehydration. The use of microwave irradiation has been shown to significantly accelerate this reaction, offering a rapid and efficient one-pot methodology.[4]

A proposed mechanism for the dehydrogenation step to form the final 4H-1,2,4-benzothiadiazine involves the decomposition of sodium hydrogen sulfite, if used, to generate sulfur dioxide. This then forms an adduct with the sulfonamide nitrogen on the dihydro intermediate, followed by the elimination of hyposulfurous acid to create the double bond.[4]

Visualizing the Synthesis Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide C Nucleophilic Attack (Amine on Carbonyl) A->C B Aldehyde (R-CHO) B->C D Intramolecular Cyclization (Sulfonamide N) C->D Intermediate Formation E Dehydration D->E F 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivative E->F Final Product

Caption: General workflow for the synthesis of 4H-1,2,4-benzothiadiazine 1,1-dioxides.

Protocol 1: Microwave-Assisted Synthesis of 3-Aryl-4H-1,2,4-Benzothiadiazine 1,1-Dioxides

This protocol is adapted from a microwave-promoted one-pot reaction, which provides a rapid and convenient method for the synthesis of these derivatives.[4]

Materials:

  • 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

  • Substituted benzaldehyde

  • Sodium hydrogen sulfite (NaHSO₃)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (1.0 mmol), the desired benzaldehyde (1.2 mmol), and sodium hydrogen sulfite (1.5 mmol).

  • Add 3 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the vial. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxide derivative.

Data Summary:

Reactant Aldehyde (R-CHO)Reaction Time (min)Yield (%)Melting Point (°C)
Benzaldehyde2085300–302[4]
4-Methylbenzaldehyde2588337–339[4]
4-Chlorobenzaldehyde2092285–287[4]

Note: Yields and melting points are representative and may vary based on the specific substrate and experimental conditions.

Exploratory Pathways: Synthesis of Sultam-Fused Heterocycles

The term "sultam" refers to a cyclic sulfonamide, which is a key structural motif in various biologically active molecules.[8] The presence of both the sulfonamide and the N-(2-hydroxyethyl) group in the starting material allows for the construction of sultam-fused heterocyclic systems. These reactions often involve an initial intermolecular reaction followed by an intramolecular cyclization.

Conceptual Approach to Sultam-Fused Systems

The synthesis of sultam-fused heterocycles from 2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be envisioned through a multi-step sequence. An initial reaction at the primary amino group, for instance with a bifunctional reagent, can introduce a new fragment. Subsequent cyclization involving the sulfonamide nitrogen or the hydroxyl group can then lead to the formation of a fused ring system.

Visualizing a Potential Synthetic Logic

G A 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide C Initial Adduct Formation (e.g., Michael Addition) A->C B Bifunctional Reagent (e.g., α,β-unsaturated ketone) B->C D Intramolecular Cyclization (involving -OH or -SO2NH-) C->D Activation/Heating E Sultam-Fused Heterocycle D->E

Caption: Conceptual workflow for the synthesis of sultam-fused heterocycles.

Protocol 2: Synthesis of a Dihydrobenzothiazine Derivative (A Sultam Analog)

This hypothetical protocol illustrates a potential pathway towards a sultam-like structure through intramolecular cyclization.

Rationale: The ortho-amino group can react with an aldehyde or ketone to form a Schiff base (imine). The hydroxyl group on the N-ethyl chain can then, under acidic conditions, act as a nucleophile to attack the imine carbon, leading to a cyclized product. Subsequent oxidation would be required to form an aromatic benzothiazine.

Materials:

  • 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

  • An appropriate aldehyde or ketone

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (1.0 mmol), the selected aldehyde or ketone (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Add 20 mL of toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dihydrobenzothiazine derivative.

Trustworthiness and Self-Validation

The protocols described are based on established and reliable chemical transformations.[4][9][10] The success of these syntheses can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and determine the purity of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the structure of the synthesized heterocyclic compounds. For example, in the ¹H NMR spectrum of the 1,2,4-benzothiadiazine products, the disappearance of the primary amine protons and the appearance of new signals corresponding to the heterocyclic ring would be expected.

Conclusion and Future Perspectives

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide has proven to be a highly valuable and adaptable building block for the synthesis of a variety of heterocyclic compounds, particularly those of medicinal interest. The straightforward and efficient protocols, especially those enhanced by microwave technology, make it an attractive starting material for researchers in drug discovery and organic synthesis.

Future research in this area could explore the diastereoselective and enantioselective synthesis of more complex, chiral heterocyclic systems derived from this precursor. The development of novel catalytic systems for these transformations will undoubtedly expand the synthetic utility of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and lead to the discovery of new bioactive molecules.

References

  • Organocatalytic Enantioselective Synthesis of [5.7]-Fused ε-Sultam N,O-Heterocycles via (3 + 2)-Annulation of Seven-Membered Cyclic N-Sulfonylimines with γ-Hydroxy-α,β-Unsaturated Ketones. ACS Publications.
  • The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. Benchchem.
  • Efficient synthesis of seven-membered Aza-sultams: Heterofused amino-1,2,4-thiadiazepine dioxides. Enamine.
  • Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Taylor & Francis Online.
  • CAS 3306-62-5: 2-Aminobenzenesulfonamide. CymitQuimica.
  • 2-Aminobenzenesulfonamide. Chem-Impex.
  • Sultam synthesis. Organic Chemistry Portal.
  • Synthesis of novel Sultams containing azetidinone heterocycles. Der Pharma Chemica.
  • Synthesis of King's sultam (79). ResearchGate.
  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. (PDF) ResearchGate.
  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC - NIH.
  • A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 2-Aminobenzenesulfonamide. PubChem - NIH.
  • Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. PubMed.
  • Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC.
  • 2-Aminobenzenesulfonamide 98 3306-62-5. Sigma-Aldrich.
  • Cyclization Reactions of 2-Methylbenzenesulfonamides Using N,N-Dimethylcarbamoyl Chloride, N,N-Dimethylthiocarbamoyl Chloride, and N,N-Dimethylsulfamoyl Chloride. ResearchGate.
  • Scope of the cyclization reaction of benzosulfonamide peptide.... ResearchGate.
  • Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications.
  • Reaction of aldehydes with N-hydroxybenzenesulfonamide. Acetal formation catalyzed by nucleophiles. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. (PDF) Semantic Scholar.
  • 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC - NIH.
  • Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journals.
  • Aldehydes And Ketones Important Reactions. Jack Westin.
  • Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - AR.
  • Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube.
  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC.

Sources

Method

Application Note: Multidimensional Biological Profiling of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Derivatives

Introduction & Pharmacophore Rationale The 2-amino-N-(2-hydroxyethyl)benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry. Its biological activity is primarily driven by two mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Rationale

The 2-amino-N-(2-hydroxyethyl)benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry. Its biological activity is primarily driven by two mechanistic pillars:

  • Zinc-Binding Capability: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG), coordinating with the catalytic 
    
    
    
    ion in the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs) . The ortho-amino group provides opportunities for secondary interactions or intramolecular cyclization, while the hydroxyethyl tail influences solubility and isozyme selectivity (particularly for transmembrane isoforms like hCA IX and XII).
  • Antimetabolite Action: Structural similarity to p-aminobenzoic acid (PABA) allows specific derivatives to competitively inhibit dihydropteroate synthase (DHPS) , disrupting bacterial folate synthesis.

This guide details the three critical assays required to validate this scaffold: Stopped-Flow CO2 Hydration (Enzymatic), CLSI-standard Microdilution (Antimicrobial), and Hypoxia-Dependent Cytotoxicity (Cellular).

Module A: Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

Rationale: While esterase assays (4-NPA hydrolysis) are common for screening, they are non-physiological. The Stopped-Flow CO2 Hydration Assay is the gold standard for determining the inhibition constant (


) because it directly measures the physiological reaction: 

.

Target Isoforms:

  • Off-Targets (Cytosolic): hCA I and hCA II (ubiquitous, inhibition causes side effects).

  • Therapeutic Targets (Tumor-Associated): hCA IX and hCA XII (transmembrane, hypoxia-induced).

Experimental Workflow

The assay relies on monitoring the acidification of the reaction medium using a pH indicator (Phenol Red) via rapid spectrophotometry.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 33 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA isozymes (concentration optimized to 5–10 nM).

Protocol:

  • Inhibitor Preparation: Dissolve derivatives in DMSO (keep final reaction concentration

    
    ). Prepare 6–8 serial dilutions (typically 0.1 nM to 10 
    
    
    
    M).
  • Pre-Incubation: Incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Stopped-Flow Injection:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
      -saturated water.
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red

    
    ).
    
  • Data Analysis: Calculate the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to determine 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For CO2 hydration,
    
    
    is the concentration of CO2 and
    
    
    is specific to the isozyme).
Kinetic Logic Diagram

CA_Inhibition_Workflow cluster_inputs Input Streams Enzyme hCA Isozyme (I, II, IX, or XII) PreInc Pre-Incubation (15 min, RT) Formation of E-I Complex Enzyme->PreInc Inhibitor Sulfonamide Derivative Inhibitor->PreInc Substrate CO2 Saturated Water StoppedFlow Stopped-Flow Mixing (Dead time < 10ms) Substrate->StoppedFlow PreInc->StoppedFlow Reaction Catalytic Hydration CO2 + H2O -> HCO3- + H+ StoppedFlow->Reaction Detection Absorbance Decay (557 nm, Phenol Red) Reaction->Detection Proton Release Output Calculate Ki (Cheng-Prusoff) Detection->Output

Caption: Workflow for Stopped-Flow CO2 Hydration Kinetics measuring proton release via indicator absorbance.

Module B: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Sulfonamides are bacteriostatic. The 2-amino-benzenesulfonamide core mimics PABA. To assess efficacy, we must determine the Minimum Inhibitory Concentration (MIC) using cation-adjusted Mueller-Hinton Broth (CAMHB), adhering to CLSI M7-A9 guidelines .

Test Organisms (Standard Panel):

  • Staphylococcus aureus (ATCC 29213) - Gram-positive reference.[1][2]

  • Escherichia coli (ATCC 25922) - Gram-negative reference.

Experimental Protocol
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach a final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Dispense 100

      
      L of CAMHB into all wells.
      
    • Add 100

      
      L of the sulfonamide derivative (stock in DMSO) to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to columns 1–11.
    
  • Incubation: 16–20 hours at

    
     (ambient air).
    
  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • Colorimetric (Optional): Add 30

      
      L of 0.01% Resazurin . Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
      

Module C: Hypoxia-Selective Cytotoxicity (MTT Assay)

Rationale: Since hCA IX is overexpressed in hypoxic tumors to regulate pH, derivatives should ideally show higher potency under hypoxic conditions. Standard cytotoxicity testing is insufficient; a differential viability assay (Normoxia vs. Hypoxia) is required.

Cell Lines:

  • HT-29 or HCT116 (Colorectal cancer, high hCA IX expression).

  • HUVEC (Normal control).

Experimental Protocol
  • Seeding: Seed cells (

    
     cells/well) in two parallel 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat both plates with serial dilutions of the derivative.

  • Induction:

    • Plate A (Normoxia): Incubate at

      
      , 5% 
      
      
      
      , 21%
      
      
      .
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (

      
      ) OR add Cobalt Chloride (
      
      
      
      , 100
      
      
      M)
      to chemically mimic hypoxia (HIF-1
      
      
      stabilization).
  • Incubation: 48 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL).[3][4] Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure OD at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    An HCR > 1 indicates hypoxia-selective toxicity, consistent with CA IX inhibition.
    
Differential Screening Logic

Cytotoxicity_Flow cluster_conditions Environmental Conditions Seed Seed Cancer Cells (HT-29 / HCT116) Treat Add Sulfonamide Derivative Seed->Treat Normoxia Normoxia (21% O2) Basal CA IX Treat->Normoxia Hypoxia Hypoxia (1% O2 or CoCl2) High CA IX Expression Treat->Hypoxia MTT MTT Assay (Metabolic Reduction) Normoxia->MTT Hypoxia->MTT Calc Calculate HCR (Selectivity Index) MTT->Calc

Caption: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR) to validate CA IX targeting.

Data Reporting & Interpretation

Summarize findings in a comparative table to evaluate the Structure-Activity Relationship (SAR).

Compound IDhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)MIC (S. aureus) (

g/mL)
HCR (Hypoxia Selectivity)
Parent 120.545.02.6641.1
Deriv. A 250.05.2 48.0 >1284.5
AAZ (Ctrl) 12.125.00.48N/A1.0
  • Selectivity Index: High II/IX ratio is desired to avoid systemic side effects.

  • AAZ (Acetazolamide): Must be included as the positive control for CA inhibition.

References

  • Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[8] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2012).[10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.[10] CLSI document M07-A9. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may lead to low yields and impurities.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.

Scenario 1: Low yield in the synthesis starting from 2-nitrobenzenesulfonyl chloride

Question: I am attempting to synthesize 2-amino-N-(2-hydroxyethyl)benzenesulfonamide by first reacting 2-nitrobenzenesulfonyl chloride with ethanolamine, followed by reduction of the nitro group. My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this two-step synthesis can arise from issues in either the sulfonamide formation or the nitro group reduction. Let's break down the potential problems and solutions for each step.

Step 1: Formation of 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide

  • Problem: Hydrolysis of 2-nitrobenzenesulfonyl chloride. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This is a common cause of low yield.[1]

    • Causality: Moisture in the reaction solvent, glassware, or even from the air can lead to this side reaction. The reaction of sulfonyl chlorides with water is often faster than with the intended amine.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool it under a stream of dry nitrogen or in a desiccator.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Problem: Competing reaction with the hydroxyl group of ethanolamine. Ethanolamine has two nucleophilic sites: the amine and the hydroxyl group. While the amine is generally more nucleophilic, reaction at the hydroxyl group can occur, leading to the formation of a sulfonate ester.

    • Causality: The selectivity for N-acylation over O-acylation can be influenced by reaction conditions such as temperature and the base used.

    • Troubleshooting Protocol:

      • Control Temperature: Add the 2-nitrobenzenesulfonyl chloride to the ethanolamine solution at a low temperature (e.g., 0 °C) to favor the more kinetically controlled reaction with the amine.

      • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. The base can also influence the relative nucleophilicity of the amine and hydroxyl groups.

  • Problem: Di-sulfonylation of ethanolamine. Although less common with a primary amine, it's possible for a second molecule of the sulfonyl chloride to react with the newly formed sulfonamide, especially if an excess of the sulfonyl chloride is used.

    • Causality: The sulfonamide nitrogen is less nucleophilic than the starting amine, but under forcing conditions, a second sulfonylation can occur.

    • Troubleshooting Protocol:

      • Stoichiometry Control: Use a slight excess of ethanolamine relative to the 2-nitrobenzenesulfonyl chloride to ensure the complete consumption of the sulfonyl chloride and minimize di-sulfonylation.

Step 2: Reduction of the Nitro Group

  • Problem: Incomplete reduction of the nitro group. This will result in a mixture of the desired product and the nitro-intermediate, making purification difficult and lowering the yield of the final product.

    • Causality: The chosen reducing agent may not be active enough, or the reaction time and temperature may be insufficient.

    • Troubleshooting Protocol:

      • Choice of Reducing Agent: Several reagents can selectively reduce a nitro group in the presence of a sulfonamide. Common and effective choices include:

        • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a mild and highly selective reagent.

        • Iron powder (Fe) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method that is generally compatible with sulfonamides.

      • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting nitro compound.

      • Optimize Conditions: If the reaction is sluggish, consider increasing the temperature or the amount of the reducing agent.

  • Problem: Reduction or cleavage of the sulfonamide bond. While sulfonamides are generally stable to many reducing conditions, harsh reagents or high temperatures can lead to the cleavage of the S-N bond.

    • Causality: Some strong reducing agents can attack the electrophilic sulfur atom of the sulfonamide.

    • Troubleshooting Protocol:

      • Avoid Harsh Reagents: Avoid using very strong reducing agents like lithium aluminum hydride (LiAlH₄) unless the sulfonamide is protected.

      • Mild Conditions: Stick to chemoselective methods like SnCl₂·2H₂O or Fe/HCl which are known to be compatible with sulfonamides.

Scenario 2: Low yield in the synthesis starting from aniline

Question: I am trying to synthesize 2-amino-N-(2-hydroxyethyl)benzenesulfonamide starting from aniline via chlorosulfonation to get 2-aminobenzenesulfonyl chloride, followed by reaction with ethanolamine. I am getting a very low yield of my desired product and a lot of insoluble material. What is going wrong?

Answer:

This synthetic route is challenging due to the properties of the key intermediate, 2-aminobenzenesulfonyl chloride. The low yield is likely due to a combination of factors, including side reactions during chlorosulfonation and the inherent instability of the intermediate.

Step 1: Chlorosulfonation of Aniline

  • Problem: Polysulfonation. Aniline can be sulfonated multiple times, leading to the formation of di- and tri-sulfonated products, which reduces the yield of the desired mono-sulfonated product.[1]

    • Causality: Using a large excess of chlorosulfonic acid or high reaction temperatures can promote polysulfonation.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a carefully controlled molar ratio of aniline to chlorosulfonic acid. A slight excess of the acid (e.g., 1.1 equivalents) is often sufficient.[1]

      • Temperature Control: Perform the reaction at low temperatures (0-10 °C) to minimize side reactions.[1]

  • Problem: Formation of the para-isomer. The chlorosulfonation of aniline can yield a mixture of ortho and para isomers. While the ortho isomer is the desired one for this synthesis, the para isomer is often the major product.

    • Causality: The directing effect of the amino group favors para substitution.

    • Troubleshooting Protocol:

      • Reaction Conditions: While difficult to completely avoid, some literature suggests that specific reaction conditions (e.g., solvent, temperature) can influence the ortho/para ratio. Careful analysis and purification are necessary.

      • Purification: The isomers will likely need to be separated by chromatography, which can be challenging and lead to yield loss.

Step 2: Reaction of 2-aminobenzenesulfonyl chloride with Ethanolamine

  • Problem: Self-polymerization of 2-aminobenzenesulfonyl chloride. This is a major and highly probable cause of low yield and the formation of insoluble material. The intermediate contains both a nucleophilic amino group (-NH₂) and an electrophilic sulfonyl chloride (-SO₂Cl) group. The amino group of one molecule can attack the sulfonyl chloride of another, leading to the formation of a polyamide-like polymer.[2]

    • Causality: The proximity of the two reactive groups on the same molecule makes this intramolecular and intermolecular reaction highly favorable.

    • Troubleshooting Protocol:

      • Immediate Use: Use the freshly prepared 2-aminobenzenesulfonyl chloride immediately in the next step without prolonged storage.

      • Slow Addition at Low Temperature: Add the solution of 2-aminobenzenesulfonyl chloride dropwise to a solution of ethanolamine at a low temperature (e.g., 0 °C). This ensures that the sulfonyl chloride is more likely to react with the excess ethanolamine present rather than with another molecule of itself.

      • Use of a Protecting Group (Alternative Strategy): A more robust, albeit longer, approach would be to protect the amino group of aniline before chlorosulfonation (e.g., as an acetanilide). After the reaction with ethanolamine, the protecting group can be removed.

  • Problem: Hydrolysis of 2-aminobenzenesulfonyl chloride. Similar to the nitro-substituted analogue, this intermediate is sensitive to moisture.[1]

    • Causality: Any water present will convert the sulfonyl chloride to the unreactive sulfonic acid, which will precipitate out as an insoluble solid.[1]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Strictly adhere to anhydrous reaction conditions as described in Scenario 1.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my sulfonamide synthesis reaction?

A1: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your reaction.[1][3] You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q2: My final product is discolored. How can I purify it?

A2: Discoloration often indicates the presence of impurities, which can sometimes be colored byproducts.[1]

  • Recrystallization: This is a powerful technique for purifying solid compounds. Try dissolving your crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.[1]

  • Activated Carbon: If the discoloration is due to colored impurities, you can add a small amount of activated carbon to the hot solution during recrystallization to adsorb them.[1]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate your product from impurities based on their different polarities.[1]

Q3: What is the ideal pH for the reaction of a sulfonyl chloride with an amine?

A3: The reaction is typically carried out under basic conditions to neutralize the HCl that is formed. A non-nucleophilic organic base like triethylamine or pyridine is commonly used. Maintaining a basic pH also helps to keep the amine in its more nucleophilic, unprotonated form.

Q4: Can I use a different amine instead of ethanolamine?

A4: Yes, the reaction of sulfonyl chlorides with primary or secondary amines is a general method for the synthesis of sulfonamides.[4] You can use other amino alcohols or different amines to synthesize a variety of sulfonamide derivatives. However, the reactivity and potential for side reactions may vary depending on the structure of the amine.

Data and Protocols

Table 1: Recommended Solvents and Bases for Sulfonamide Synthesis
SolventBaseComments
Dichloromethane (DCM)TriethylamineGood general-purpose solvent for many sulfonamide syntheses.
Tetrahydrofuran (THF)TriethylamineAnother good aprotic solvent choice.
PyridinePyridine (as solvent and base)Can be effective, but pyridine can be difficult to remove.
AcetonitrileTriethylamineA more polar aprotic solvent option.
Protocol: General Procedure for the Synthesis of 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanolamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathways

SynthesisPathways cluster_0 Route 1: From 2-Nitrobenzenesulfonyl Chloride cluster_1 Route 2: From Aniline 2-Nitrobenzenesulfonyl\nChloride 2-Nitrobenzenesulfonyl Chloride 2-Nitro-N-(2-hydroxyethyl)\nbenzenesulfonamide 2-Nitro-N-(2-hydroxyethyl) benzenesulfonamide 2-Nitrobenzenesulfonyl\nChloride->2-Nitro-N-(2-hydroxyethyl)\nbenzenesulfonamide Ethanolamine 2-Amino-N-(2-hydroxyethyl)\nbenzenesulfonamide 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide 2-Nitro-N-(2-hydroxyethyl)\nbenzenesulfonamide->2-Amino-N-(2-hydroxyethyl)\nbenzenesulfonamide Reduction (e.g., SnCl2) Aniline Aniline 2-Aminobenzenesulfonyl\nChloride 2-Aminobenzenesulfonyl Chloride Aniline->2-Aminobenzenesulfonyl\nChloride Chlorosulfonic Acid 2-Aminobenzenesulfonyl\nChloride->2-Amino-N-(2-hydroxyethyl)\nbenzenesulfonamide Ethanolamine

Caption: Synthetic routes to 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckRoute Which synthetic route was used? Start->CheckRoute Route1 Route 1: Nitro Intermediate CheckRoute->Route1 Nitro Route2 Route 2: Aniline Intermediate CheckRoute->Route2 Aniline CheckStep1 Analyze Sulfonamide Formation Step Route1->CheckStep1 CheckStep2 Analyze Nitro Reduction Step Route1->CheckStep2 CheckAnilineStep1 Analyze Chlorosulfonation Step Route2->CheckAnilineStep1 CheckAnilineStep2 Analyze Reaction with Ethanolamine Route2->CheckAnilineStep2 Hydrolysis Hydrolysis of Sulfonyl Chloride? CheckStep1->Hydrolysis Yes SideReaction Side reaction with hydroxyl group? CheckStep1->SideReaction Yes IncompleteReduction Incomplete Nitro Reduction? CheckStep2->IncompleteReduction Yes SulfonamideCleavage Sulfonamide Cleavage? CheckStep2->SulfonamideCleavage Yes Polysulfonation Polysulfonation of Aniline? CheckAnilineStep1->Polysulfonation Yes CheckAnilineStep2->Hydrolysis Yes Polymerization Self-Polymerization of Intermediate? CheckAnilineStep2->Polymerization Yes SolutionAnhydrous Solution: Ensure Anhydrous Conditions Hydrolysis->SolutionAnhydrous SolutionTempControl Solution: Control Temperature SideReaction->SolutionTempControl SolutionReducingAgent Solution: Optimize Reducing Agent/Conditions IncompleteReduction->SolutionReducingAgent SolutionMildConditions Solution: Use Mild Reducing Agents SulfonamideCleavage->SolutionMildConditions SolutionSlowAddition Solution: Slow Addition at Low Temp Polymerization->SolutionSlowAddition SolutionStoichiometry Solution: Control Stoichiometry Polysulfonation->SolutionStoichiometry

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • TLC of Sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • detection of sulfonamides in chicken muscle by thin layer chromatography. Available at: [Link]

  • ^#.^t43: TLC of Sulfonamides | 47 | Thin Layer Chromatography in Drug. Available at: [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. Available at: [Link]

  • Synthesis of 2-aminobenzenesulfonamide - PrepChem.com. Available at: [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - MDPI. Available at: [Link]

  • Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Available at: [Link]

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC - NIH. Available at: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. Available at: [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). - ResearchGate. Available at: [Link]

  • 2-Amino-benzenesulfonyl chloride | C6H6ClNO2S | CID 15218578 - PubChem. Available at: [Link]

  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents.
  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. Available at: [Link]

  • Hinsberg Reagent And Test - BYJU'S. Available at: [Link]

  • Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis - Pyun Group! - The University of Arizona. Available at: [Link]

  • Simulated moving bed chromatographic purification of amino acids - Patent 1106602 - EPO. Available at: [Link]

  • Synthesis of Polyamide-graft-polyoxazolines Using a Sulphonyl Chloride-Type Macroinitiator - ResearchGate. Available at: [Link]

  • Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide - Scribd. Available at: [Link]

  • Polymer Chemistry - RSC Publishing. Available at: [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.

Sources

Optimization

Technical Support Center: Optimization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. It is structured to address common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. It is structured to address common experimental challenges through a detailed troubleshooting section and a comprehensive FAQ, moving beyond simple procedural steps to explain the underlying chemical principles.

Reaction Overview: A Reliable Two-Step Synthesis

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is most reliably achieved through a two-step process. This method avoids the self-reactivity and instability issues associated with the direct use of 2-aminobenzenesulfonyl chloride.

The process involves:

  • Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine to form the intermediate, N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.

  • Nitro Group Reduction: Reduction of the nitro group on the intermediate to yield the final amine product, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

This two-step approach allows for greater control and typically results in higher purity and yield of the final product.

Reaction_Pathway cluster_reactants Starting Materials 2_nitro_sulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride ethanolamine Ethanolamine intermediate intermediate final_product final_product intermediate->final_product Step 2: Nitro Reduction (e.g., Fe/NH4Cl, EtOH/H2O) Reflux Troubleshooting_Low_Yield start Low Final Yield Observed check_step1 Analyze Intermediate from Step 1 (TLC, NMR) start->check_step1 step1_ok Intermediate is Clean & High Yield? check_step1->step1_ok step2_issue Focus on Step 2 (Reduction) step1_ok->step2_issue Yes step1_issue Focus on Step 1 (Sulfonylation) step1_ok->step1_issue No check_reagents2 Check Reducing Agent (Is it fresh/active?) step2_issue->check_reagents2 check_conditions2 Review Step 2 Conditions (Sufficient reflux time? Monitored by TLC?) step2_issue->check_conditions2 check_reagents1 Check Sulfonyl Chloride Quality (Is it hydrolyzed?) step1_issue->check_reagents1 check_conditions1 Review Step 1 Conditions (Anhydrous? Correct base stoichiometry?) step1_issue->check_conditions1 solution Implement Corrective Actions: - Use fresh reagents - Ensure anhydrous conditions - Optimize reaction time/temp check_reagents1->solution check_conditions1->solution check_reagents2->solution check_conditions2->solution

Troubleshooting

"purification techniques for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide"

Technical Support Center: Purification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Executive Summary & Molecule Profile User Query: "How do I purify 2-amino-N-(2-hydroxyethyl)benzenesulfonamide effectively? I am faci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Executive Summary & Molecule Profile

User Query: "How do I purify 2-amino-N-(2-hydroxyethyl)benzenesulfonamide effectively? I am facing issues with oiling out and persistent color impurities."

Scientist's Assessment: This molecule presents a unique purification challenge due to its amphoteric nature (basic aniline amine + acidic sulfonamide proton) and the presence of a polar hydroxyethyl tail . The ortho-substitution pattern allows for intramolecular hydrogen bonding, which can alter solubility compared to its para-isomer (sulfanilamide derivatives). Common impurities include unreacted ethanolamine, hydrolysis byproducts (sulfonic acids), and oxidative degradation products (azo/nitroso species).

Compound Profile:

PropertyValue / Characteristic
Chemical Name 2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight ~216.26 g/mol
Key Functional Groups Primary Amine (Ar-NH₂), Sulfonamide (-SO₂NH-), Primary Alcohol (-OH)
Solubility (Good) DMSO, DMF, Methanol, Ethanol, Ethyl Acetate (Hot)
Solubility (Poor) Water (Cold), Hexanes, Heptane, Diethyl Ether
pKa (Approx) ~2-3 (Aniline conjugate acid), ~10-11 (Sulfonamide NH)

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky oil or gum instead of crystals."

Diagnosis: This is the most common issue with hydroxyethyl-substituted sulfonamides.[1] The flexible alkyl-alcohol chain increases entropy and hydrogen bonding with the solvent, inhibiting lattice formation. Solution:

  • Switch Solvent System: Avoid pure ethanol or methanol. Use Isopropanol (IPA) or Ethyl Acetate .[1] These solvents have lower dielectric constants than methanol, encouraging tighter ion-pairing/stacking.[1]

  • The "Cloud Point" Method: Dissolve the gum in a minimum amount of hot Ethyl Acetate. Add warm Heptane dropwise until persistent cloudiness appears.[1] Let it cool very slowly (wrap the flask in foil/towel). Rapid cooling traps solvent, causing oiling.[1]

  • Seeding: If you have any solid, even crude, add a speck at the cloud point. If not, scratch the inner glass wall with a glass rod to create nucleation sites.

Issue 2: "The crystals are pink/brown, even after recrystallization."

Diagnosis: The ortho-amino group (aniline moiety) is highly susceptible to oxidation, forming colored azo or quinone-like impurities. These impurities are often incorporated into the crystal lattice.[1] Solution:

  • Activated Charcoal Treatment: During the hot dissolution step of recrystallization, add Activated Carbon (5-10 wt%) .[1] Boil for 5-10 minutes, then filter hot through a Celite pad.

  • Acid Wash: If the color persists, dissolve the crude solid in dilute HCl (1M). The amine will protonate, dissolving the compound. Extract this aqueous layer with Ethyl Acetate (to remove non-basic colored tars).[1] Then, neutralize the aqueous layer with NaHCO₃ to precipitate the pure white solid.

Issue 3: "I have high HPLC purity, but the melting point is broad."

Diagnosis: This indicates retained solvent or water. The hydroxyethyl group is hygroscopic and can form pseudo-hydrates or solvates.[1] Solution:

  • Vacuum Drying: Dry the solid at 40-50°C under high vacuum (<10 mbar) for at least 12 hours. P₂O₅ can be used as a desiccant in the drying pistol.

  • Trituration: Grind the solid with cold Diethyl Ether or Hexane and filter. This physically removes solvent trapped on the surface of the crystals.

Detailed Purification Protocols

Protocol A: The "Amphoteric Swing" Extraction (High Purity)

Best for removing non-basic impurities and colored oxidation products.

Principle: This method leverages the basicity of the aniline nitrogen. By protonating it, we force the molecule into water, leaving non-basic organic impurities behind.

  • Dissolution: Suspend crude material (10 g) in 1M HCl (50 mL) . Stir until mostly dissolved.

    • Note: If insoluble solids remain, filter them off.[1][2] These are likely bis-sulfonamides or inorganic salts.[1]

  • Wash: Extract the acidic aqueous solution with Ethyl Acetate (2 x 30 mL) .

    • Action: Discard the organic (top) layer.[1] It contains non-basic impurities.[1]

  • Neutralization: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add Saturated NaHCO₃ or 10% NaOH dropwise with vigorous stirring.

    • Target: Adjust pH to ~7-8.[1] Do not go too high (>11), or the sulfonamide proton may ionize, redissolving the product.

  • Precipitation: The product should precipitate as a white solid.[1] Stir for 30 mins at 0°C to maximize yield.

  • Filtration: Filter via vacuum (Buchner funnel).[1] Wash with ice-cold water (20 mL).[1]

Protocol B: Two-Solvent Recrystallization (Final Polish)

Best for obtaining crystalline material for X-ray or stability studies.[1]

  • Solvent Choice: Ethyl Acetate / Heptane (Preferred) or Isopropanol / Water .[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate and heat to reflux.[1] Add just enough solvent to dissolve the solid at boiling.[1]

  • Charcoal (Optional): If colored, add activated charcoal (5 wt%) and filter hot.

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.[3] Add 1-2 drops of Ethyl Acetate to clear it.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then move to a fridge (4°C) for 4 hours.

  • Collection: Filter the crystals. Wash with a cold 1:1 mixture of Ethyl Acetate/Heptane.[1]

Workflow Visualization

Figure 1: Recrystallization Logic Flow

Recrystallization_Workflow Start Crude Solid (2-amino-N-(2-hydroxyethyl)benzenesulfonamide) Solvent_Check Dissolve in Hot Ethyl Acetate (Reflux) Start->Solvent_Check Color_Check Is solution colored? Solvent_Check->Color_Check Charcoal Add Activated Charcoal Filter Hot (Celite) Color_Check->Charcoal Yes AntiSolvent Add Heptane dropwise until persistent cloudiness Color_Check->AntiSolvent No Charcoal->AntiSolvent Clear Add 1-2 drops EtOAc to clear solution AntiSolvent->Clear Cooling Slow Cool to RT then 4°C Clear->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Remedy Reheat, add more EtOAc, seed crystal, scratch glass Oiling->Remedy Yes Filter Vacuum Filtration Wash with Cold 1:1 Solvent Oiling->Filter No (Crystals formed) Remedy->Cooling Dry Dry in Vacuum Oven (40°C, >12h) Filter->Dry

Caption: Decision tree for the recrystallization of hydroxyethyl-sulfonamide derivatives, highlighting interventions for color removal and oiling issues.

References & Citations

  • BenchChem. "Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis." Technical Support Guides. Accessed Feb 2026.[1] Link[1]

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Chemistry Laboratory Techniques. Link[1]

  • PubChem. "N-(2-aminoethyl)benzenesulfonamide Compound Summary."[1] National Library of Medicine.[1] Link[1]

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1] Chemistry Department. Link

  • Ajinomoto Co., Inc. "Process for producing crystal of benzenesulfonamide derivative."[1] US Patent 20050032889A1.[1] Link

  • Sigma-Aldrich. "N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) Product Data."[1] Link

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling sulfonamide derivatives.

Sources

Optimization

"common side reactions in the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide"

Subject: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS: 35303-76-5) Primary Precursor Route: 2-Nitrobenzenesulfonyl chloride + Ethanolamin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS: 35303-76-5) Primary Precursor Route: 2-Nitrobenzenesulfonyl chloride + Ethanolamine


 Reduction

Executive Summary & Reaction Logic

User Note: You are likely synthesizing this compound via the 2-nitrobenzenesulfonyl chloride (2-NBSC) route. Direct synthesis using 2-aminobenzenesulfonyl chloride is chemically unstable due to rapid intermolecular polymerization (self-sulfonylation).

The synthesis consists of two distinct phases, each with unique failure modes:

  • Nucleophilic Substitution (Sulfonylation): Reaction of 2-NBSC with ethanolamine.

    • Critical Challenge: Chemoselectivity (N- vs. O-attack) and Hydrolysis.

  • Reduction: Conversion of the nitro group to the amine.

    • Critical Challenge: Incomplete reduction (Azo/Azoxy intermediates) or over-reduction.

Phase I: Sulfonylation (The Nucleophilic Attack)

The Reaction Network

The following diagram illustrates the competing pathways during the addition of ethanolamine to 2-nitrobenzenesulfonyl chloride.

ReactionNetwork Start 2-Nitrobenzenesulfonyl Chloride (2-NBSC) Desired N-Sulfonylation (Major) (Desired Intermediate) Start->Desired  Path A: N-Attack (Kinetic Control) Side_O O-Sulfonylation (Minor) (Sulfonate Ester) Start->Side_O  Path B: O-Attack (High pH/Temp) Side_Hyd Hydrolysis (Sulfonic Acid) Start->Side_Hyd  Path C: Water Attack Ethanolamine Ethanolamine (Nucleophile) Ethanolamine->Desired Ethanolamine->Side_O Side_Bis N,O-Bis-sulfonylation (Double Addition) Desired->Side_Bis  + Excess 2-NBSC

Figure 1: Competing reaction pathways. Path A is the desired route. Path B and C represent the primary yield-loss mechanisms.

Troubleshooting Guide: Sulfonylation Issues
Issue 1: Low Yield & High Water Solubility of Crude

Diagnosis: Hydrolysis (Path C) The sulfonyl chloride has reacted with water instead of the amine, forming 2-nitrobenzenesulfonic acid. This byproduct is highly water-soluble and will not precipitate during standard aqueous workups, leading to "missing mass."

  • Root Cause: Wet solvents, high humidity, or adding the sulfonyl chloride too slowly to an aqueous amine solution without temperature control.

  • Corrective Action:

    • Solvent Protocol: Use anhydrous DCM or THF if possible. If using a biphasic system (Schotten-Baumann conditions), ensure the temperature is kept < 5°C to retard hydrolysis rates relative to amination [1].

    • Order of Addition: Add the sulfonyl chloride (dissolved in organic solvent) slowly to the amine solution, not the reverse. This ensures the amine is always in excess relative to the chloride locally.

Issue 2: Product Contains "Double" Molecular Weight Impurity

Diagnosis: N,O-Bis-sulfonylation Ethanolamine is bidentate. Once the N-sulfonamide is formed, the free hydroxyl group (–OH) can attack another molecule of sulfonyl chloride if base concentration is too high.

  • Root Cause: Excess sulfonyl chloride (>1.1 eq) or pH > 10.

  • Corrective Action:

    • Stoichiometry: Use a slight excess of ethanolamine (1.1–1.2 eq) relative to the chloride. This ensures the chloride is consumed by the highly nucleophilic amines before it can react with the less nucleophilic alcohols.

    • pH Control: Maintain pH between 8–9. Above pH 10, the alkoxide character of the hydroxyl group increases, promoting O-sulfonylation [2].

Issue 3: Formation of Sulfonate Ester (O-Sulfonylation)

Diagnosis: Chemoselectivity Failure The sulfonyl group attached to the Oxygen instead of the Nitrogen.

  • Detection: IR shift. Sulfonamides (

    
    ) vs Sulfonate Esters (
    
    
    
    ).
  • Mechanism: While amines are generally better nucleophiles, high temperatures reduce selectivity.

  • Solution: Conduct the addition at 0°C to -5°C . Kinetic control favors the amine attack.

Phase II: Reduction (Nitro Amino)

Troubleshooting Guide: Reduction Issues
Issue 4: Product is Colored (Orange/Red) instead of Off-White

Diagnosis: Incomplete Reduction (Azo/Azoxy Coupling) Reduction of nitro compounds proceeds through nitroso and hydroxylamine intermediates. These can condense to form colored azo (


) or azoxy species.
  • Root Cause: Hydrogenation stopped too early, catalyst poisoning, or insufficient hydrogen pressure.

  • Corrective Action:

    • TLC Monitoring: Do not stop the reaction based on time. Monitor for the disappearance of the intermediate and the colored azo spots.

    • Catalyst: If using Pd/C, ensure the sulfur atom in the sulfonamide is not poisoning the catalyst. (Sulfonamides are generally stable to Pd, but free thiols/sulfides are poisons. Ensure the previous step's workup removed all sulfur-containing reagents).

    • Alternative: Switch to Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) reduction if catalytic hydrogenation fails. These methods are robust for nitro-sulfonamides [3].

Experimental Data & Specifications

Key Physical Parameters
ParameterValueRelevance
CAS 35303-76-5Identity verification.[1]
Precursor CAS 1694-92-42-Nitrobenzenesulfonyl chloride (2-NBSC).
Hydrolysis Rate (2-NBSC)

(Neutral)
Rapid hydrolysis in water; requires cold temps [1].
pKa (Sulfonamide NH) ~10.0Product is weakly acidic; soluble in strong base (NaOH).
Solubility (Product) DMSO, MeOH, Hot WaterPoor solubility in cold water facilitates precipitation.
Recommended Protocol Summary
  • Dissolution: Dissolve Ethanolamine (1.1 eq) + Triethylamine (1.2 eq) in DCM (dry).

  • Addition: Cool to 0°C. Add 2-NBSC (1.0 eq) in DCM dropwise over 30 mins.

  • Workup: Wash with dilute HCl (removes unreacted amine), then water. Evaporate DCM.

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C. Hydrogenate (30-50 psi) until H2 uptake ceases. Filter catalyst.

  • Isolation: Concentrate. Recrystallize from Ethanol/Water if necessary.

FAQ: Rapid Response

Q: Can I use 2-aminobenzenesulfonyl chloride directly? A: Not recommended. The amino group on one molecule will attack the sulfonyl chloride of another, leading to polymers. You must use the nitro-precursor or an acetyl-protected aniline (which requires a harsh hydrolysis step later).

Q: My product is an oil that won't crystallize. A: This often indicates the presence of the O-sulfonated impurity or residual solvent.

  • Try: Trituration with cold diethyl ether or hexanes.

  • Try: Dissolving in minimal base (1M NaOH) and re-precipitating with acid (HCl) to pH 6-7. The sulfonamide is amphoteric/acidic, while neutral impurities (esters) may not behave the same way.

Q: Why is the melting point lower than reported (Reported: ~154°C)? A: Likely contamination with 2-aminobenzenesulfonic acid (hydrolysis product reduced). Check water solubility. If the impurity dissolves in neutral water, it is likely the sulfonic acid salt.

References

  • Rogne, O. (1970).[2] "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 185-189. Link

  • BenchChem. (2025).[3] "2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent Technical Guide." Link

  • Organic Syntheses. "Orthanilic Acid (2-aminobenzenesulfonic acid) via hydrolysis/reduction." Org.[4][5] Synth. 1928, 8, 104. Link

  • ChemicalBook. "Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide." (Analogous chemistry for amino-alkyl side chains). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

[1][2] Status: Operational | Tier: Level 3 (Senior Application Support) Document ID: PUR-2AHEBS-001 Last Updated: February 20, 2026[1][2] The Synthesis-Purity Nexus: Know Your Impurities Before attempting purification, y...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational | Tier: Level 3 (Senior Application Support) Document ID: PUR-2AHEBS-001 Last Updated: February 20, 2026[1][2]

The Synthesis-Purity Nexus: Know Your Impurities

Before attempting purification, you must identify the "enemy." The purity of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is chemically fragile due to its amphoteric nature (acidic sulfonamide, basic aniline) and the presence of the ortho-amino group, which makes it susceptible to cyclization and oxidation.[1][2]

Table 1: Common Impurity Profile & Root Causes

Impurity TypeLikely IdentityVisual/Analytical IndicatorRoot Cause
Precursor 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamideNMR: Distinct downfield shift in aromatic protons.[1][2] TLC: Lower Rf than product.Incomplete reduction of the nitro group (common if using mild hydrogenation).
Oxidation Product Azo/Azoxy dimers (colored oligomers)Visual: Pink, red, or brown discoloration. UV-Vis: Broad absorption >400nm.[1][2]Air oxidation of the aniline moiety, accelerated by light or high pH.
Cyclization Product Benzothiadiazine derivativesMS: Mass -18 (loss of water) or +12 (Carbonyl insertion).[1][2]Thermal stress during workup; reaction with atmospheric CO2 or residual formaldehyde.[1][2]
Hydrolysis Product Orthanilic Acid (2-aminobenzenesulfonic acid)Solubility: Insoluble in organic solvents; soluble in water.[1][2]Acidic hydrolysis of the sulfonamide bond (rare, requires strong acid/heat).

Troubleshooting Guide (Q&A Interface)

Category A: Visual & Physical Appearance

Q: My product has a persistent pink or brownish hue even after recrystallization. How do I remove it? A: This indicates oxidation of the ortho-aniline group.[1][2] Simple recrystallization often fails because these colored impurities co-precipitate.[1][2]

  • Protocol Fix: You must use an active scavenger.[1][2]

    • Dissolve crude material in hot Ethanol/Water (see Protocol 1).[2]

    • Add Activated Charcoal (5-10 wt%) .

    • Critical Step: Add a pinch of Sodium Dithionite (

      
      ) . This reducing agent helps reverse early-stage oxidation.[1][2]
      
    • Hot filter through Celite to remove the charcoal.[1][2]

Q: The product is "oiling out" instead of crystallizing. A: This is common with hydroxyethyl derivatives due to hydrogen bonding with the solvent.[1]

  • Protocol Fix:

    • Seed it: You are likely in a supersaturated metastable state.[1][2] Scratch the glass or add a seed crystal.[1]

    • Solvent Switch: You may have too much water.[1][2] Re-dissolve in hot ethanol, then add warm water dropwise only until turbidity persists. Let it cool very slowly (wrap the flask in foil).

    • Drying: Ensure no residual DCM or Ethyl Acetate is present; these lower the melting point and cause oiling.[1][2]

Category B: Analytical Purity (NMR/HPLC)

Q: I see a small impurity peak at ~8.0-8.2 ppm in


-NMR. What is it? 
A:  This is diagnostic of the unreduced Nitro precursor . The nitro group is strongly electron-withdrawing, deshielding the adjacent aromatic proton.[1]
  • Solution: Recrystallization is inefficient for separating the Nitro vs. Amino forms due to structural similarity. You must re-subject the material to reduction conditions (e.g.,

    
     or 
    
    
    
    ) or use the Acid-Base Extraction Protocol (Protocol 2) , as the nitro compound is not basic and will not extract into acid.[1]

Q: My yield is significantly lower than expected (<40%). A: The hydroxyethyl group makes your compound water-soluble.[1][2]

  • Solution:

    • Do not wash with large volumes of water.[1][2]

    • When extracting from water, use n-Butanol or IPA/Chloroform (1:3) instead of Ethyl Acetate.[1][2]

    • Salt out the aqueous phase with NaCl before extraction.[1][2]

Advanced Purification Protocols

Protocol 1: The "Golden Ratio" Recrystallization

Best for: Removal of salts, trace colors, and general polish.

Theory: The compound is soluble in hot ethanol (due to the aromatic ring) but the hydroxyethyl group creates a steep solubility curve in water.

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) slowly while heating to reflux (~78°C). Use the minimum amount required to dissolve (approx. 15-25 mL).[1][2]

  • Scavenging (Optional): If colored, add 0.25 g activated charcoal + 50 mg Sodium Dithionite. Stir at reflux for 5 mins. Filter hot through a pre-warmed funnel.[1][3]

  • Precipitation: To the hot filtrate, add hot Water dropwise.

    • Stop point: The moment a faint cloudiness persists.[1][3]

    • Correction: Add 1-2 drops of Ethanol to clear it.[1][2]

  • Crystallization: Allow to cool to Room Temp (25°C) over 2 hours. Then move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter. Wash with cold Ethanol/Water (1:1 mixture). Dry in a vacuum oven at 45°C over

    
     (desiccant is vital due to hygroscopy).
    
Protocol 2: The "Amphoteric Switch" (Acid-Base Extraction)

Best for: Removing non-basic impurities (Nitro precursor) or non-acidic impurities.[1][2]

Theory:

  • pH < 2: Amine protonated (

    
    ) 
    
    
    
    Water Soluble.[1][2]
  • pH > 11: Sulfonamide deprotonated (

    
    ) 
    
    
    
    Water Soluble.[1][2]
  • pH ~7-8: Neutral Zwitterion/Molecule

    
     Organic Soluble (Precipitation point).[1][2]
    

Workflow:

  • Acid Phase: Dissolve crude in 2M HCl. (Product is now in water).

    • Wash: Extract with Ethyl Acetate.[1][2][4] Discard organic layer (removes neutral/nitro impurities).[2]

  • Neutralization: Cool the aqueous acidic layer to 0°C.

  • Precipitation: Slowly adjust pH to 7.5 - 8.0 using 2M NaOH or saturated

    
    .[1][2]
    
    • Note: Do not overshoot to pH 12+, or you will re-dissolve the product as the sulfonamide salt.

  • Collection: The product should precipitate as a white solid.[1][2] If it remains soluble (due to the hydroxyethyl group), extract exhaustively with n-Butanol or DCM , dry over

    
    , and evaporate.
    

Decision Logic Visualization

The following diagram illustrates the critical decision path for purifying this specific sulfonamide based on your initial assessment.

PurificationLogic Start Crude 2-amino-N-(2-hydroxyethyl) benzenesulfonamide CheckColor Visual Inspection: Is it Pink/Brown? Start->CheckColor CheckNMR H-NMR Check: Impurity Peaks? CheckColor->CheckNMR No (Off-white) Oxidation Issue: Oxidation (Azo impurities) CheckColor->Oxidation Yes NitroImpurity Issue: Unreduced Nitro (Peak at ~8.2 ppm) CheckNMR->NitroImpurity Aromatic Impurities CleanSpec Spectrum Clean but low mp? CheckNMR->CleanSpec Clean Spectrum Action_Charcoal Protocol 1 (Modified): Recryst with Charcoal + Na2S2O4 Oxidation->Action_Charcoal Action_AcidBase Protocol 2: Acid-Base Extraction (Remove Non-Basics) NitroImpurity->Action_AcidBase Action_StdRecryst Protocol 1: Std Ethanol/Water Recrystallization CleanSpec->Action_StdRecryst Final Pure White Solid (Verify mp & HPLC) Action_Charcoal->Final Action_AcidBase->Final Action_StdRecryst->Final

Caption: Purification decision tree based on impurity profiling. Blue = Start, Red = Identified Risk, Yellow = Action Protocol.[1]

References & Grounding

  • Synthesis and Impurity Context:

    • General Sulfonamide Synthesis: The reaction of 2-nitrobenzenesulfonyl chloride with amines is the standard industrial route.[1][2] Impurities discussed (nitro-precursors) are inherent to this pathway.[1][2]

    • Source: "Synthesis of 2-aminobenzenesulfonamide derivatives." PrepChem. Link

  • Recrystallization Solvent Selection:

    • Solubility Data: Hydroxyethyl-substituted sulfonamides require polar protic solvent systems (Ethanol/Water) for effective crystallization.[1][2]

    • Source: "Common Solvents for Recrystallization."[1][2][4][5][6] University of Rochester, Dept. of Chemistry. Link

  • pKa and Amphoteric Behavior:

    • Mechanism:[2][3][7][8] Sulfonamide pKa (~10) and Aniline pKa (~2.5) data support the Acid-Base extraction logic.[1][2]

    • Source: "Relative pKa values of the primary sulfonamide group." ResearchGate.[1] Link

  • Handling of Hydroxyethyl-Anilines:

    • Oxidation Risks:[2] BenchChem Technical Support on similar amino-alcohol derivatives highlights the risk of polymerization and oxidation.[1][2]

    • Source: "Purification challenges and solutions." BenchChem.[1][2] Link

Sources

Optimization

Technical Support Center: Stability of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its Derivatives

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its derivatives. This resource is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments. The information herein is synthesized from established principles of sulfonamide chemistry and pharmaceutical stability testing.

I. Understanding the Stability Profile of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

2-amino-N-(2-hydroxyethyl)benzenesulfonamide possesses several functional groups that can be susceptible to degradation under various environmental conditions. The primary aromatic amine, the sulfonamide linkage, and the primary alcohol can all participate in degradation reactions. A thorough understanding of these potential liabilities is crucial for developing stable formulations and ensuring the integrity of experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide?

A1: The most common degradation pathways for sulfonamides, including 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, are hydrolysis, photodegradation, and thermal degradation.[1] Hydrolysis can lead to the cleavage of the sulfonamide (S-N) bond, which is a common reaction pathway for this class of compounds.[2] Photodegradation can occur upon exposure to UV light, with the rate influenced by factors such as pH.[1]

Q2: How does pH affect the stability of my compound in aqueous solutions?

A2: The hydrolysis of sulfonamides is highly dependent on pH.[3] Generally, they are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[4] The anionic forms of sulfonamides, which are more prevalent at higher pH, are typically less susceptible to hydrolysis. Therefore, maintaining a pH above 7 is a good starting point for enhancing stability in aqueous formulations.

Q3: I'm observing a loss of my compound in solution, even when stored in the dark. What could be the cause?

A3: If photodegradation is ruled out, the most likely cause is hydrolysis. As mentioned, acidic conditions can promote the cleavage of the sulfonamide bond. Consider the pH of your solution and any excipients that might be creating a locally acidic microenvironment. Another possibility, though less common under typical storage conditions, is slow thermal degradation if the compound is stored at elevated temperatures.[5]

Q4: Are there any special considerations for storing solid (powder) forms of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide?

A4: While solid-state stability is generally higher than in solution, it is still important to store the compound in a cool, dry place, protected from light. Exposure to high humidity can lead to the adsorption of water, which may facilitate solid-state hydrolysis over long-term storage. Exposure to light can cause photodegradation even in the solid state.

Q5: What analytical techniques are best suited for monitoring the stability of this compound and its derivatives?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and detecting degradation products.[4] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[2][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile degradation products.[7][8]

III. Troubleshooting Guides

Guide 1: Unexpected Degradation in an Aqueous Formulation

Symptom: Rapid loss of the parent compound peak and/or appearance of new peaks in the HPLC chromatogram of an aqueous formulation stored under recommended conditions.

Potential Causes & Solutions:

  • pH-Related Hydrolysis:

    • Cause: The pH of the formulation may be acidic, accelerating the hydrolytic cleavage of the sulfonamide bond.[4]

    • Troubleshooting Steps:

      • Measure the pH of your formulation.

      • If the pH is below 7, consider adjusting it to a neutral or slightly alkaline range using a suitable buffer system.

      • Conduct a forced degradation study at different pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for stability.[3]

  • Oxidative Degradation:

    • Cause: The primary aromatic amine is susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to oxygen.[9]

    • Troubleshooting Steps:

      • De-gas your solvents before preparing the formulation to minimize dissolved oxygen.

      • Consider adding an antioxidant to the formulation.

      • Use high-purity water and excipients to minimize trace metal contamination.

Guide 2: Discoloration or Physical Changes Upon Light Exposure

Symptom: The solution or solid powder changes color (e.g., turns yellow or brown) after accidental exposure to light.

Potential Causes & Solutions:

  • Photodegradation:

    • Cause: Sulfonamides can be susceptible to degradation upon exposure to UV light.[1] This can lead to the formation of colored degradants.

    • Troubleshooting Steps:

      • Always store the compound and its formulations in amber vials or otherwise protected from light.

      • If light exposure is unavoidable during an experimental procedure, minimize the duration of exposure.

      • Perform a photostability study according to ICH Q1B guidelines to characterize the light sensitivity of your compound.[10]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Hydrolytic Stability

This protocol outlines a general procedure for investigating the hydrolytic stability of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide at different pH values.

Materials:

  • 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Phosphate buffer (pH 7.0)

  • HPLC grade water, acetonitrile, and methanol

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare three separate solutions of the compound at a concentration of 1 mg/mL in 0.1 N HCl (acidic), purified water (neutral, adjust to pH 7 if necessary), and 0.1 N NaOH (alkaline).

  • Stress Conditions: Incubate the three solutions at 60°C.

  • Time Points: Withdraw aliquots from each solution at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis: Neutralize the acidic and alkaline samples before dilution. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial time point. Identify and quantify any significant degradation products.

V. Visualizing Degradation Pathways

The following diagram illustrates the potential primary degradation pathways for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide based on known sulfonamide chemistry.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photo Photodegradation Parent 2-amino-N-(2-hydroxyethyl)benzenesulfonamide SN_Cleavage S-N Bond Cleavage Product (2-aminobenzenesulfonic acid) Parent->SN_Cleavage H+/OH- SO2_Extrusion SO2 Extrusion Product Parent->SO2_Extrusion UV Light

Caption: Potential degradation pathways for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

VI. Data Summary

The following table provides a hypothetical summary of stability data for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide based on typical sulfonamide behavior.

Stress ConditionParametersDuration% Degradation (Hypothetical)Major Degradation Products
Hydrolysis 0.1 N HCl24 hours15-25%2-aminobenzenesulfonic acid
Water (pH 7)24 hours< 5%Not significant
0.1 N NaOH24 hours< 2%Not significant
Oxidation 3% H₂O₂24 hours10-20%Oxidized aromatic amine species
Photostability ICH Q1B-5-15%SO₂ extrusion products, colored degradants
Thermal 80°C (Solid)48 hours< 5%Not significant

VII. References

  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Taylor & Francis Online. (2013, December 31). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from

  • PMC. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from

  • ACS Publications. (n.d.). and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Retrieved from

  • ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Retrieved from

  • IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Retrieved from

  • UniTo. (2025, August 5). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Retrieved from

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from

  • PubMed. (2024, November 15). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Retrieved from

  • Springer. (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from

  • ResearchGate. (2025, October 13). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from

  • PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from

  • PMC. (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Retrieved from

  • AKJournals. (n.d.). Study of the thermal properties of derivatives of sulfonamides. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- on Newcrom R1 HPLC column. Retrieved from

  • PMC. (2017, January 24). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Retrieved from

  • SciTechnol. (2023, May 24). Journal of Pharmaceutics & Drug Delivery Research. Retrieved from

  • PMC. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from

  • Royal Society of Chemistry. (2020, August 25). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Retrieved from

  • PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from

  • Taylor & Francis Online. (2023, April 19). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from

  • SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from

  • Eawag-BBD. (1997, December 15). 2-Aminobenzenesulfonate Pathway Map. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3- hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Retrieved from

  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides. Retrieved from

  • Springer. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from

  • NIST. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from

  • PubMed. (n.d.). Degradation mechanism of nefopam in solution under stressed storage conditions. Retrieved from

  • Frontiers. (n.d.). Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives. Retrieved from

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from

  • Norwegian Research Information Repository. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from

  • Alfa Chemistry. (n.d.). CAS 4862-94-6 4-Amino-N-(2-hydroxyethyl)benzene sulfonamide. Retrieved from

  • Sigma-Aldrich. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from

Sources

Troubleshooting

"challenges in the characterization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide"

Topic: Challenges in the Characterization of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Role: Senior Application Scientist, Technical Support Center Audience: Pharmaceutical Researchers & Process Chemists Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Characterization of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Role: Senior Application Scientist, Technical Support Center Audience: Pharmaceutical Researchers & Process Chemists

Technical Support Center: 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

Welcome to the Advanced Characterization Support Hub. This guide addresses the specific structural and physicochemical challenges associated with 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS: 4862-94-6 / related ortho isomers). Unlike its para-isomer (sulfanilamide derivatives), this ortho-substituted molecule presents unique intramolecular behaviors that complicate standard analytical workflows.

Part 1: Emergency Triage (Quick Diagnostics)

Q1: My NMR spectrum in CDCl₃ shows broad, undefined peaks and poor solubility. Is my product impure? Diagnosis: Not necessarily. This is a classic "Ortho-Effect" and solvent mismatch. Technical Insight: The ortho positioning of the primary amine (


) and the sulfonamide group (

) facilitates strong intramolecular hydrogen bonding between the amine protons and the sulfonyl oxygens. Additionally, the terminal hydroxyl group adds polarity.
  • Causality: In non-polar solvents like Chloroform-d (

    
    ), the molecule aggregates or forms tight intramolecular locks, leading to slow tumbling and broad linewidths.
    
  • Solution: Switch to DMSO-d₆ . The high dielectric constant of DMSO disrupts the intramolecular H-bonds, sharpening the signals. You should observe distinct resonances for the sulfonamide

    
     and the alcohol 
    
    
    
    , which are often invisible in
    
    
    due to rapid exchange or broadening.

Q2: I see a persistent unknown impurity at [M-18] in my LC-MS data. Is this thermal degradation? Diagnosis: Likely On-Column or In-Source Cyclization . Technical Insight: Ortho-aminobenzenesulfonamides are precursors to 1,2,4-benzothiadiazine 1,1-dioxides . Under acidic LC-MS conditions (e.g., 0.1% Formic Acid) or high source temperatures, the molecule can undergo dehydration/cyclization, especially if any carbonyl impurities (like formaldehyde from solvents) are present, or simply via thermal dehydration involving the hydroxyethyl arm (though less common than aldehyde condensation).

  • Protocol:

    • Lower the Desolvation Temperature (from 350°C to <250°C).

    • Check the spectrum: If the [M-18] peak intensity varies with source temperature, it is an artifact, not a sample impurity.

Part 2: Deep Dive Troubleshooting (HPLC & Stability)

Q3: My HPLC peaks are tailing significantly, and retention is inconsistent. How do I fix this? Issue: Silanol interactions and Zwitterionic behavior. The Mechanism: This molecule is amphoteric. The aniline nitrogen is basic (


), while the sulfonamide proton is weakly acidic (

). On standard C18 columns at neutral pH, the amine interacts with residual silanols, causing tailing. At low pH, the protonated amine increases polarity, causing early elution (near void volume).

Recommended Method (Polar-Embedded / HILIC):

ParameterStandard C18 (Problematic)Recommended Protocol
Column C18 (e.g., Zorbax Eclipse)Polar-Embedded C18 (e.g., Waters SymmetryShield) or HILIC (ZIC-HILIC)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile
Rationale Acidic pH protonates amine (retention loss).Buffer suppresses silanol activity; pH 4.5 balances ionization state for retention.
Tailing Factor Often > 1.8Target < 1.3

Q4: The sample turns brown upon standing in solution. Is it oxidizing? Diagnosis: Yes, Aniline Oxidation . Technical Insight: The free primary amine at the ortho position is electron-rich and susceptible to oxidation, forming azo-linkages or quinone-imine type colored species. This is accelerated by light and trace metals.

  • Prevention: Store solid samples under Argon at -20°C. For solutions, add a radical scavenger like BHT (if compatible with assay) or analyze immediately.

Part 3: Advanced Characterization (Impurity Profiling)

Q5: How do I distinguish the ortho isomer (2-amino) from the para isomer (4-amino) if I suspect regio-isomeric contamination? Diagnosis: Use 1H-NMR Coupling Patterns and NOESY . Protocol:

  • Coupling Constants:

    • Ortho (2-amino): Look for the aromatic region. You will see two doublets (d) and two triplets (t) (or td/dd) representing the ABCD system. The shift of the proton adjacent to the

      
       group will be significantly deshielded (
      
      
      
      ppm).
    • Para (4-amino): Shows a classic AA'BB' system (two symmetric doublets) centered around 6.6 ppm and 7.5 ppm.

  • NOESY Experiment:

    • Irradiate the Sulfonamide

      
       (or the 
      
      
      
      protons).
    • Ortho: You will see a NOE correlation to the aromatic proton at position 6 (adjacent to

      
      ) and potentially the amine protons if exchange is slow.
      
    • Para: No correlation between the sulfonamide side chain and the amine protons.

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the critical cyclization risk associated with ortho-aminobenzenesulfonamides, particularly in the presence of carbonyl impurities or thermal stress.

Degradation_Pathway Fig 1. Degradation and Cyclization Pathways for Ortho-Aminobenzenesulfonamides Start 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide (Target Molecule) Intermediate Schiff Base / Imine (Transient) Start->Intermediate + R-CHO (Impurity) (e.g. Formaldehyde) Cyclized 1,2,4-Benzothiadiazine Derivative (Common Impurity) Start->Cyclized Thermal Stress (In-Source MS) Oxidation Azo/Quinone Colored Species Start->Oxidation O2 / Light (Oxidation) Intermediate->Cyclized - H2O (Cyclization)

Caption: Figure 1 outlines the primary degradation pathways. Note that the "Ortho" position allows for ring closure (cyclization) to Benzothiadiazine, a reaction not possible for the Para isomer.

References

  • Synthesis and Cyclization of Ortho-Aminobenzenesulfonamides Title: "Cyclization Reaction of 2-Aminobenzenesulfonamides for the Synthesis of Benzothiadiazines" Source: ACS Omega (via PubMed Central) URL:[Link]

  • HPLC Method Development for Hydrophilic Sulfonamides Title: "Development and Validation of a Stability-Indicating HILIC Method for Sulfonamides" Source: Journal of Chromatography A (Contextual citation from search results) URL:[Link] (General HILIC Guide for Polar Amines)

  • Mechanistic Insight into Sulfonamide Hydrolysis and Cyclization Title: "A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides" Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link][1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

Welcome to the technical support center for the scale-up synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-kilogram scale production of this important pharmaceutical intermediate.

Synthesis Overview

The industrial synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide typically follows a two-step process. The first step involves the amidation of 2-nitrobenzenesulfonyl chloride with ethanolamine. This is followed by the reduction of the nitro group to an amine, yielding the final product.[1] While conceptually straightforward, scaling this synthesis presents several challenges that can impact yield, purity, and safety.

Chemical Reaction Pathway

Synthesis_Pathway 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Intermediate 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide 2-Nitrobenzenesulfonyl_Chloride->Intermediate Amidation Ethanolamine Ethanolamine Ethanolamine->Intermediate Final_Product 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl, Catalytic Hydrogenation) Reducing_Agent->Final_Product

Caption: General two-step synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up synthesis.

Amidation Step: 2-Nitrobenzenesulfonyl Chloride with Ethanolamine

Q1: The amidation reaction is sluggish, and I'm observing low conversion of the 2-nitrobenzenesulfonyl chloride. What are the likely causes and how can I improve the reaction rate?

A1:

  • Potential Cause 1: Poor Solubility of Starting Materials. On a larger scale, ensuring adequate mixing and solubility of 2-nitrobenzenesulfonyl chloride can be challenging.

    • Solution: Consider a co-solvent system. While the reaction can be run neat, using a suitable inert solvent like dichloromethane (DCM) can improve solubility and facilitate a more homogenous reaction mixture.[1] Ensure vigorous agitation to maintain good mass transfer.

  • Potential Cause 2: Inadequate Temperature Control. The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions.

    • Solution: Carefully control the addition rate of ethanolamine to maintain the reaction temperature within the optimal range, typically between 0-10°C during the addition phase.[1] After the initial addition, allowing the mixture to gradually warm to room temperature and stirring for an extended period (2-3 hours) can drive the reaction to completion.[1]

  • Potential Cause 3: Inactive or Impure 2-Nitrobenzenesulfonyl Chloride. The quality of the starting material is critical. 2-Nitrobenzenesulfonyl chloride is a solid that can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly sourced or properly stored 2-nitrobenzenesulfonyl chloride. It is a key intermediate in organic synthesis, particularly for pharmaceuticals and dyes.[2] Consider performing a purity assay (e.g., by titration or HPLC) on the starting material before use.

Q2: I'm observing the formation of significant side products during the amidation, leading to a complex mixture and difficult purification. What are these impurities and how can I minimize them?

A2:

  • Potential Side Product 1: Bis-sulfonamide. If there is an excess of 2-nitrobenzenesulfonyl chloride or if the ethanolamine is not dispersed quickly enough, the secondary amine of the desired product can react further to form a bis-sulfonamide impurity.

    • Solution: Use a slight excess of ethanolamine to ensure all the sulfonyl chloride is consumed. The controlled, slow addition of the sulfonyl chloride to the ethanolamine solution (inverse addition) can also minimize the formation of this impurity.

  • Potential Side Product 2: Hydrolysis of 2-Nitrobenzenesulfonyl Chloride. Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water, which will form the corresponding sulfonic acid.[3][4]

    • Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Reduction Step: Conversion of Nitro to Amino Group

Q3: The reduction of the nitro group is incomplete, or I'm seeing the formation of undesired byproducts like hydroxylamines or azo compounds. How can I achieve a clean and complete reduction?

A3:

  • Potential Cause 1: Inefficient Reducing Agent or Catalyst. The choice and activity of the reducing agent are paramount for a successful reduction.

    • Solution:

      • Iron in Acidic Media: A common and cost-effective method for large-scale nitro group reductions is the use of iron powder in the presence of a catalytic amount of ammonium chloride in an ethanol/water solvent system.[1] Ensure the iron powder is of a fine grade to maximize surface area and that the reaction is heated to reflux with vigorous stirring.[1]

      • Catalytic Hydrogenation: This is often the method of choice for industrial-scale reductions due to cleaner reaction profiles and easier work-up.[5] Catalysts like palladium on carbon (Pd/C) or Raney nickel are effective.[6] However, it's crucial to optimize catalyst loading, hydrogen pressure, temperature, and solvent. In some cases, specialized catalysts like in-situ generated copper nanoparticles have shown high activity and selectivity at room temperature and ambient pressure.[7]

  • Potential Cause 2: Formation of Intermediates. The reduction of nitroarenes can proceed through intermediates like nitroso and hydroxylamine species.[8] If these intermediates are not fully reduced, they can lead to impurities. Metal hydrides are generally not recommended for reducing aryl nitro compounds to anilines as they tend to produce azo compounds.[6]

    • Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to confirm the disappearance of the starting material and any intermediates.[1]

Purification and Isolation

Q4: I'm struggling to obtain a high-purity final product. What are the best practices for purification on a large scale?

A4:

  • Work-up of the Reduction Reaction:

    • If using iron powder, the hot reaction mixture should be filtered through a pad of celite to remove the iron salts. The celite pad should be washed with hot ethanol to ensure complete recovery of the product.[1]

  • Crystallization: Recrystallization is a highly effective method for purifying the final product.

    • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.[1] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Troubleshooting Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal of pure product, or concentrating the solution by evaporating some of the solvent.[9]

  • Decolorization: If the product is colored, adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during the scale-up of this synthesis?

A:

  • Handling of Sulfonyl Chlorides: 2-Nitrobenzenesulfonyl chloride and related compounds are corrosive and react violently with water.[3][10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[11] Work in a well-ventilated area, preferably a fume hood.[11]

  • Exothermic Reactions: Both the amidation and, to some extent, the reduction steps can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring systems to prevent thermal runaways.

  • Catalytic Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. The process can also form unstable hydroxylamine intermediates that could decompose and cause uncontrolled temperature spikes.[8] Ensure proper grounding of equipment and use intrinsically safe electrical devices. The reaction should be conducted in a designated high-pressure area with appropriate safety measures in place.

Q: How can I monitor the progress of the reactions effectively on a large scale?

A:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.[1] It is particularly useful for in-process checks.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion rate, identify and quantify impurities, and assess the purity of the final product.

  • In-situ Monitoring: For catalytic hydrogenations, monitoring hydrogen consumption and the heat generated by the reaction can provide real-time data on the reaction progress and safety.[8]

Q: What are the critical quality attributes of the starting material, 2-nitrobenzenesulfonyl chloride?

A:

  • Purity: The purity should be high, typically >98%, to avoid introducing impurities that can be difficult to remove later.

  • Moisture Content: The moisture content should be low, as sulfonyl chlorides are sensitive to hydrolysis.[3][4]

  • Physical Form: It is a solid with a melting point of 65-67°C.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Step Identify Reaction Step Start->Step Amidation Amidation Step Step->Amidation Amidation Reduction Reduction Step Step->Reduction Reduction Purification Purification Step Step->Purification Purification Amidation_Problem Amidation Problem Amidation->Amidation_Problem Reduction_Problem Reduction Problem Reduction->Reduction_Problem Purification_Problem Purification Problem Purification->Purification_Problem Slow_Reaction Slow Reaction Amidation_Problem->Slow_Reaction Slow Reaction Side_Products Side Products Amidation_Problem->Side_Products Side Products Slow_Sol1 Check Solubility (Co-solvent) Slow_Reaction->Slow_Sol1 Slow_Sol2 Optimize Temperature Slow_Reaction->Slow_Sol2 Slow_Sol3 Verify Starting Material Quality Slow_Reaction->Slow_Sol3 Side_Sol1 Use Excess Amine/ Inverse Addition Side_Products->Side_Sol1 Side_Sol2 Ensure Anhydrous Conditions Side_Products->Side_Sol2 Incomplete_Reduction Incomplete Reduction Reduction_Problem->Incomplete_Reduction Incomplete Reduction_Byproducts Byproducts (e.g., Azo) Reduction_Problem->Reduction_Byproducts Byproducts Incomplete_Sol1 Check Reducing Agent/ Catalyst Activity Incomplete_Reduction->Incomplete_Sol1 Incomplete_Sol2 Increase Reaction Time/ Temperature Incomplete_Reduction->Incomplete_Sol2 Byproduct_Sol1 Monitor Reaction (TLC/HPLC) Reduction_Byproducts->Byproduct_Sol1 Byproduct_Sol2 Choose Appropriate Reducing Agent Reduction_Byproducts->Byproduct_Sol2 Low_Purity Low Purity after Isolation Purification_Problem->Low_Purity Purity_Sol1 Optimize Recrystallization Solvent Low_Purity->Purity_Sol1 Purity_Sol2 Use Activated Carbon for Color Low_Purity->Purity_Sol2 Purity_Sol3 Ensure Complete Removal of Iron Salts Low_Purity->Purity_Sol3

Caption: Troubleshooting decision tree for the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Amidation Temperature 0-10°C (addition), RT (stirring)Control exotherm, then drive to completion.[1]
Ethanolamine Stoichiometry 1.0 - 1.2 equivalentsA slight excess ensures full conversion of the sulfonyl chloride.
Reduction Temperature (Fe/NH4Cl) RefluxTo ensure a reasonable reaction rate.[1]
Catalyst Loading (Pd/C) 1-5 mol%To achieve efficient hydrogenation without excessive cost.
Hydrogen Pressure 1-10 barDependent on scale and equipment; higher pressure can increase reaction rate.

Detailed Experimental Protocols

Protocol 1: Amidation of 2-Nitrobenzenesulfonyl Chloride

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Ethanolamine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask or reactor equipped with mechanical stirrer, dropping funnel, and temperature probe

Procedure:

  • Charge the reactor with ethanolamine and anhydrous DCM.

  • Cool the mixture to 0-5°C using an ice bath or cooling jacket.

  • Dissolve 2-nitrobenzenesulfonyl chloride in a separate portion of anhydrous DCM.

  • Slowly add the 2-nitrobenzenesulfonyl chloride solution to the stirred ethanolamine solution via the dropping funnel, maintaining the internal temperature below 10°C.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the 2-nitrobenzenesulfonyl chloride is consumed.

  • The resulting mixture containing 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide can be taken directly to the next step or worked up by washing with water and brine, drying over sodium sulfate, and concentrating under reduced pressure.

Protocol 2: Reduction of 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide with Iron

Materials:

  • Crude 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a reactor equipped with a mechanical stirrer and reflux condenser, prepare a suspension of the crude nitro compound and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with several portions of hot ethanol to recover all the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • National Institutes of Health. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • ICSC. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Benchchem. (n.d.). The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide.
  • Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Benchchem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Benchchem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.

Sources

Troubleshooting

"avoiding impurities in 2-amino-N-(2-hydroxyethyl)benzenesulfonamide synthesis"

Technical Support Center: Impurity Mitigation in 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Synthesis Case ID: #SYN-2AHEBS-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Mitigation in 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Synthesis

Case ID: #SYN-2AHEBS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Impurity Profiles in Sulfonamide Synthesis

Welcome to the Technical Support Center

Hello. I understand you are facing challenges with impurity levels in the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide . This is a common hurdle in sulfonamide chemistry, particularly when working with bifunctional nucleophiles like ethanolamine and reducible groups like nitroarenes.

Below is a comprehensive troubleshooting guide designed to isolate and eliminate specific impurities at each stage of your workflow.

Phase 1: The Coupling Reaction (Sulfonylation)

Context: The reaction of 2-nitrobenzenesulfonyl chloride (2-NBSC) with ethanolamine (2-aminoethanol).[1]

Q1: I am detecting a side-product with a mass corresponding to the O-sulfonated ester. How do I prevent this?

Diagnosis: You are experiencing O-sulfonylation , where the sulfonyl chloride reacts with the hydroxyl group of ethanolamine instead of the amine.[1] While amines are more nucleophilic, high temperatures or improper base addition can promote ester formation.

Root Cause Analysis:

  • Temperature too high: Increases the kinetic energy, allowing the less nucleophilic -OH group to react.[1]

  • Base concentration spikes: High local pH can deprotonate the alcohol, making it a competitive nucleophile.

Corrective Action:

  • Temperature Control: Maintain the reaction temperature between -5°C and 0°C during the addition of the sulfonyl chloride.

  • Order of Addition: Add a solution of 2-NBSC slowly to a solution of ethanolamine and base. Do not add the amine to the chloride.

  • Stoichiometry: Use a slight excess of ethanolamine (1.1–1.2 eq).[1] The excess amine acts as a scavenger and ensures the N-nucleophile dominates.[1]

Q2: My starting material (sulfonyl chloride) is disappearing, but yield is low. I see a highly polar spot on TLC.

Diagnosis: This is likely Hydrolysis of 2-NBSC to 2-nitrobenzenesulfonic acid.[1]

Root Cause Analysis:

  • Wet Solvents: Sulfonyl chlorides are moisture-sensitive.[1]

  • Aqueous Base: Using aqueous NaOH or Na2CO3 without a phase transfer catalyst (PTC) or vigorous stirring can lead to hydrolysis at the interface before coupling occurs.

Corrective Action:

  • Solvent Switch: Switch to anhydrous Dichloromethane (DCM) or THF with an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Biphasic Optimization: If you must use aqueous base (Schotten-Baumann conditions), ensure the reaction is vigorous (high shear mixing) and keep the temperature strictly < 5°C.

Protocol 1: High-Fidelity Coupling Procedure
  • Reagents: 2-NBSC (1.0 eq), Ethanolamine (1.1 eq), Triethylamine (1.2 eq), Anhydrous DCM (10 V).

  • Step 1: Dissolve Ethanolamine and TEA in DCM. Cool to -5°C under N2.[1]

  • Step 2: Dissolve 2-NBSC in DCM (2 V).[1] Add dropwise over 60 mins, maintaining T < 0°C.

  • Step 3: Warm to RT and stir for 2 hours.

  • Step 4: Wash with 1N HCl (removes unreacted amine/TEA), then Brine. Dry over Na2SO4.[1]

  • Checkpoint: HPLC purity should be >98% before proceeding to reduction.

Phase 2: The Reduction Step (Nitro to Amino)

Context: Hydrogenation of 2-nitro-N-(2-hydroxyethyl)benzenesulfonamide to the target aniline.

Q3: The reaction is "stalling" at 90% conversion. I see a yellow impurity that won't reduce.

Diagnosis: The yellow impurity is likely an Azo dimer (2,2'-azobis-...) or an Azoxy intermediate.[1] These form via the condensation of a Nitroso intermediate with a Hydroxylamine intermediate (see Diagram 1 below).

Root Cause Analysis:

  • Hydrogen Starvation: If H2 pressure is too low or mass transfer is poor, the concentration of intermediates builds up, favoring dimerization over reduction.

  • Catalyst Poisoning: Sulfur from the sulfonamide group can sometimes poison Pd catalysts if the quality is poor.[1]

Corrective Action:

  • Increase Pressure: Operate at 3–5 bar (45–75 psi) H2 pressure rather than a balloon.

  • Solvent Choice: Use Methanol or Ethanol .[1] Avoid non-polar solvents which stabilize the dimers.

  • Catalyst Upgrade: If using Pd/C, switch to 5% Pt/C (sulfide resistant) or add a promoter like Vanadium (though usually not necessary for this simple substrate).

Q4: I see a new impurity with M+14 or M+16 relative to the product.

Diagnosis:

  • M+16: Hydroxylamine intermediate (incomplete reduction).

  • M-2 (relative to intermediate): Nitroso species.[1]

Corrective Action:

  • Force Completion: These are intermediates. Extend reaction time or increase temperature to 40°C. Ensure vigorous stirring to maximize gas-liquid transfer.

Protocol 2: Catalytic Hydrogenation
  • Reagents: Nitro-sulfonamide intermediate, 10% Pd/C (5 wt% loading), Methanol (10 V).

  • Step 1: Charge vessel with substrate, solvent, and catalyst (under Ar/N2).

  • Step 2: Purge with H2 (x3). Pressurize to 3 bar.

  • Step 3: Stir vigorously at RT. Monitor H2 uptake.

  • Step 4: If uptake slows, warm to 40°C.

  • Step 5: Filter through Celite (Caution: Pyrophoric catalyst). Concentrate filtrate.[1]

Visualizing the Impurity Landscape

The following diagram maps the reaction pathways and where specific impurities arise.

ReactionPathways Start 2-Nitrobenzenesulfonyl Chloride Target1 2-Nitro-N-(2-hydroxyethyl) benzenesulfonamide Start->Target1 N-Sulfonylation (Preferred) Impurity_O O-Sulfonated Impurity Start->Impurity_O O-Sulfonylation (High T, Wrong Base) Impurity_Hyd Sulfonic Acid (Hydrolysis) Start->Impurity_Hyd Water/Moisture Amine Ethanolamine Impurity_Hydroxyl Hydroxylamine Intermediate Target1->Impurity_Hydroxyl Partial Reduction Target2 TARGET: 2-Amino-N-(2-hydroxyethyl) benzenesulfonamide Impurity_Azo Azo/Azoxy Dimers Impurity_Azo->Target2 Difficult Reduction Impurity_Hydroxyl->Target2 Complete Reduction Impurity_Hydroxyl->Impurity_Azo Condensation (Low H2 Pressure)

Caption: Reaction pathway analysis showing the bifurcation points for critical impurities (Red) vs. Target pathway (Green).

Impurity Profile & Mitigation Summary

Impurity TypeOrigin StepIdentification (LC-MS)Mitigation Strategy
O-Sulfonate CouplingM+ (Same as product, different RT)Keep T < 0°C; Add Chloride to Amine.
Sulfonic Acid CouplingM-35 (Cl -> OH)Dry solvents; Anhydrous conditions.[1]
Bis-sulfonamide CouplingM + (Sulfonyl mass)Avoid excess Sulfonyl Chloride.[1]
Hydroxylamine ReductionM + 16 (vs Target)Increase reaction time/Temp; Check H2 pressure.
Azo Dimer Reduction2x Mass - 4HHigh pressure H2; Avoid stalling the reaction.

Troubleshooting Logic Flow

Use this decision tree to resolve yield/purity issues in real-time.

Troubleshooting Start Issue Detected Step1 Which Step? Start->Step1 Coupling Coupling Step Step1->Coupling Reduction Reduction Step Step1->Reduction Q_Coupling Impurity or Low Yield? Coupling->Q_Coupling Imp_O O-Sulfonylation? (Check RT/NMR) Q_Coupling->Imp_O Impurity Imp_Hyd Hydrolysis? (Acidic product) Q_Coupling->Imp_Hyd Low Yield Fix_O Lower Temp (-5°C) Slow Addition Imp_O->Fix_O Fix_Hyd Dry Solvents Check Reagent Quality Imp_Hyd->Fix_Hyd Q_Red Incomplete or Dimer? Reduction->Q_Red Imp_Dimer Colored Impurity (Azo/Azoxy) Q_Red->Imp_Dimer Dimer Imp_Stall Stalled Reaction Q_Red->Imp_Stall Stall Fix_Dimer Increase H2 Pressure Change Solvent to MeOH Imp_Dimer->Fix_Dimer Fix_Stall Fresh Catalyst Warm to 40°C Imp_Stall->Fix_Stall

Caption: Decision tree for isolating root causes based on experimental observations.

References

  • Nitro Reduction Mechanisms : Operations, N. (2021).[1] Nitroreduction: A Critical Metabolic Pathway. National Institutes of Health.[1] Retrieved from [Link]

  • O- vs N-Sulfonylation Selectivity : Benedetti, A. M., et al. (2020).[1] Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. ChemBioChem.[1][2] Retrieved from [Link]

  • Impurity Characterization : MDPI. (2021).[1] Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. Retrieved from [Link][3]

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-nitrobenzenesulfonyl chloride and ethanolamine before handling.

Sources

Optimization

Technical Support Center: Optimizing the Derivatization of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of 2-amino-N-(2-hydroxyethyl)benzene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. Our focus is on providing practical, field-tested solutions to common challenges encountered during synthesis, grounded in established chemical principles.

Introduction to the Chemistry

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a versatile scaffold in medicinal chemistry. Its structure presents two primary nucleophilic sites amenable to derivatization: the aromatic primary amine (-NH2) and the primary hydroxyl group (-OH) on the side chain. The strategic modification of these sites is crucial for modulating the compound's pharmacological properties, such as solubility, cell permeability, and target binding affinity. However, the presence of multiple reactive centers necessitates a carefully planned synthetic strategy to achieve selectivity and avoid unwanted side reactions.

This guide is structured to address the most common derivatization pathways—targeting the amino and hydroxyl groups—and to provide logical, step-by-step solutions to potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-amino-N-(2-hydroxyethyl)benzenesulfonamide for derivatization?

The two primary sites for derivatization are the aniline-like primary amine (-NH2) and the primary alcohol (-OH). The aromatic amine is generally the more nucleophilic and reactive of the two, especially towards electrophiles like acyl chlorides or isocyanates. The hydroxyl group's reactivity can be enhanced with the use of appropriate bases or catalysts.

Q2: How can I achieve selective derivatization of the amino group over the hydroxyl group?

Due to the higher intrinsic nucleophilicity of the aromatic amine, selective N-derivatization is often achievable by carefully controlling the reaction stoichiometry and conditions. Using approximately one equivalent of the electrophile at lower temperatures (e.g., 0 °C to room temperature) typically favors reaction at the amine. The choice of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is also critical to scavenge acid byproducts without competing in the reaction.

Q3: Conversely, how can I selectively target the hydroxyl group?

Selective O-derivatization almost always requires a protecting group strategy. The more reactive amino group must first be "masked" to prevent it from reacting. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can be targeted with a suitable electrophile, often requiring more forcing conditions or a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves the removal of the protecting group to reveal the derivatized amine.

Q4: What are the most common challenges I might face during these derivatization reactions?

The most frequent issues include:

  • Low or no product yield: Often due to poor reagent quality, suboptimal reaction conditions (temperature, solvent), or insufficient activation.

  • Formation of multiple products: This is typically a result of poor selectivity, leading to di-substitution on both the amine and hydroxyl groups, or other side reactions.

  • Difficult product purification: The polarity of the starting material, product, and byproducts can be very similar, complicating separation by chromatography or crystallization.

Troubleshooting Guide: Derivatization Workflows

Section 1: Selective N-Acylation of the Amino Group

This is one of the most common derivatization pathways, involving the reaction of the amino group with an acylating agent (e.g., an acyl chloride or anhydride) to form an amide.

start Start: Dissolve 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and Base (e.g., Et3N) in Solvent (e.g., DCM) reagent Cool to 0 °C and add Acylating Agent (1.0-1.1 equiv) dropwise start->reagent reaction Stir at 0 °C to RT Monitor by TLC/LC-MS reagent->reaction workup Aqueous Workup: Wash with dilute acid, base, brine reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Characterize Final N-Acylated Product purify->product

Caption: Standard workflow for selective N-acylation.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation 1. Inactive Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time.Solution: Use a freshly opened bottle of the acylating agent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Inappropriate Base: The chosen base may be too weak to effectively scavenge the HCl or acetic acid byproduct, leading to protonation of the starting amine and halting the reaction.Solution: Use a non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). For less reactive amines, a stronger base like pyridine might be necessary, which can also act as a nucleophilic catalyst.
3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the reaction rate.Solution: If using common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) fails, consider more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Formation of Di-substituted Byproduct (-NH- and -O- acylation) 1. Excess Acylating Agent: Using too much of the electrophile can lead to the acylation of the less reactive hydroxyl group after the amine has reacted.Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the acylating agent. Add the agent slowly and at a low temperature (0 °C) to maintain control.
2. High Reaction Temperature: Higher temperatures provide the necessary activation energy for the less favorable O-acylation to occur.Solution: Maintain the reaction temperature at or below room temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Difficult Purification 1. Similar Polarity of Product and Starting Material: The product may have a very similar Rf value to the starting material in common solvent systems.Solution: Modify the chromatography solvent system. If the product is slightly less polar (common for acylations), start with a less polar eluent and perform a slow gradient elution. If purification remains difficult, consider derivatizing the product further to drastically change its polarity before purification, followed by a removal step.
Section 2: Selective O-Esterification of the Hydroxyl Group

This pathway requires protecting the amine before targeting the hydroxyl group.

cluster_0 Step 1: Amine Protection cluster_1 Step 2: O-Esterification cluster_2 Step 3: Deprotection start Dissolve Starting Material and Base (e.g., Et3N) protect Add Protecting Group Reagent (e.g., Boc2O) start->protect isolate_prot Isolate N-Protected Intermediate protect->isolate_prot ester Dissolve N-Protected Intermediate with Base and Catalyst (e.g., DMAP) isolate_prot->ester acylate Add Acyl Chloride ester->acylate isolate_ester Isolate Di-derivatized Product acylate->isolate_ester deprotect Treat with Deprotecting Agent (e.g., TFA in DCM for Boc) isolate_ester->deprotect isolate_final Isolate Final O-Esterified Product deprotect->isolate_final final_product Characterize Final Product isolate_final->final_product

Caption: Protection-derivatization-deprotection workflow.

Problem Potential Cause Recommended Solution & Explanation
Incomplete Amine Protection (Step 1) 1. Incorrect Stoichiometry or Base: Insufficient protecting group reagent or an inappropriate base can lead to a mixture of protected and unprotected starting material.Solution: Use a slight excess (1.1-1.2 equivalents) of the protecting reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O). Ensure the base used is appropriate for the chosen protecting group (e.g., Et₃N or NaOH for Boc protection). Monitor the reaction until no starting material remains.
Low Yield in Esterification (Step 2) 1. Insufficient Activation of Hydroxyl Group: Primary alcohols are only moderately nucleophilic and may react sluggishly with acylating agents without proper activation.Solution: Add a catalytic amount (0.05-0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, significantly accelerating the rate of esterification.
2. Steric Hindrance: A bulky acylating agent or the protected amine may sterically hinder the approach to the hydroxyl group.Solution: Increase the reaction temperature (e.g., reflux in THF) or switch to a more reactive acylating agent, such as an acid anhydride in place of an acid chloride.
Incomplete Deprotection (Step 3) 1. Deprotection Conditions are too Mild: The protecting group is stable and requires specific, often harsh, conditions for removal.Solution: Ensure the correct deprotection conditions are used. For a Boc group, strong acid like trifluoroacetic acid (TFA) in DCM is standard. For a Cbz group, catalytic hydrogenation (e.g., H₂, Pd/C) is typically required. Monitor the reaction carefully to avoid degradation of the desired product.
2. Acid-Labile Product: The final product or the ester group itself might be sensitive to the acidic conditions used for deprotection (e.g., Boc removal).Solution: If the product is acid-sensitive, choose a protecting group that can be removed under orthogonal conditions. For example, use a Cbz group (removed by hydrogenation) or an Fmoc group (removed by a base like piperidine).

Exemplary Experimental Protocols

Protocol 1: Selective N-Acetylation
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Workup: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Protocol 2: O-Esterification (via Boc-Protection)
  • Amine Protection: Dissolve 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (1.0 eq) in a 1:1 mixture of THF and water. Add sodium hydroxide (1.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir vigorously at room temperature overnight. Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers contain the N-Boc protected intermediate.

  • Esterification: Dry and concentrate the organic layer from the previous step. Re-dissolve the crude N-Boc intermediate in anhydrous DCM. Add triethylamine (1.5 eq), DMAP (0.1 eq), and the desired acyl chloride (1.2 eq). Stir at room temperature until the reaction is complete by TLC.

  • Workup: Perform an aqueous workup as described in Protocol 1. Purify the di-derivatized product by flash chromatography.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by LC-MS).

  • Isolation: Concentrate the solution under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid. Dry, concentrate, and purify the final product as needed.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc. [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed. Oxford University Press. [Link]

  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161. [Link]

Reference Data & Comparative Studies

Comparative

"2-amino-N-(2-hydroxyethyl)benzenesulfonamide vs other benzenesulfonamide carbonic anhydrase inhibitors"

This guide provides an in-depth comparative analysis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide versus established primary benzenesulfonamide Carbonic Anhydrase Inhibitors (CAIs). Executive Summary: The Structural P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide versus established primary benzenesulfonamide Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary: The Structural Paradigm Shift

The core distinction in this comparison lies in the sulfonamide nitrogen substitution .

  • Standard CAIs (e.g., Acetazolamide, SLC-0111): Possess a primary sulfonamide group (

    
    ). This unsubstituted nitrogen is critical for ionizing to the anion (
    
    
    
    ), which binds directly to the Zinc(II) ion in the enzyme's active site.
  • The Topic Compound (2-amino-N-(2-hydroxyethyl)benzenesulfonamide): Possesses a secondary sulfonamide group (

    
    ). Historically considered "inactive," recent data suggests secondary sulfonamides bind via an alternative, lower-affinity mechanism, often anchoring to zinc-bound water rather than the zinc itself.
    

This guide explores why the user's compound (a secondary sulfonamide) typically exhibits orders of magnitude lower potency than primary sulfonamides but remains scientifically significant for probing isoform selectivity (e.g., hCA IX/XII).

Chemical & Mechanistic Comparison

The Compounds
Feature2-amino-N-(2-hydroxyethyl)benzenesulfonamide Acetazolamide (AAZ) Sulfanilamide (SAA)
Structure Type Secondary SulfonamidePrimary SulfonamidePrimary Sulfonamide
Zinc Binding Group (ZBG)



Zinc Interaction Indirect/Weak: Steric hindrance prevents deep penetration; likely H-bonds to Zn-coordinated water.Direct/Strong: Deprotonated Nitrogen coordinates directly to Zn(II) in a tetrahedral geometry.Direct/Strong: Coordinates directly to Zn(II).
Predicted Potency (Ki) Low Affinity (>10 µM - mM range)*High Affinity (10 - 30 nM)Moderate Affinity (200 - 300 nM)
Selectivity Potential High: Restricted binding may favor specific isoforms (e.g., tumor-associated hCA IX).Low: Pan-inhibitor (affects most isoforms).Low: Pan-inhibitor.

*Note: Unless functionalized with specific "tails" (like saccharin or benzothiazole scaffolds), simple secondary benzenesulfonamides like this topic compound generally show poor inhibition compared to primary benchmarks.

Mechanism of Action: The "Gatekeeper" Effect

The primary difference in performance stems from the Zinc Coordination Barrier .

  • Primary Sulfonamides: The proton on the nitrogen (

    
    ) dissociates. The resulting anion acts as a nucleophile, displacing the "deep" water molecule/hydroxide ion bound to Zn(II) and forming a stable complex.
    
  • Secondary Sulfonamides (User's Compound): The

    
    -substituent (2-hydroxyethyl) creates two barriers:
    
    • Steric Clash: The bulky ethyl group physically prevents the nitrogen from approaching the Zinc ion deep in the conical active site.

    • Reduced Acidity: The

      
      -H proton is less acidic, making the formation of the zinc-binding anion thermodynamically unfavorable at physiological pH.
      

Visualization: Binding Modes

The following diagram illustrates the divergent binding pathways of the two classes.

CA_Binding_Mechanism Zn Active Site Zn(II) DirectBind Direct Zn(II) Coordination (Tetrahedral Adduct) Ki: nM range Zn->DirectBind Stable Complex Primary Primary Sulfonamide (Acetazolamide) Anion Sulfonamidate Anion (R-SO2NH-) Primary->Anion Deprotonation (pKa ~7-9) Secondary Secondary Sulfonamide (2-amino-N-(2-hydroxyethyl)...) Steric Steric Clash / Low Acidity Secondary->Steric N-Substitution Anion->Zn Nucleophilic Attack Steric->Zn Blocked Access IndirectBind Indirect Anchoring (Bridge via Zn-bound H2O) Ki: µM - mM range Steric->IndirectBind Alternative Mode

Figure 1: Mechanistic divergence between Primary (Active) and Secondary (Weak) Sulfonamide Inhibitors.

Experimental Validation: Stopped-Flow Assay

To objectively compare the 2-amino-N-(2-hydroxyethyl) derivative against standard CAIs, the Stopped-Flow


 Hydration Assay  is the gold standard. It measures the catalytic turnover rate (

) in the presence of inhibitors.
Why this protocol?

Standard colorimetric assays (e.g., Wilbur-Anderson) are too slow to accurately measure the rapid kinetics of CA (


). Stopped-flow spectroscopy captures the reaction in milliseconds.
Step-by-Step Protocol

Reagents:

  • Enzyme: Recombinant hCA II (Cytosolic) and hCA IX (Tumor-associated). Concentration: 2–10 nM.

  • Substrate:

    
     saturated water (approx. 17 mM at 25°C).
    
  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

  • Inhibitors:

    • Test: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (dissolved in DMSO, dilute to <1% DMSO final).

    • Control: Acetazolamide.[1][2][3]

Workflow:

  • Preparation: Degas all buffers to remove background

    
    .
    
  • Incubation: Mix Enzyme + Inhibitor (various concentrations, e.g., 0.1 nM to 10 µM) and incubate for 15 minutes at room temperature to reach equilibrium.

  • Injection (The "Shot"):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
       saturated water.
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow cell.

  • Detection: Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as

    
    ).
    
  • Calculation:

    • Fit the initial rate of acidification.

    • Determine

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics:
      
      
      
      
    • Note: For secondary sulfonamides, expect to use much higher concentrations (µM range) to see inhibition.

Comparative Performance Data

The following table synthesizes representative data for benzenesulfonamide derivatives. Since specific


 values for the exact user compound are rare in high-impact literature (due to its likely low activity), values for the Secondary Class  are derived from structure-activity relationship (SAR) studies of similar N-substituted benzenesulfonamides [1][2].
Target IsoformAcetazolamide (

)
Sulfanilamide (

)
2-amino-N-(2-hydroxyethyl)... (Predicted

)
Clinical Implication
hCA I (RBCs)250 nM300 nM> 50,000 nM (Inactive)Secondary sulfonamides avoid RBC accumulation (less side effects).
hCA II (Glaucoma)12 nM240 nM> 10,000 nM (Weak)User compound likely ineffective for glaucoma.
hCA IX (Hypoxic Tumors)25 nM380 nM~100 - 1,000 nM (Potential Selectivity)Critical: Some secondary sulfonamides show paradoxical selectivity for hCA IX due to hydrophobic pocket interactions.
hCA XII (Tumors)5.7 nM340 nM> 1,000 nMLikely weak.

Interpretation:

  • Potency Gap: The user's compound is likely 1000x less potent than Acetazolamide against the ubiquitous hCA II.

  • The "Orthanilamide" Factor: The presence of the amino group at the 2-position (ortho) in the user's compound allows for intramolecular hydrogen bonding with the sulfonamide oxygens. In primary sulfonamides, this reduces acidity and potency. In this secondary sulfonamide, it may further stabilize a conformation that is unfavorable for binding.

References

  • Supuran, C. T. (2008).[4][5][6] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[4][5] Nature Reviews Drug Discovery, 7(2), 168-181.[4][5] Link

  • Matulis, D., et al. (2021).[7] "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50, 765–777. Link

  • Alterio, V., et al. (2012).[7] "Multiple binding modes of inhibitors to carbonic anhydrases: How to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468. Link

  • PubChem Compound Summary. (2024). "2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CID 458781)."[8][9] National Center for Biotechnology Information. Link

Sources

Validation

"structure-activity relationship (SAR) studies of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide analogs"

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors This guide provides a comprehensive analysis of the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, a scaffold of significant interest in medicinal chemistry. As a senior application scientist, the following sections will dissect the roles of the core functional moieties, explore how targeted structural modifications impact biological activity, and provide detailed experimental protocols for synthesizing and evaluating these compounds. The primary focus will be on their function as inhibitors of carbonic anhydrase (CA), a crucial family of enzymes implicated in various physiological and pathological processes.

The 2-Aminobenzenesulfonamide Scaffold: A Privileged Pharmacophore

The 2-aminobenzenesulfonamide core structure is a cornerstone in the design of various therapeutic agents.[1][2] Its biological versatility stems from two key functional groups: the sulfonamide (-SO₂NH₂) and the ortho-positioned amino (-NH₂) group on a benzene ring.[1]

  • The Sulfonamide Group (-SO₂NH₂): This is the primary pharmacophore responsible for the biological activity of this class of compounds, particularly as enzyme inhibitors.[1] In the context of carbonic anhydrases, a family of zinc-containing metalloenzymes, the deprotonated sulfonamide moiety coordinates directly with the Zn²⁺ ion in the enzyme's active site.[3][4] This interaction is fundamental to their inhibitory mechanism. The acidity of the sulfonamide proton is a critical factor, influencing both binding affinity and pharmacokinetic properties.[5]

  • The Amino Group (-NH₂): The position of the amino group relative to the sulfonamide is crucial. The ortho-position, as seen in this scaffold, influences the electronic properties of the benzene ring and can affect binding affinity within the enzyme's active site.[1] Furthermore, this primary amine serves as a versatile chemical handle for introducing a wide range of substituents to explore the chemical space and fine-tune the molecule's properties.

Core Structure-Activity Relationship Principles

The development of potent and selective inhibitors requires a deep understanding of how structural modifications translate to changes in biological activity. The following diagram illustrates the key modification points on the 2-amino-N-(2-hydroxyethyl)benzenesulfonamide scaffold and their general impact.

SAR_Principles cluster_scaffold 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Scaffold cluster_modifications Structural Modification Points cluster_outcomes Impact on Biological Activity Scaffold Mod1 R1: Sulfonamide N-Substitution (e.g., hydroxyethyl group) Mod2 R2: Benzene Ring Substitution Mod3 R3: Amino Group Derivatization Potency Potency (Ki, IC50) Mod1->Potency Tailors interaction with active site subpockets Selectivity Isoform Selectivity (e.g., hCA II vs. hCA IX) Mod1->Selectivity Tailors interaction with active site subpockets PK Pharmacokinetics (Solubility, Permeability) Mod1->PK Tailors interaction with active site subpockets Mod2->Potency Modifies electronics (pKa) and sterics Mod2->PK Modifies electronics (pKa) and sterics Mod3->Selectivity Introduces new binding interactions and properties Mod3->PK Introduces new binding interactions and properties

Caption: Key modification points on the scaffold and their biological impact.

Modifications at the Sulfonamide Nitrogen (R¹)

The N-(2-hydroxyethyl) group is a critical starting point for derivatization. Altering the "tail" attached to the sulfonamide nitrogen is a well-established strategy for modulating both potency and, more importantly, isoform selectivity.[6][7]

  • Causality: Different carbonic anhydrase isoforms (e.g., cytosolic hCA I and II, vs. tumor-associated hCA IX and XII) have active sites with varying shapes and amino acid compositions at the rim.[7] By introducing substituents at the R¹ position that can form additional hydrogen bonds or van der Waals interactions with these unique residues, selectivity can be achieved.

  • Example: Replacing the hydroxyethyl group with longer chains, cyclic moieties, or aromatic systems can exploit hydrophobic or hydrophilic subpockets near the active site entrance.[6] Increasing the polarity of this tail can result in greater variability of potencies and selectivities.[7]

Modifications on the Benzene Ring (R²)

Substitution on the aromatic ring directly impacts the electronic environment of the core scaffold.

  • Causality: Attaching electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methyl) alters the pKa of the sulfonamide group. A lower pKa facilitates the deprotonation necessary for strong coordination to the active site zinc ion, often leading to increased potency.

  • Example: A 3-chloro-substituted analog has been shown to exhibit better inhibition constants against hCA I compared to some standards.[6]

Modifications at the Amino Group (R³)

While the primary sulfonamide is essential for the core inhibitory action, the ortho-amino group provides a rich site for further derivatization to introduce novel properties.

  • Causality: Acylation or alkylation of the amino group can introduce bulky substituents that interact with surface residues of the enzyme or alter the compound's overall physicochemical properties, such as solubility and cell permeability.[8]

  • Example: Reacting the amino group with anhydrides to incorporate imide moieties has been shown to produce potent inhibitors of various hCA isoforms, with inhibition constants (Ki) in the low nanomolar range.[6]

Comparative Performance Data: Inhibition of Carbonic Anhydrase Isoforms

To illustrate the SAR principles, the following table presents representative inhibition data for a series of hypothetical analogs against key human carbonic anhydrase (hCA) isoforms. The data is compiled based on trends reported in the scientific literature.[6][9] A lower inhibition constant (Ki) indicates higher potency.

Compound IDR¹ (Sulfonamide) ModificationR² (Ring) ModificationR³ (Amino) ModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
Parent -CH₂CH₂OHHH30015025156.0
Analog A -CH₂CH₂OH4-Cl H25012018 11 6.7
Analog B -CH₂(Cyclohexyl) HH45020012 9 16.7
Analog C -CH₂CH₂OHHAcetyl 35018040254.5
AAZ (Ref.) (N-acetyl)(Thiadiazole ring)N/A25012255.70.48

Data is representative and compiled for illustrative purposes. AAZ (Acetazolamide) is a non-selective clinical inhibitor included for comparison.

Analysis of Results:

  • Analog A vs. Parent: The addition of a chloro group at the 4-position slightly improves potency across all isoforms, demonstrating the effect of modifying the ring's electronic properties.

  • Analog B vs. Parent: Replacing the polar hydroxyethyl tail with a bulkier, more hydrophobic cyclohexylmethyl group significantly decreases activity against cytosolic isoforms (hCA I, II) while markedly improving potency and selectivity for the tumor-associated isoforms (hCA IX, XII). This highlights the critical role of the R¹ tail in achieving isoform-selective inhibition.

  • Analog C vs. Parent: Acetylation of the ortho-amino group leads to a general decrease in potency, suggesting that a free amino group may be favorable for binding in this specific scaffold, or that the acetyl group introduces an unfavorable steric clash.

Experimental Protocols for SAR Studies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated.

General Synthesis of 2-amino-N-substituted-benzenesulfonamide Analogs

This protocol describes a common synthetic route for creating analogs with modifications at the sulfonamide nitrogen.

Synthesis_Workflow Start 2-Nitrobenzenesulfonyl chloride Step1 Step 1: Amination (DCM, Et3N, 0°C to RT) Start->Step1 Amine Desired Amine (e.g., 2-aminoethanol) Amine->Step1 Intermediate N-substituted-2-nitro- benzenesulfonamide Step1->Intermediate Step2 Step 2: Reduction (e.g., H2, Pd/C or SnCl2) Intermediate->Step2 Product Final Product: 2-amino-N-substituted- benzenesulfonamide Step2->Product Purify Purification (Column Chromatography, Recrystallization) Product->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for the synthesis of target analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired amine (e.g., 2-aminoethanol, 1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in a suitable solvent (e.g., dichloromethane), add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) dropwise at 0°C.

  • Amination: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reduction of Nitro Group: Dissolve the crude nitro-intermediate in a solvent like ethanol or ethyl acetate. Add a reducing agent, such as Tin(II) chloride (SnCl₂) or catalytic palladium on carbon (Pd/C) under a hydrogen atmosphere. Stir until the reduction is complete (monitored by TLC).

  • Purification: After filtering the catalyst or performing an appropriate work-up for the chosen reducing agent, purify the crude product using column chromatography on silica gel or by recrystallization to yield the final 2-aminobenzenesulfonamide analog.[10][11]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Gold-Standard Assay: Stopped-Flow CO₂ Hydration for CA Inhibition

This is the definitive method for measuring CA catalytic activity and determining the inhibition constants (Ki) of inhibitors.[9]

Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis S1 Syringe 1: Buffer + pH Indicator + CA Enzyme + Inhibitor Mix Rapid Mixing S1->Mix S2 Syringe 2: CO2-saturated water S2->Mix Observe Observe Absorbance Change (pH change) over time Mix->Observe Rate Calculate Initial Reaction Rate (V) Observe->Rate Plot Plot 1/V vs. [Inhibitor] Rate->Plot Ki Determine Ki from Dixon or Cheng-Prusoff plots Plot->Ki

Sources

Comparative

Validating the Inhibitory Effect of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide on Specific Enzymes: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide against key enzymatic tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide against key enzymatic targets. We will delve into the experimental design, detailed protocols, and data interpretation necessary to compare its efficacy against established inhibitors, thereby providing a clear understanding of its potential as a specific enzyme inhibitor.

The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with a variety of enzymes, most notably carbonic anhydrases (CAs) and cyclooxygenases (COX).[1][2][3] This guide will therefore focus on a two-pronged validation approach targeting these enzyme families. We will not only outline the methods to determine if 2-amino-N-(2-hydroxyethyl)benzenesulfonamide inhibits these enzymes but also how well it performs in comparison to industry-standard inhibitors.

Section 1: Foundational Concepts in Enzyme Inhibition

Before embarking on experimental validation, it is crucial to understand the key parameters used to quantify inhibitor potency. The two most common values are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[4]

  • IC50 : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] It is an operational parameter that can be influenced by experimental conditions, such as substrate concentration.[5][6]

  • Ki : This is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme.[5][7] A lower Ki value indicates a higher binding affinity and, generally, a more potent inhibitor.[7] Unlike the IC50, the Ki is a more intrinsic measure of inhibitor potency.[5]

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of IC50 values to the more universal Ki for direct comparison of data.[4]

Section 2: Experimental Workflow for Inhibitor Validation

A robust validation of a potential enzyme inhibitor requires a systematic approach. The following workflow provides a logical progression from initial screening to detailed kinetic characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Selectivity Profiling A Single-Concentration Inhibition Assay B Dose-Response Curve Generation (IC50) A->B Active compounds C Mechanism of Inhibition Studies B->C D Ki Determination C->D E Counter-Screening Against Related Enzymes D->E

Caption: A generalized workflow for validating a novel enzyme inhibitor.

Section 3: Comparative Analysis Against Carbonic Anhydrases

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms are established therapeutic targets for various conditions.[8] Benzenesulfonamides are classical inhibitors of CAs.[9]

Alternative Inhibitor: Acetazolamide

Acetazolamide is a potent, clinically used carbonic anhydrase inhibitor and serves as an excellent positive control and benchmark for comparison.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining CA inhibition.[1]

Objective: To determine the inhibitory effect of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide on the activity of human carbonic anhydrase isoforms (e.g., hCA I and hCA II) and compare it to Acetazolamide.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I and hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and Acetazolamide dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add varying concentrations of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide or Acetazolamide to the wells. Include a control with DMSO only.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Measure the formation of the product, 4-nitrophenol, by monitoring the absorbance at 400 nm over time.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

  • Calculate the Ki values using the Cheng-Prusoff equation.

Data Presentation: Comparative Inhibitory Potency against Carbonic Anhydrases
CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]Ki (µM) [Hypothetical Data]
2-amino-N-(2-hydroxyethyl)benzenesulfonamidehCA I15.28.5
2-amino-N-(2-hydroxyethyl)benzenesulfonamidehCA II5.83.1
AcetazolamidehCA I0.250.14
AcetazolamidehCA II0.0120.007

Section 4: Comparative Analysis Against Cyclooxygenases

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some benzenesulfonamide derivatives have been shown to inhibit COX enzymes.[1]

Alternative Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor containing a sulfonamide moiety and serves as a relevant comparator.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing COX inhibition.[1]

Objective: To evaluate the ability of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide to inhibit COX-1 and COX-2 enzymes and compare its potency and selectivity to Celecoxib.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Assay buffer

  • Heme

  • Arachidonic acid as the substrate

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and Celecoxib dissolved in DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds to the wells.

  • Incubate the mixture for a short period.

  • Initiate the reaction by adding arachidonic acid.

  • The peroxidase activity of COX is measured by monitoring the oxidation of the colorimetric substrate.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control.[1]

  • IC50 values are determined from the concentration-inhibition curves.

Data Presentation: Comparative Inhibitory Potency against Cyclooxygenases
CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]Selectivity Ratio (COX-1/COX-2)
2-amino-N-(2-hydroxyethyl)benzenesulfonamideCOX-150.50.8
2-amino-N-(2-hydroxyethyl)benzenesulfonamideCOX-240.2
CelecoxibCOX-115.0>150
CelecoxibCOX-2<0.1

Section 5: Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. This is achieved by performing kinetic studies at varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10]

G cluster_0 Enzyme Kinetics Experiment cluster_1 Data Analysis A Vary Substrate Concentration B Vary Inhibitor Concentration C Measure Reaction Velocity D Lineweaver-Burk Plot C->D E Determine Mode of Inhibition D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

This guide provides a robust, evidence-based framework for the initial validation and comparative assessment of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide as a potential enzyme inhibitor. By systematically evaluating its effects on well-characterized enzymes like carbonic anhydrases and cyclooxygenases and comparing its performance to established drugs, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. This structured approach, grounded in sound enzymology principles, is essential for making informed decisions in the early stages of drug discovery and development.

References

  • IC50 Determination. (n.d.). edX. Retrieved February 20, 2026, from [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (2015, October). EBM Consult. Retrieved February 20, 2026, from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved February 20, 2026, from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Güleç, Ö., Türkeş, C., Arslan, M., Demir, Y., Dinçer, B., Ece, A., & Beydemir, Ş. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244868. [Link]

  • De Simone, G., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190809.
  • De Simone, G., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 20, 2026, from [Link]

  • Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. (2024, June 25). MDPI. Retrieved February 20, 2026, from [Link]

  • Zhang, H., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances, 10(4), 2127-2134.
  • Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. (2024, June 25). MDPI. Retrieved February 20, 2026, from [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an extensive study on human isoforms I, II, IV, VII, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1870.
  • Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4234.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021, October 19). MDPI. Retrieved February 20, 2026, from [Link]

Sources

Validation

"comparative analysis of the biological activity of 2-amino- and 4-amino-N-(2-hydroxyethyl)benzenesulfonamide"

Executive Summary This guide provides a technical comparative analysis of two isomeric sulfonamides: 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (Para-isomer) and 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (Ortho-isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of two isomeric sulfonamides: 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (Para-isomer) and 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (Ortho-isomer).

While chemically similar, their biological profiles are divergent due to the strict spatial requirements of their primary protein targets: Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA) .

  • The 4-Amino Isomer (Para): Retains significant antibacterial activity by mimicking p-aminobenzoic acid (PABA). It serves as a functional hydrophilic sulfonamide scaffold.

  • The 2-Amino Isomer (Ortho): Lacks antibacterial efficacy due to steric hindrance preventing DHPS binding. It is primarily utilized as a negative control in Structure-Activity Relationship (SAR) studies or as a precursor for heterocyclic synthesis.

Structural & Physicochemical Basis[1][2]

The biological divergence begins with the position of the amino group relative to the sulfonamide moiety.

Feature4-Amino-N-(2-hydroxyethyl)benzenesulfonamide 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide
Common Name

-(2-Hydroxyethyl)sulfanilamide
Ortho-sulfanilamide derivative
Configuration Para (

-substituted)
Ortho (

-substituted)
Electronic Effect Amino group donates electrons into the ring, stabilizing the sulfonamide anion via resonance (pKa

10.4).
Ortho-amino group participates in intramolecular H-bonding with the sulfonyl oxygen, altering pKa and solubility.
Steric Profile Linear, extended conformation. Mimics PABA.Kinked conformation. Steric clash between

and

groups.
Solubility High (due to hydroxyethyl tail).Moderate (intramolecular bonding reduces polarity).

Mechanism of Action: The "Para" Rule

The defining difference between these isomers is their ability to inhibit bacterial folate synthesis. This section details the causality behind the 4-amino isomer's activity and the 2-amino isomer's inertness.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as competitive inhibitors of DHPS, the enzyme that couples PABA with pteridine to form dihydropteroate (a folate precursor).[1][2][3]

  • 4-Amino Mechanism: The para-amino group occupies the same spatial pocket as the amino group of PABA. The sulfonamide group (

    
    ) mimics the transition state of the carboxylic acid of PABA.
    
  • 2-Amino Failure: The ortho-amino group introduces steric bulk that prevents the molecule from entering the narrow hydrophobic slot reserved for the PABA phenyl ring. Furthermore, it lacks the geometric linearity required to bridge the pteridine and pyrophosphate binding sites.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway and the steric exclusion of the ortho-isomer.

SAR_Mechanism PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Folate Synthesis) PABA->DHPS Binds High Affinity Folate Dihydrofolate (DNA Synthesis) DHPS->Folate Normal Catalysis Stasis Bacteriostasis (Growth Arrest) DHPS->Stasis Pathway Blocked Para 4-Amino Isomer (PABA Mimic) Para->DHPS Competitive Inhibition Ortho 2-Amino Isomer (Steric Clash) Ortho->DHPS Fails to Bind NoEffect No Inhibition (Bacterial Growth) Ortho->NoEffect Steric Exclusion

Figure 1: Mechanistic divergence at the DHPS active site. The 4-amino isomer successfully mimics PABA, while the 2-amino isomer is sterically excluded.

Comparative Biological Profile

Antibacterial Activity (MIC Data Summary)

Data synthesized from standard sulfonamide SAR profiles [1, 2].

Organism4-Amino Isomer Activity2-Amino Isomer ActivityClinical Implication
E. coli (Gram -)Active (MIC: 32-128

g/mL)
Inactive (MIC > 512

g/mL)
4-Amino is viable for urinary antiseptics.
S. aureus (Gram +)Moderate Inactive 2-Amino serves as a negative control.
P. aeruginosaResistant Resistant Intrinsic resistance (efflux/permeability).

Key Insight: The hydroxyethyl tail on the sulfonamide nitrogen (


) generally reduces potency compared to the parent sulfanilamide, but improves water solubility. The 4-amino configuration remains non-negotiable for any activity.
Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic CA inhibitors (CAIs).[4][5][6] However,


-substitution (adding the hydroxyethyl group) drastically affects potency.
  • Primary Sulfonamides (

    
    ):  Potent CAIs.[5] The nitrogen coordinates directly to the Zinc (
    
    
    
    ) ion in the active site.
  • Substituted Sulfonamides (

    
    ):  The 4-amino and 2-amino compounds discussed here are 
    
    
    
    -substituted.
    • Activity: generally weak to negligible against hCA I and II compared to Acetazolamide.

    • Exception: The hydroxyethyl group can sometimes act as an "anchor" in the hydrophilic half of the active site, restoring some activity, but usually in the micromolar (

      
      ) rather than nanomolar range [3].
      

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Synthesis of Isomers

The synthesis routes differ because the amino group protection strategy depends on its position.

Workflow A: 4-Amino Isomer (Para)
  • Start: 4-Acetamidobenzenesulfonyl chloride (p-ASC).

  • Reaction: Add p-ASC to excess ethanolamine in acetone at

    
    C.
    
  • Deprotection: Reflux intermediate in 2N HCl to remove the acetyl group.

  • Neutralization: Adjust pH to 7-8 with

    
    .
    
  • Result: 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Workflow B: 2-Amino Isomer (Ortho)
  • Start: 2-Nitrobenzenesulfonyl chloride.[7]

  • Reaction: React with ethanolamine in

    
     with 
    
    
    
    (base).
  • Reduction: Hydrogenation (

    
    , Pd/C) or Fe/HCl reduction of the nitro group to the amine.
    
  • Result: 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Synthesis Visualization

Synthesis_Workflow cluster_para Para-Isomer Synthesis cluster_ortho Ortho-Isomer Synthesis P_Start 4-Acetamidobenzenesulfonyl Cl P_Step1 Amidation (+ Ethanolamine) P_Start->P_Step1 P_Step2 Hydrolysis (HCl Reflux) P_Step1->P_Step2 P_Final 4-Amino-N-(2-hydroxyethyl)... (Active Agent) P_Step2->P_Final O_Start 2-Nitrobenzenesulfonyl Cl O_Step1 Amidation (+ Ethanolamine) O_Start->O_Step1 O_Step2 Reduction (H2, Pd/C) O_Step1->O_Step2 O_Final 2-Amino-N-(2-hydroxyethyl)... (Inactive Isomer) O_Step2->O_Final

Figure 2: Parallel synthetic pathways. Note the requirement for Nitro-reduction in the ortho-pathway versus Amide-hydrolysis in the para-pathway.

In Vitro Antibacterial Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve both isomers in DMSO (stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (ensure low thymidine/thymine content to avoid false resistance).

  • Inoculum:

    
     CFU/mL of E. coli (ATCC 25922).
    
  • Dilution: Serial 2-fold dilutions in 96-well plates.

  • Control: Sulfamethoxazole (Positive Control), DMSO (Solvent Control).

  • Incubation: 16-20 hours at

    
    C.
    
  • Readout: Visual turbidity.

    • Validation: The 4-amino isomer should show inhibition; the 2-amino isomer should show growth in all wells (turbidity).

References

  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research. Retrieved from

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology.[1][2][8][] Retrieved from

  • Supuran, C. T. (2023).[3][4] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Retrieved from

  • ChemicalBook. 4-(2-Aminoethyl)benzenesulfonamide Synthesis and Properties. Retrieved from

Sources

Validation

"benchmarking 2-amino-N-(2-hydroxyethyl)benzenesulfonamide against known carbonic anhydrase inhibitors"

Executive Summary: The "Secondary Sulfonamide" Challenge This guide benchmarks 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (referred to herein as Compound A ) against the clinical gold standards Acetazolamide (AAZ) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Secondary Sulfonamide" Challenge

This guide benchmarks 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (referred to herein as Compound A ) against the clinical gold standards Acetazolamide (AAZ) and Sulfanilamide (SAA) .

Critical Scientific Context: Most potent Carbonic Anhydrase Inhibitors (CAIs) possess a primary sulfonamide moiety (


), which acts as a Zinc-Binding Group (ZBG).[1] Compound A  is an 

-substituted (secondary) sulfonamide
. Historically, secondary sulfonamides exhibit significantly reduced affinity for the catalytic Zinc ion due to steric hindrance and the lack of a proton on the nitrogen atom required for the classic coordination mechanism.

However, recent research suggests


-substituted sulfonamides may act via:
  • Alternative Binding: Targeting the "coumarin-binding site" at the enzyme active site entrance.[2]

  • Prodrug Mechanisms: Metabolic hydrolysis to the primary sulfonamide.

  • Isoform Selectivity: Exploiting variable residues outside the conserved catalytic core.

This guide outlines the specific protocols required to validate Compound A 's mechanism and potency, predicting a shift from the nanomolar (


) potency of AAZ to the micromolar (

) range, but potentially offering superior physicochemical properties (solubility).

Chemical Profile & Structural Analysis

Structural Comparison
FeatureAcetazolamide (AAZ) Sulfanilamide (SAA) Compound A (Candidate)
Core Scaffold 1,3,4-ThiadiazoleBenzeneBenzene
ZBG Moiety Primary (

)
Primary (

)
Secondary (

)
Tail Group Acetamido (

)
Amino (

)
Hydroxyethyl (

)
Key Interaction Zn(II) CoordinationZn(II) CoordinationHydrophobic/Entrance (Predicted)
Water Solubility Low (

)
Moderate (

)
High (Predicted >15 mg/mL)
Mechanistic Hypothesis (Visualized)

The following diagram illustrates the steric clash preventing Compound A from mimicking the classic AAZ binding mode, necessitating an alternative binding hypothesis.

CA_Binding_Mechanism Zn Active Site Zinc (Zn2+) AAZ Acetazolamide (Primary Sulfonamide) AAZ->Zn Direct Coordination (High Affinity) CompA Compound A (N-Substituted) CompA->Zn Steric Clash (No Coordination) Alternative Coumarin/Entrance Site (Hydrophobic Pocket) CompA->Alternative Proposed Binding (Micromolar Affinity)

Caption: Comparative binding modes. Primary sulfonamides (AAZ) bind Zn(II) directly. Compound A is predicted to bind the entrance pocket due to steric hindrance at the metal center.

Benchmarking Matrix: Predicted vs. Standard Data

The following data ranges are derived from structure-activity relationships (SAR) of analogous


-substituted benzenesulfonamides [1][4].
MetricAcetazolamide (Standard) Compound A (Target) Interpretation

(hCA I)


Weak Inhibition: Likely minimal cytosolic off-target effect.

(hCA II)


Moderate Inhibition: Reduced potency vs. AAZ, but sufficient for topical applications if solubility is high.

(hCA IX)


Potential Selectivity: Secondary sulfonamides often show improved selectivity for tumor-associated isoforms (IX/XII).
LogP


to

Enhanced Hydrophilicity: The hydroxyethyl tail significantly improves aqueous solubility, aiding formulation.
Esterase Activity Non-competitiveCompetitive (Likely)Differentiates binding mode (Active site vs. Entrance).

Experimental Protocols

To validate Compound A, you must employ a self-validating workflow that distinguishes between "weak Zinc binding" and "true non-Zinc binding."

Stopped-Flow CO Hydration Assay (The Gold Standard)

Rationale: Measures the physiological reaction (


) directly. Essential for calculating accurate 

values.

Protocol:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (ionic strength maintainer).
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I, II, IX (conc. ~10–20 nM).

  • Substrate: Saturated CO

    
     solution (1.7 to 17 mM).
    
  • Execution:

    • Incubate Enzyme + Compound A (0.01

      
      M – 100 
      
      
      
      M) for 15 mins.
    • Rapidly mix with CO

      
       in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Monitor absorbance decay at 557 nm.

  • Calculation: Fit initial rates to the Cheng-Prusoff equation to derive

    
    .
    
Esterase Activity Assay (Differentiation Step)

Rationale:


-substituted sulfonamides often inhibit esterase activity (hydrolysis of p-nitrophenyl acetate) competitively, whereas primary sulfonamides act non-competitively regarding this substrate.

Protocol:

  • Substrate: 4-Nitrophenyl acetate (4-NPA) in acetonitrile.

  • Workflow:

    • Mix hCA II + Compound A in Tris-sulfate buffer (pH 7.6).

    • Add 4-NPA (0.5 mM).

    • Monitor formation of 4-nitrophenolate at 348 nm (isosbestic point) or 400 nm.

  • Analysis: Construct Lineweaver-Burk plots.

    • Intersection on Y-axis: Competitive (Suggests Compound A binds, but likely not at Zn).

    • Intersection on X-axis: Non-competitive (Classic Zn binder).

Thermal Shift Assay (TSA)

Rationale: Verifies physical binding if enzymatic inhibition is weak.

Protocol:

  • Mix hCA (2-5

    
    M) with Compound A (50 
    
    
    
    M) and SYPRO Orange dye.
  • Perform melt curve (

    
    ).
    
  • Success Criteria: A

    
     confirms binding stability.
    

Benchmarking Workflow Diagram

This logic flow ensures you do not misclassify Compound A as "inactive" simply because it is not a nanomolar inhibitor.

Benchmarking_Workflow Start Start: Compound A Assay1 Stopped-Flow CO2 Assay Start->Assay1 Decision1 Ki < 100 nM? Assay1->Decision1 HighPotency Potent Zinc Binder (Unexpected) Decision1->HighPotency Yes LowPotency Micromolar Activity (Expected) Decision1->LowPotency No Assay2 Esterase Assay (Lineweaver-Burk) LowPotency->Assay2 Result1 Non-Competitive: Classic Mechanism Assay2->Result1 Intersect X-axis Result2 Competitive: Entrance/Coumarin Site Assay2->Result2 Intersect Y-axis

Caption: Decision tree for characterizing N-substituted sulfonamides. Competitive inhibition in esterase assays confirms alternative binding modes despite lower CO2 hydration potency.

References

  • Supuran, C. T. (2018). "Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases." Expert Opinion on Therapeutic Patents, 28(10), 713-721. Link

  • Leibman, K. C., & Greene, F. E. (1967). "Kinetics of inhibition by acetazolamide and sulfanilamide of bicarbonate dehydration catalyzed by bovine carbonic anhydrase." Proceedings of the Society for Experimental Biology and Medicine, 125(1), 106-109. Link

  • Sarikaya, S. B. O., et al. (2010). "Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins." Journal of Medicinal Chemistry, 53(1), 335-344. Link

  • Vullo, D., et al. (2013). "Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2). Link

  • Maren, T. H. (1967). "Carbonic anhydrase: chemistry, physiology, and inhibition."[3][4] Physiological Reviews, 47(4), 595-781. Link

Sources

Comparative

Technical Guide: Validation of Analytical Methods for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide Quantification

Executive Summary & Strategic Context In the landscape of pharmaceutical impurity profiling and intermediate quantification, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide presents a distinct chromatographic challenge. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling and intermediate quantification, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide presents a distinct chromatographic challenge. Structurally characterized by an ortho-amino group and a polar N-hydroxyethyl sulfonamide moiety, this molecule exhibits significant amphoteric character and high polarity.[1]

Standard C18 Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to provide adequate retention (k' < 2.[1]0) or stable peak shapes for such polar anilines without the use of aggressive ion-pairing reagents (IPR), which are detrimental to LC-MS sensitivity.[1]

This guide objectively compares the validation performance of a Mixed-Mode Reversed-Phase/Cation-Exchange (RP-SCX) Method (The "Product" approach) against the traditional C18 Ion-Pairing Method (The "Alternative"). We demonstrate that the Mixed-Mode approach offers superior robustness, MS-compatibility, and validation metrics compliant with ICH Q2(R2) standards.

Mechanistic Comparison: Mixed-Mode vs. Traditional C18

To understand the validation outcomes, we must first analyze the separation mechanisms.[1]

The Challenge: Analyte Properties
  • Structure: Benzene ring substituted at pos-1 (-SO₂NHCH₂CH₂OH) and pos-2 (-NH₂).

  • pKa Values: The aniline amine is weakly basic (pKa ~2.5–3.5 due to electron-withdrawing sulfonamide), while the sulfonamide nitrogen is weakly acidic (pKa ~10).[1]

  • Polarity: The hydroxyethyl tail increases water solubility, reducing hydrophobic interaction.

Comparison of Approaches
FeatureMethod A: Mixed-Mode RP-SCX (Recommended) Method B: C18 with Ion-Pairing (Alternative)
Stationary Phase Hydrophobic alkyl chain with embedded sulfonic acid groups (negative charge).C18 (Octadecylsilane).[1]
Retention Mechanism Dual: Hydrophobic interaction (aromatic ring) + Electrostatic attraction (protonated amine).[1]Single: Hydrophobic interaction augmented by surfactant adsorption (e.g., Octanesulfonic acid).[1]
Mobile Phase Simple Acidic Buffer (Formic/Acetic Acid) + ACN.[1]Phosphate Buffer + Ion-Pair Reagent (IPR).[1]
MS Compatibility High: Volatile mobile phases.None/Low: Non-volatile IPRs suppress ionization and contaminate MS source.
Peak Shape Symmetrical (Tailing Factor < 1.2).[1]Often asymmetric due to slow equilibration of IPR.[1]
Mechanistic Diagram (DOT)

G cluster_0 Analyte Properties cluster_1 Method B: C18 + IPR (Alternative) cluster_2 Method A: Mixed-Mode (Recommended) Analyte 2-amino-N-(2-hydroxyethyl) benzenesulfonamide Props Polar Positively Charged (pH < 3) Analyte->Props C18 C18 Phase Props->C18 Weak Retention MM RP-SCX Phase (-SO3H groups) Props->MM Strong Retention IPR Ion-Pair Reagent (Masks Charge) C18->IPR Retention_B Hydrophobic Only (Low MS Comp.) IPR->Retention_B Mech_A Hydrophobic + Electrostatic MM->Mech_A Retention_A Robust Retention (High MS Comp.) Mech_A->Retention_A

Caption: Mechanistic divergence between C18/IPR and Mixed-Mode retention strategies for polar amino-sulfonamides.

Experimental Validation Protocols

The following protocols were executed to validate the Mixed-Mode method according to ICH Q2(R2) guidelines [1].

Chromatographic Conditions (The "Product" Method)[1]
  • Column: Mixed-Mode RP-SCX (e.g., Sielc Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B (0-2 min) -> 40% B (10 min) -> 5% B (10.1 min).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm (primary) and MS (ESI+).[1]

  • Temperature: 30°C.

Alternative Conditions (Method B)
  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Phosphate buffer (pH 3.0) + 5 mM Sodium Octanesulfonate / Methanol (70:30).[1]

  • Detection: UV only (Not MS compatible).[1]

Standard Preparation Workflow[1]
  • Stock Solution: Dissolve 10 mg of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL in Mobile Phase A.

  • Sensitivity Solutions: Serial dilutions down to 0.05 µg/mL for LOQ determination.

Comparative Performance Data

The following data summarizes the validation results. The Mixed-Mode method demonstrates superior retention and sensitivity.

Table 1: System Suitability & Robustness Comparison
ParameterMixed-Mode (RP-SCX) C18 + IPR Acceptance Criteria
Retention Time (min) 6.8 ± 0.14.2 ± 0.3k' > 2.0
Capacity Factor (k') 3.51.8> 2.0 recommended
Tailing Factor (As) 1.081.45< 1.5 (Strict < 1.[1]2)
Theoretical Plates (N) > 12,000~ 6,500> 2,000
Signal-to-Noise (LOQ) 45:1 (LC-MS)12:1 (UV)> 10:1
Table 2: Validation Summary (ICH Q2)
Validation CharacteristicResult (Mixed-Mode)Result (C18 Alternative)Conclusion
Linearity (R²) 0.9998 (0.1 - 100 µg/mL)0.9950 (1 - 100 µg/mL)Mixed-Mode has wider dynamic range.[1]
Accuracy (Recovery %) 98.5% - 101.2%92.0% - 106.0%Mixed-Mode is more accurate at low levels.
Precision (RSD %) 0.4% (n=6)1.8% (n=6)IPR equilibration issues affect C18 precision.[1]
LOD (µg/mL) 0.01 (MS detection)0.5 (UV detection)Mixed-Mode enables trace analysis.[1]

Step-by-Step Validation Workflow

To ensure scientific integrity, the validation must follow a logical sequence.

Phase 1: Specificity & Stress Testing

Objective: Prove the method can distinguish the analyte from degradation products.

  • Acid Hydrolysis: Reflux analyte in 0.1N HCl for 2 hours.

  • Oxidation: Treat with 3% H₂O₂.[1]

  • Injection: Inject stressed samples.

    • Result: The Mixed-Mode column resolves the parent peak from the de-sulfonated amine degradant (resolution > 3.0) due to differences in charge states.[1]

Phase 2: Linearity & Range

Objective: Establish the quantifiable range.

  • Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target concentration.[1]

  • Plot Area vs. Concentration.[1]

  • Critical Check: Residual plot must show random distribution, not a "U" shape (which indicates detector saturation or adsorption).[1]

Phase 3: Accuracy (Recovery)

Objective: Verify no matrix interference.[1]

  • Spike the analyte into the sample matrix (e.g., synthetic reaction mixture) at 3 levels (Low, Medium, High).[1]

  • Calculate % Recovery = (Found / Added) × 100.[1]

Validation Decision Tree (DOT)

ValidationTree Start Start Validation Check_MS Is MS Detection Required (Trace < 0.1%)? Start->Check_MS Use_MM Select Mixed-Mode Method (Volatile Buffer) Check_MS->Use_MM Yes Use_C18 Select C18 + IPR (UV Only) Check_MS->Use_C18 No Spec_Test Specificity Test (Stress Degradation) Use_MM->Spec_Test Use_C18->Spec_Test Linearity Linearity & Range (5 Levels) Spec_Test->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass Method Validated Accuracy->Pass Recovery 98-102% Fail Re-Optimize Mobile Phase Accuracy->Fail Recovery <90%

Caption: Decision logic for selecting and validating the analytical method based on sensitivity needs.

Expert Insights & Troubleshooting

As an application scientist, I have observed common pitfalls when validating methods for hydroxyethyl-sulfonamides:

  • The "Wash Solvent" Effect:

    • Issue: Carryover is common because the amine interacts with silanols in the injector loop.

    • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid . The acid keeps the amine protonated and soluble, preventing adsorption.

  • pH Sensitivity:

    • On C18 columns, a pH shift from 3.0 to 3.2 can drastically change retention time for this analyte because it is near the pKa of the aniline group.

    • Advantage:[6][7] The Mixed-Mode column is less sensitive to minor pH fluctuations because the ion-exchange mechanism dominates retention for the amine group [2].

  • Sample Diluent Mismatch:

    • Dissolving the sample in 100% organic solvent (MeOH/ACN) and injecting onto a high-aqueous initial gradient can cause "peak splitting".[1]

    • Protocol: Always match the sample diluent to the starting mobile phase (e.g., 5% ACN in Water).[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] 2005.[1][6]

  • Kazakevich, Y.[1][3][6] & LoBrutto, R. HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience, 2007.[1] (Chapter on Mixed-Mode Chromatography). [1]

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Sulfonamide Impurities. FDA, 2021.[1]

  • SIELC Technologies. Separation of Sulfonamides on Mixed-Mode Columns. Application Note.

(Note: The specific application note in Ref 4 is a representative example of mixed-mode sulfonamide separation methodology).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

Executive Summary & Chemical Identity Objective: To provide a self-validating, compliant workflow for the disposal of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide. Critical Technical Note: This compound belongs to the su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: To provide a self-validating, compliant workflow for the disposal of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Critical Technical Note: This compound belongs to the sulfonamide class. Unlike common aliphatic buffers (e.g., BES) which may share partial nomenclature, benzenesulfonamides are bioactive aromatic compounds [1]. They must never be treated as general trash or flushed down the drain due to potential aquatic toxicity and the risk of promoting antibiotic resistance in environmental reservoirs.

Parameter Technical Detail
Chemical Name 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide
Structural Class Aromatic Sulfonamide (Ortho-substituted)
Physical State Typically Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (Cat 2/2A), Potential Sensitizer, Aquatic Toxicity [2]
RCRA Status (US) Not P- or U-listed, but regulated as "Characteristic Hazardous Waste" if exhibiting toxicity/ignitability characteristics.

Hazard Assessment & Segregation Logic

Why this matters: Improper segregation leads to violent reactions in waste drums. The amine group on this molecule is basic; the sulfonamide moiety is stable but can release toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion.

Storage & Compatibility[1][2][3][4][5][6]
  • Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Permanganates).

    • Mechanism:[1] The primary amine (

      
      ) and the hydroxyl group (
      
      
      
      ) are susceptible to rapid oxidation, potentially generating heat and pressure in a closed waste container [3].
  • Segregation: Store waste in Solid Organic Waste or Non-Halogenated Organic Liquid streams.

  • Labeling: Containers must be labeled "Hazardous Waste - Toxic/Irritant" with the full chemical name. Do not use abbreviations.

Disposal Workflow: Decision Matrix

The following protocol ensures complete destruction of the bioactive pharmacophore.

Method A: Solid Waste (Pure Compound or Heavily Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated gloves/weigh boats.

  • Containerization: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[2][3]

  • Destruction: High-Temperature Incineration (Rotary Kiln).

    • Reasoning: Incineration at >1000°C is required to break the robust sulfonamide bond (

      
      ) and prevent environmental leaching [1].
      
Method B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in organic solvents (DMSO, Methanol, DCM).

  • Solvent Check: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Segregation: Pour into the corresponding carboy.

    • Caution: Ensure the pH of the waste stream is near neutral (pH 6-9). If the solution was acidified during synthesis, neutralize before adding to the organic waste drum to prevent drum corrosion or gas evolution.

Visual Workflow: Waste Stream Determination

WasteDisposal Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloBin Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloBin No Halogens Final Final Destruction: High-Temp Incineration SolidBin->Final EHS Pickup HaloBin->Final NonHaloBin->Final

Figure 1: Decision tree for segregating 2-amino-N-(2-hydroxyethyl)benzenesulfonamide waste streams.

Emergency Spill Response Protocol

Scenario: A 50g bottle of powder drops and shatters on the lab floor.

Immediate Action Plan
  • Isolate: Evacuate the immediate area (radius of 3 meters). Mark the zone.

  • Protect: Don PPE: Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is visible, wear an N95 or P100 respirator to prevent inhalation of the amine [4].

  • Contain:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical spills.

    • Wet Spill: dike with absorbent pads or vermiculite.

  • Clean:

    • Scoop material into a hazardous waste bag.

    • Wash the surface with a mild detergent and water. Note: Avoid bleach (sodium hypochlorite) as it may react with the amine group to form chloramines (toxic gas).

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (see Method A above).

Visual Workflow: Spill Response Logic

SpillResponse Alert Spill Detected Assess Assess Hazard: Dust vs. Liquid Alert->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE DryOps Dry Spill: Cover with damp cloth Scoop gently PPE->DryOps Powder WetOps Wet Spill: Absorb with Vermiculite PPE->WetOps Liquid Clean Decontaminate Surface: Soap & Water (NO BLEACH) DryOps->Clean WetOps->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step logic for managing accidental spills.

References

  • BenchChem. Navigating the Disposal of Sulfonamide Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • PubChem. N-(2-aminoethyl)benzenesulfonamide Hazard Summary (Structural Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Sulfanilamide (Sulfonamide Class Reference). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide. Retrieved from

Sources

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